molecular formula C13H20N2O2 B575785 tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate CAS No. 191871-91-7

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Cat. No.: B575785
CAS No.: 191871-91-7
M. Wt: 236.315
InChI Key: IGHYTPRPKZWCGC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a protected amine group, which is a critical functional handle in medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) and methyl carbamate groups serve to protect the amine functionality from unwanted reactions during complex multi-step synthetic processes, allowing for selective deprotection under specific conditions to unveil the reactive site. This makes it a valuable building block for the construction of more complex molecules, particularly in the exploration of new pharmacologically active compounds. Researchers utilize this and similar scaffolds in the synthesis of targeted agents, such as kinase inhibitors, for investigative purposes. The compound is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHYTPRPKZWCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651280
Record name tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate
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Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191871-91-7, 1040682-07-2
Record name tert-Butyl [4-(aminomethyl)phenyl]methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate
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Record name tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: Properties, Synthesis, and Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a bifunctional organic molecule that has garnered significant interest among medicinal chemists and drug development professionals. Its structure, featuring a central phenyl scaffold, is strategically substituted with two distinct nitrogen functionalities: a primary amine presented as an aminomethyl group and a secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This arrangement provides orthogonal reactivity, establishing the compound as a highly versatile building block and linker for constructing complex molecular architectures.

The inherent value of this reagent lies in the differential reactivity of its two nitrogen centers. The primary amine serves as a readily available nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and alkylation. Concurrently, the Boc-protected secondary amine remains inert to most basic and nucleophilic conditions, allowing for selective reactions at the primary amine.[1][2] The Boc group can then be efficiently removed under acidic conditions to unmask the secondary amine for subsequent functionalization. This strategic design is paramount in multi-step syntheses where precise control over reactivity is essential for achieving high yields and purity. This guide provides an in-depth analysis of its chemical properties, synthetic utility, and practical applications, offering a comprehensive resource for researchers in the pharmaceutical sciences.

Physicochemical and Computed Properties

The fundamental properties of this compound define its behavior in chemical systems. These characteristics are summarized below, providing essential data for experimental design and execution.

PropertyValueSource
IUPAC Name tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamatePubChem[3]
CAS Number 191871-91-7LookChem[4], PubChem[3]
Molecular Formula C₁₃H₂₀N₂O₂PubChem[3], Oakwood Chemical[5]
Molecular Weight 236.31 g/mol PubChem[3]
Monoisotopic Mass 236.152477885 DaPubChem[3]
Synonyms This compound, 4-(Boc-(methyl)amino)-benzylaminePubChem[3]
XLogP3 (Predicted) 1.5PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Rotatable Bonds 4PubChem[3]

Note: Experimental data on physical properties such as melting point and solubility for this specific compound are not widely published. However, related structures are typically solids with moderate solubility in common organic solvents.[6]

Synthesis and Reactivity: A Tale of Two Amines

The synthetic utility of this compound is rooted in the distinct reactivity of its two nitrogen atoms, governed by the presence of the Boc protecting group.

Plausible Synthetic Route

While specific synthesis procedures for this exact molecule are proprietary, a logical route can be inferred from standard organic chemistry principles and published methods for analogous compounds.[7] A common strategy involves the N-methylation and subsequent Boc-protection of a para-substituted aniline derivative, followed by the reduction of a nitrile or a similar precursor to generate the aminomethyl group. The choice to introduce the aminomethyl group last prevents its unprotected primary amine from interfering with the N-methylation and Boc-protection steps.

Reactivity of the Functional Groups

The molecule's power lies in its orthogonal reactivity, which can be visualized as two independent chemical handles.

Caption: Orthogonal reactivity of the two amine functionalities.

  • The Boc-Protected Secondary Amine : The tert-butoxycarbonyl group is a cornerstone of modern peptide and medicinal chemistry for amine protection.[8] Its key feature is its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, thus safeguarding the secondary amine during reactions targeting the other end of the molecule.[1] The true utility of the Boc group is realized in its facile removal under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA), which proceeds without affecting most other functional groups.[2] This deprotection step cleanly liberates the secondary amine, preparing it for subsequent synthetic transformations.

  • The Nucleophilic Primary Amine : The aminomethyl group (-CH₂NH₂) functions as a potent and sterically accessible nucleophile. This primary amine is the primary site for derivatization, readily participating in:

    • Amide Bond Formation : Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC) to form stable amide linkages.

    • Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

    • Acylation and Sulfonylation : Reactions with acyl chlorides or sulfonyl chlorides to yield amides and sulfonamides, respectively.

Core Applications in Drug Development

The unique architecture of this compound makes it an invaluable tool in the synthesis of targeted therapeutics.

As a Heterobifunctional Linker in PROTACs

One of the most compelling applications for this class of molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A related compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, is explicitly identified as a PROTAC linker.[9]

Our subject molecule is ideally suited for this role. The primary aminomethyl group can be coupled to a ligand for the target protein, while the secondary amine (after Boc deprotection) can be linked to a ligand for an E3 ligase, such as cereblon or VHL. The phenylmethyl portion of the molecule serves as the core of the linker, providing a semi-rigid spacer to orient the two ligands appropriately.

Caption: General workflow for utilizing the title compound in PROTAC synthesis.

As a Scaffold in Combinatorial Chemistry

The orthogonal nature of the two amine groups makes this compound an excellent scaffold for building chemical libraries. Large numbers of diverse compounds can be generated by first reacting a library of building blocks with the primary amine, followed by Boc deprotection and reaction with a second library of reagents at the newly exposed secondary amine. This strategy allows for the rapid exploration of chemical space around the central phenyl core, accelerating the identification of lead compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

  • Hazard Statements :

    • H315: Causes skin irritation (100% of notifications).[3]

    • H335: May cause respiratory irritation (100% of notifications).[3]

    • H302: Harmful if swallowed (50% of notifications).[3]

    • H318 / H319: Causes serious eye damage / irritation (50% of notifications).[3]

  • Handling Precautions :

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]

    • Wash hands thoroughly after handling.[10]

    • Avoid contact with skin, eyes, and clothing.

  • Storage :

    • Store in a tightly sealed container in a cool, dry place. A similar compound is recommended to be stored at 0-8°C.[12]

Experimental Protocols

The following protocols are representative of the key transformations involving this compound.

Protocol 1: Boc Group Deprotection

This procedure details the removal of the Boc protecting group to expose the secondary amine.

Objective: To synthesize 4-(aminomethyl)-N-methylaniline from this compound.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 10-20 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product. Further purification may be performed via column chromatography if necessary.

Protocol 2: Amide Coupling with the Primary Amine

This protocol demonstrates the use of the aminomethyl group as a nucleophile in a standard amide bond formation reaction.

Objective: To couple a generic carboxylic acid (R-COOH) to the primary amine of this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

References

  • tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate. LookChem. [Link]

  • This compound | C13H20N2O2 | CID 28309106. PubChem. [Link]

  • This compound. Oakwood Chemical. [Link]

  • The Role of N-BOC-Aminomethylphenyl HCl in Drug Discovery. Autech Industry Co., Ltd. [Link]

  • tert-Butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659. PubChem. [Link]

  • tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611. PubChem. [Link]

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Supporting Information - Characterization Data of the Products. [Link]

  • This compound (C13H20N2O2). PubChemLite. [Link]

  • Safety Data Sheet - tert-Butyl (2-(bromomethyl)phenyl)carbamate. Angene Chemical. [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Terminology of Antibody Drug for Boc Chemistry. GenScript. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate, a key intermediate in pharmaceutical and materials science research. The document details a strategic synthetic approach, beginning with the well-established synthesis of its precursor, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, followed by a robust N-methylation protocol. Each synthetic step is explained with a focus on the underlying chemical principles and practical considerations for ensuring high yield and purity. The guide culminates in a thorough characterization of the final compound, presenting and interpreting spectroscopic and physical data to provide a complete profile of this versatile molecule. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this compound.

Introduction and Significance

This compound, with the chemical formula C₁₃H₂₀N₂O₂, is a bifunctional organic molecule that serves as a valuable building block in organic synthesis.[1] Its structure incorporates a primary amine, a Boc-protected secondary amine, and a phenyl ring, offering multiple points for chemical modification. The tert-butoxycarbonyl (Boc) protecting group is of particular importance due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This allows for selective reactions at the primary amine without interference from the more nucleophilic secondary amine.

The unique structural features of this compound make it a crucial intermediate in the development of a variety of complex molecules. In the pharmaceutical industry, it is utilized in the synthesis of kinase inhibitors for cancer therapy and as a linker in Proteolysis Targeting Chimeras (PROTACs). Its application extends to materials science, where it can be incorporated into polymers and other macromolecules to impart specific functionalities.

This guide will first detail a reliable two-step synthesis of the title compound. The initial step involves the synthesis of the precursor, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, via the reduction of a nitrile. The subsequent step outlines the N-methylation of this precursor to yield the final product. Following the synthetic protocols, a comprehensive characterization of this compound will be presented, including theoretical and expected experimental data from various analytical techniques.

Synthetic Strategy and Protocols

The synthesis of this compound is most effectively approached in a two-step sequence. This strategy ensures high yields and purity by first constructing the core carbamate structure and then introducing the methyl group onto the nitrogen atom.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Methylation A 4-Cyanophenyl isocyanate C tert-Butyl 4-cyanophenylcarbamate A->C Reaction B tert-Butanol B->C Reagent D tert-Butyl N-[4-(aminomethyl)phenyl]carbamate C->D Reduction (H₂/Pd/C) E tert-Butyl N-[4-(aminomethyl)phenyl]carbamate G This compound E->G Methylation F Dimethyl Sulfate F->G Reagent

Sources

A Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (CAS: 191871-91-7)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, CAS number 191871-91-7. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize bifunctional building blocks in complex molecule synthesis. We will delve into the compound's structural attributes, physicochemical properties, a proposed synthetic pathway with detailed protocols, analytical characterization, and its strategic applications in modern medicinal chemistry. The guide emphasizes the unique structural features of this molecule—a stable, Boc-protected N-methylaniline and a reactive primary amine handle—which position it as a valuable intermediate for constructing linkers in advanced therapeutic modalities.

Introduction and Structural Context

This compound is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure is defined by a para-substituted benzene ring featuring two distinct and orthogonally reactive functional groups:

  • A Primary Benzylic Amine (-CH₂NH₂): This group acts as a potent nucleophile, providing a reactive handle for covalent modification. It is readily available for standard transformations such as acylation to form amides, reductive amination with aldehydes or ketones, and alkylation, making it an ideal point of attachment for payloads, ligands, or other molecular fragments.

  • A tert-Butoxycarbonyl (Boc) Protected N-Methylaniline: The aniline nitrogen is modified with both a methyl group and a Boc protecting group. The N-methyl substituent can be a critical design element, influencing the local conformation, metabolic stability, and basicity of the parent aniline. The Boc group provides robust protection for the secondary amine, which is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the N-methylaniline for subsequent synthetic steps.[1][2]

This dual functionality allows for a controlled, stepwise synthetic strategy, making it a valuable intermediate in the construction of complex molecular architectures.

Structural Distinction from a Key Analogue

It is critical for researchers to distinguish CAS 191871-91-7 from its close structural analogue, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS: 220298-96-4) . The latter compound lacks the N-methyl group present in the topic compound. While both are bifunctional linkers, the presence of the methyl group in 191871-91-7 imparts distinct properties, including increased steric hindrance, altered electronic character of the aromatic ring, and potentially different metabolic profiles. The non-methylated analogue is frequently cited in the context of PROTAC (Proteolysis Targeting Chimera) synthesis.[3] Researchers should ensure they select the correct building block based on the specific design requirements of their target molecule.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental planning and characterization.[4][5][6]

PropertyValueSource
CAS Number 191871-91-7[4][5]
Molecular Formula C₁₃H₂₀N₂O₂[4][5]
Molecular Weight 236.31 g/mol [4]
Monoisotopic Mass 236.152477885 Da[4]
IUPAC Name tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate[4]
SMILES CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN[4]
InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9,14H2,1-4H3[4]
InChIKey IGHYTPRPKZWCGC-UHFFFAOYSA-N[4]
Physical Form Solid[7]
Purity Typically ≥95%[7][8]
Storage Conditions Store in a freezer under -20°C in a dark place under an inert atmosphere.[8]

Synthesis and Purification

Retrosynthetic Analysis

The retrosynthetic analysis points to a straightforward disconnection at the carbamate nitrogen, identifying 4-(aminomethyl)-N-methylaniline as the key starting material.

G target This compound (CAS 191871-91-7) precursor 4-(Aminomethyl)-N-methylaniline target->precursor Carbamate Disconnection reagent Di-tert-butyl dicarbonate ((Boc)₂O) target->reagent Reagent

Caption: Retrosynthetic approach for the target compound.

Proposed Synthetic Workflow

The forward synthesis involves the chemoselective N-Boc protection of the secondary aniline nitrogen in the presence of the primary benzylic amine. The greater steric hindrance and lower basicity of the N-methylaniline compared to the benzylic amine favor reaction at the desired position, although careful control of stoichiometry is recommended.

G cluster_0 Synthetic Protocol start Start: 4-(Aminomethyl)-N-methylaniline reaction Step 1: N-Boc Protection Stir at RT, 4-12h start->reaction Add reagents Reagents: (Boc)₂O (1.0 eq) Base (e.g., TEA) Solvent (e.g., DCM) reagents->reaction Add workup Step 2: Aqueous Work-up Wash with H₂O, brine reaction->workup purify Step 3: Purification Silica Gel Chromatography workup->purify product Final Product: CAS 191871-91-7 purify->product

Caption: Proposed workflow for synthesizing the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via selective N-Boc protection.

Materials:

  • 4-(aminomethyl)-N-methylaniline (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Ethyl Acetate/Hexanes (or equivalent solvent system for elution)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(aminomethyl)-N-methylaniline (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the stirring amine solution over 15-20 minutes.

    • Causality Note: Adding the (Boc)₂O solution slowly helps to control the reaction exotherm and can improve selectivity for the less reactive N-methylaniline over the primary amine. TEA acts as a base to neutralize the acid byproduct of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing) to elute the product.

    • Trustworthiness Note: The polarity difference between the desired mono-Boc product, any potential di-Boc byproduct, and unreacted starting material is typically sufficient for effective separation via silica gel chromatography, ensuring high purity of the final compound.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following are the expected analytical signatures for 191871-91-7.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular weight. Predicted values for common adducts are listed below.[6]

AdductCalculated m/z
[M+H]⁺ 237.15976
[M+Na]⁺ 259.14170
[M+K]⁺ 275.11564
[M-H]⁻ 235.14520
NMR Spectroscopy (Predicted)

While experimental spectra should be obtained, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on the molecular structure.

  • ¹H NMR:

    • ~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

    • ~2.5 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).

    • ~3.2 ppm (singlet, 3H): Protons of the N-methyl group (-N-CH₃).

    • ~3.8 ppm (singlet, 2H): Protons of the benzylic methylene group (-CH₂-NH₂).

    • ~7.1-7.3 ppm (multiplet, 4H): Aromatic protons, likely appearing as two distinct doublets characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR:

    • ~28 ppm: Carbons of the tert-butyl methyl groups.

    • ~38 ppm: Carbon of the N-methyl group.

    • ~45 ppm: Carbon of the benzylic methylene group.

    • ~80 ppm: Quaternary carbon of the tert-butyl group.

    • ~125-145 ppm: Aromatic carbons (4 signals expected).

    • ~154 ppm: Carbonyl carbon of the carbamate.

Applications in Research and Drug Development

The strategic value of this compound lies in its role as a heterobifunctional linker or building block. Its design allows for the sequential and controlled introduction of different molecular entities.

G cluster_0 Synthetic Utility linker CAS 191871-91-7 (Bifunctional Core) intermediate1 Intermediate A (Amide Bond Formed) linker->intermediate1 warhead Warhead / Ligand 1 (e.g., with -COOH) warhead->intermediate1 1. Couple to -CH₂NH₂ moiety Functional Moiety / Ligand 2 (e.g., an electrophile) final_construct Final Construct (Warhead-Linker-Moiety) moiety->final_construct intermediate2 Intermediate B (Boc Group Removed) intermediate1->intermediate2 2. Acidic Deprotection (TFA/DCM) intermediate2->final_construct 3. Couple to N-Methylaniline

Caption: Logical workflow for using the compound as a linker.

Key Application Areas:

  • Linker Synthesis: The primary application is in the synthesis of linkers for complex biologics and chemical probes. The N-methyl group can be used to fine-tune linker rigidity and solubility, or to prevent hydrogen bond donation, which can be important for cell permeability.[9][10]

  • PROTACs and Molecular Glues: While its non-methylated analogue is more common, this compound can be used to build novel linkers connecting a warhead for a target protein to a ligand for an E3 ubiquitin ligase. The N-methylaniline, once deprotected, provides a secondary amine connection point which differs from the more common secondary amides.

  • Fragment-Based Drug Discovery (FBDD): It can be used to link fragments identified in screening campaigns, allowing for the exploration of the chemical space between two binding pockets on a protein target.

  • Surface Modification: The primary amine can be used to attach the molecule to solid supports or nanomaterials, with the protected N-methylaniline available for subsequent elaboration after deprotection.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as hazardous, and the information below should be supplemented by a full review of the Safety Data Sheet (SDS) from the supplier.[4][7]

Hazard TypeGHS Classification & Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or chemical fume hood.

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An In-depth Technical Guide to tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Bifunctional Linker

In the landscape of modern medicinal chemistry and drug development, the demand for sophisticated molecular tools has never been greater. Among these, bifunctional linkers serve as critical bridges, enabling the construction of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is a quintessential example of such a linker, offering a strategic combination of a reactive primary amine and a protected secondary amine within a rigid aromatic scaffold.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the mechanics of its application, and the critical considerations for its successful implementation in research and development workflows.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is the bedrock of its effective application. The compound's structure, featuring both a hydrogen bond donor (the primary amine) and acceptor (the carbamate carbonyl), alongside a bulky, lipophilic tert-butyl group, dictates its solubility, reactivity, and handling characteristics.

Quantitative Data Summary

The key physicochemical properties of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate are summarized below for rapid reference. These values are computed and aggregated from various chemical databases.

PropertyValueSource
IUPAC Name tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate[1]
CAS Number 191871-91-7[1]
Molecular Formula C₁₃H₂₀N₂O₂[1]
Molecular Weight 236.31 g/mol [1]
Exact Mass 236.152477885 Da[1]
Appearance Orange Solid[2]
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 55.6 Ų[1]

Part 2: Synthesis and Strategic Considerations

The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is a multi-step process that requires careful control to achieve chemoselectivity. The presence of two distinct amine functionalities necessitates a strategic application of protecting groups and a planned sequence of reactions. The following proposed pathway is designed for efficiency and control.

Proposed Synthetic Workflow

The most logical pathway involves starting with a precursor where the future primary amine is masked, in this case, as a nitrile. This allows for the manipulation of the aniline nitrogen before revealing the reactive benzylamine.

G cluster_0 Synthetic Pathway A 4-Aminobenzonitrile B tert-butyl N-(4-cyanophenyl)-N-methylcarbamate A->B 1) NaH, MeI 2) Boc₂O, DMAP C tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate B->C H₂, Raney Ni or LiAlH₄

Caption: Proposed synthetic route for the target compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for the synthesis, incorporating in-process checks and explaining the rationale behind key steps.

Step 1: N-Methylation and Boc-Protection of 4-Aminobenzonitrile

  • Rationale: This two-step, one-pot procedure first methylates the aniline nitrogen. The subsequent addition of Di-tert-butyl dicarbonate (Boc₂O) protects this newly formed secondary amine. Performing methylation first is crucial; attempting to methylate the Boc-protected aniline is significantly more difficult due to steric hindrance and the electron-withdrawing nature of the Boc group.

  • Procedure:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 4-aminobenzonitrile (1.0 eq) in THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add methyl iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the N-methylated intermediate by Thin Layer Chromatography (TLC).

    • Upon completion, re-cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Allow the reaction to stir at room temperature overnight.

    • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl N-(4-cyanophenyl)-N-methylcarbamate.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Rationale: The nitrile group is a stable precursor to the primary benzylamine. Catalytic hydrogenation is a clean and effective method for this transformation.

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel (approx. 10% w/w) or Palladium on carbon (Pd/C).[3]

    • Place the reaction mixture in a hydrogenation apparatus and subject it to hydrogen gas (H₂, 50-100 psi).[3]

    • Stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours). Monitor reaction completion by TLC or LC-MS.

    • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[3]

    • Concentrate the filtrate under reduced pressure. The resulting solid is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by recrystallization or silica gel chromatography.

Part 3: Core Applications and Reaction Mechanisms

The utility of tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate stems directly from its orthogonal functionalities: a nucleophilic primary amine for conjugation and an acid-labile Boc-protected secondary amine for subsequent deprotection and linkage.

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] This compound is an ideal linker for PROTAC synthesis.

G cluster_0 PROTAC Assembly Logic A Target Protein Ligand (e.g., with -COOH) C Intermediate A A->C Amide Coupling (EDC, HOBt) B Our Linker (tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate) B->C D TFA or HCl (Deprotection) C->D E Intermediate B (Free Secondary Amine) D->E G Final PROTAC Molecule E->G Amide Coupling F E3 Ligase Ligand (e.g., with -COOH) F->G

Caption: Workflow illustrating the use of the linker in PROTAC synthesis.

Key Protocol: Boc Group Deprotection

The removal of the tert-butoxycarbonyl (Boc) group is arguably the most critical reaction involving this molecule. It unmasks the secondary amine, allowing for the final conjugation step in a synthetic sequence.

  • Mechanism Rationale: The Boc group is highly susceptible to cleavage under acidic conditions.[5] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6] The generation of the t-butyl cation is a key consideration, as it can alkylate nucleophilic sites on the substrate, leading to impurities.[7]

  • Standard Protocol (TFA/DCM):

    • Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add Trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.[6]

    • Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with a solvent like toluene to ensure complete removal of residual acid. The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

  • Alternative Mild Protocol (Oxalyl Chloride/Methanol):

    • For substrates sensitive to strong acids, a milder deprotection using oxalyl chloride in methanol can be employed.[8] This method proceeds at room temperature and can offer greater selectivity.[8]

    • Dissolve the Boc-protected substrate (1 eq) in methanol (MeOH).[8]

    • Add oxalyl chloride (3 eq) dropwise to the solution at room temperature.[8]

    • Stir for 1-4 hours, monitoring by TLC.[8]

    • Workup: Concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction. It may also cause respiratory irritation.[1]

    • GHS H-Statements: H302, H315, H317, H335.[1]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (0-8 °C) is recommended to prevent degradation.[2]

Conclusion

Tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate is more than just a chemical intermediate; it is a strategically designed tool for the construction of complex, high-value molecules. Its orthogonal protecting group strategy, coupled with a semi-rigid aromatic spacer, provides medicinal chemists with a reliable and versatile building block. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in accelerating the discovery and development of next-generation therapeutics.

References

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  • Takeda, Y., et al. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. Available from: [Link]

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A Technical Guide to the Physicochemical Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into its Solubility and Stability

Introduction: The Role of a Versatile Building Block in Modern Drug Discovery

tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a bifunctional organic molecule increasingly utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected secondary aniline and a primary benzylamine, makes it a valuable synthetic intermediate. It often serves as a linker or building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control over chemical properties is paramount[1].

Understanding the fundamental physicochemical properties of such a key intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in multi-step syntheses and for the successful development of the final active pharmaceutical ingredient (API). Poor solubility can create significant hurdles in reaction setup, purification, and formulation, while unforeseen instability can lead to reaction failure, impurity generation, and compromised shelf-life.

This guide provides an in-depth analysis of the solubility and stability characteristics of this compound. Moving beyond a simple data sheet, we will explore the causal chemical principles governing its behavior and provide robust, field-tested protocols for its empirical evaluation. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data integral to their development programs.

Chemical Structure of the Target Compound

Caption: Structure of this compound.

Core Physicochemical Properties

A foundational understanding begins with the compound's intrinsic properties, which can be computationally predicted and serve as a baseline for experimental design. These parameters offer initial clues into its expected behavior in various solvent systems and under different chemical stresses.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O₂[2]
Molecular Weight 236.31 g/mol [2]
CAS Number 191871-91-7[2]
XLogP3 1.5[2]
Hydrogen Bond Donor Count 2 (from -NH₂)[2]
Hydrogen Bond Acceptor Count 2 (from C=O)[2]

The XLogP3 value of 1.5 suggests a molecule with moderate lipophilicity, indicating that it is likely to have some solubility in both organic solvents and, to a lesser extent, aqueous media. The presence of both hydrogen bond donors and acceptors further complicates a simple prediction, necessitating empirical testing.

Solubility Profile: A Tale of Two Solubilities

In drug development, "solubility" is not a single value but a concept divided into two key types: kinetic and thermodynamic. Understanding the distinction is crucial for interpreting data correctly and applying it to the appropriate stage of research. Kinetic solubility is paramount for high-throughput screening, while thermodynamic solubility is the gold standard for formulation and late-stage development[3][4].

The Causality Behind Solvent Selection

The structure of this compound dictates its solubility. The large, nonpolar tert-butyl and phenyl groups favor dissolution in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). The polar carbamate and primary amine moieties allow for interaction with polar protic solvents like methanol and ethanol. Its aqueous solubility is expected to be limited by the overall lipophilicity but influenced by the pH-dependent ionization of the primary benzylamine group (pKa ≈ 9-10).

Experimental Protocol 1: Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput method that mimics the conditions of many in vitro biological assays[4][5].

Methodology: Nephelometric or UV-Absorbance "Shake-Flask" Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution.

  • Plate Setup: In triplicate, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.

  • Incubation: Seal the plate and place it on a plate shaker at 700 RPM for 2 hours at room temperature (25°C)[4]. This allows for precipitation to occur.

  • Analysis:

    • Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to a buffer-only control indicates precipitation[6].

    • UV-Absorbance (Filtration Method): After incubation, filter the solution through a 96-well filter plate to remove any precipitate[7]. Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate by comparing its UV absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 Acetonitrile:Water mixture[7]. The resulting concentration is the kinetic solubility.

Experimental Protocol 2: Thermodynamic Solubility Assessment

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after it has been allowed to equilibrate for an extended period. This value is critical for formulation development and predicting oral absorption[8][9].

Methodology: Shake-Flask Equilibrium Method

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial[8].

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., water, PBS pH 7.4, or simulated intestinal fluid) to the vial.

  • Equilibration: Seal the vial and place it in a thermomixer or on a roller system, agitating at 700 RPM for 24 hours at a controlled temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached[8][10].

  • Phase Separation: After incubation, allow the vial to stand, then centrifuge at high speed (e.g., 10,000 RPM for 10 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a 0.45 µm syringe filter.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method against a standard curve[9][11].

Predicted Solubility Summary

The following table provides an expert prediction of the compound's solubility based on its structure, which should be confirmed by the protocols above.

SolventPredicted SolubilityRationale
Water (pH 7.0) Low / Sparingly SolubleDominated by lipophilic phenyl and Boc groups.
PBS (pH 7.4) Low / Sparingly SolubleSimilar to water; benzylamine is mostly uncharged.
Aqueous HCl (pH 2) Moderately SolubleBenzylamine will be protonated (-CH₂NH₃⁺), increasing polarity. Note: See Stability Section 4.2.1.
DMSO, DMF Highly SolublePolar aprotic solvents capable of dissolving a wide range of organic molecules.
Methanol, Ethanol SolublePolar protic solvents that can interact with the amine and carbamate groups.
Acetonitrile SolublePolar aprotic solvent suitable for many organic compounds.
Dichloromethane (DCM) Highly SolubleNonpolar organic solvent favored by the lipophilic moieties.

Chemical Stability Profile

The stability of this compound is dictated almost entirely by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis precisely because of its predictable stability: robust under basic, nucleophilic, and many oxidative/reductive conditions, yet readily cleaved under acidic conditions[12][13].

Key Degradation Pathways

The primary vulnerability of the molecule is acid-catalyzed hydrolysis of the carbamate. Other pathways like oxidation or thermal degradation are possible but are generally less significant under typical laboratory and storage conditions.

This is the most significant and predictable degradation pathway. The mechanism is well-established and proceeds via protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation. This carbamic acid intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide[14].

A Boc-Protected Amine B Protonated Carbamate (Resonance Stabilized) A->B + H⁺ C tert-Butyl Cation + Unstable Carbamic Acid B->C Cleavage D Deprotected Amine + CO₂ + Isobutylene C->D Decarboxylation & Rearrangement p1 p2

Caption: Mechanism of acid-catalyzed Boc group cleavage.

  • Basic Conditions: The Boc group is generally stable to bases. Hydrolysis of the carbamate ester is possible under harsh basic conditions (e.g., high pH and elevated temperature), but it is significantly slower than acid-catalyzed cleavage[12].

  • Oxidative Conditions: The molecule lacks easily oxidizable functional groups, but forced oxidation studies are necessary to confirm this.

  • Thermal and Photolytic: Stability should be assessed empirically as part of a comprehensive forced degradation study.

Experimental Protocol 3: Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the parent compound from its byproducts[15].

Methodology: Stress Testing and HPLC Analysis

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C. Sample at intervals (e.g., 1, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C. Sample at intervals.

    • Oxidation: Add 3% H₂O₂ and store at room temperature. Sample at intervals.

    • Thermal: Store a solution and solid sample at 80°C.

    • Photolytic: Expose a solution and solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Quenching: At each time point, withdraw an aliquot, neutralize if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method.

Workflow for Stability-Indicating Method Development

Developing a method that can prove stability requires a logical, systematic approach. The following workflow ensures that all potential degradation products are identified and resolved from the parent peak.

G A Prepare Compound Solution B Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) A->B C Analyze Stressed Samples (Initial HPLC Method) B->C D Evaluate Peak Purity (e.g., using DAD/PDA Detector) C->D E Are All Peaks Resolved & Pure? D->E F Optimize HPLC Method (Gradient, pH, Column) E->F No G Validate Final Stability-Indicating Method E->G Yes F->C

Caption: Logical workflow for developing a stability-indicating HPLC method.

Summary and Practical Recommendations

This compound is a moderately lipophilic compound with predictable solubility and stability profiles, making it a reliable tool for researchers.

  • Solubility: It is highly soluble in common organic solvents like DCM, DMSO, and alcohols. Its aqueous solubility is limited but can be enhanced at lower pH due to the protonation of its benzylamine moiety. However, this must be balanced against its instability in acidic conditions. For aqueous applications, kinetic solubility from a DMSO stock is the most practical approach.

  • Stability & Handling: The compound's primary liability is its sensitivity to acid.

    • Storage: Store the solid material in a well-sealed container in a cool, dark, and dry place. Avoid acidic environments.

    • In Solution: Prepare stock solutions in high-quality, anhydrous aprotic solvents like DMSO or DMF. Avoid using acidic solvents for long-term storage. When used in reactions, ensure the conditions are neutral or basic to maintain the integrity of the Boc group.

By understanding these core principles and employing the robust protocols outlined in this guide, researchers and drug development professionals can confidently utilize this compound, ensuring the integrity of their experiments and the quality of their results.

References

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Spectroscopic Characterization of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and data from analogous structures to provide a robust analytical framework. Each section details the theoretical basis for the expected spectral features, supported by established principles of spectroscopic interpretation. Furthermore, this guide includes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₁₃H₂₀N₂O₂, Molecular Weight: 236.31 g/mol ) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates a Boc-protected secondary amine and a primary aminomethyl group on a benzene ring, making it a versatile building block for the synthesis of a wide array of complex molecules, including pharmacologically active agents. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing unambiguous structural elucidation and confirmation.

This guide is structured to provide a deep dive into the expected spectroscopic signature of this molecule, offering insights into the causal relationships between its structure and its spectral output.

cluster_0 Molecular Structure cluster_1 Spectroscopic Analysis mol This compound NMR NMR Spectroscopy (¹H, ¹³C) mol->NMR Structural Connectivity IR IR Spectroscopy mol->IR Functional Groups MS Mass Spectrometry mol->MS Molecular Weight & Fragmentation

Caption: Relationship between molecular structure and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide a clear fingerprint of the proton environments within the molecule. The characteristic signals of the N-Boc group are particularly diagnostic.[2]

Table 1: Predicted ¹H NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4d2HAr-H Protons on the aromatic ring ortho to the aminomethyl group.
~7.1-7.3d2HAr-H Protons on the aromatic ring ortho to the N-methylcarbamate group.
~3.8s2H-CH₂-NH₂Methylene protons of the aminomethyl group.
~3.2s3HN-CH₃Methyl protons on the carbamate nitrogen.
~1.5br s2H-NH₂Protons of the primary amine, often broad and exchangeable with D₂O.
~1.45s9H-C(CH₃)₃Nine equivalent protons of the tert-butyl group, a highly characteristic signal for a Boc protecting group.[2]

Predicted in CDCl₃ relative to TMS at 0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C =OCarbonyl carbon of the carbamate group.[3]
~140Ar-C Quaternary aromatic carbon attached to the N-methylcarbamate group.
~138Ar-C Quaternary aromatic carbon attached to the aminomethyl group.
~129Ar-C HAromatic methine carbons.
~127Ar-C HAromatic methine carbons.
~80-C (CH₃)₃Quaternary carbon of the tert-butyl group.[3]
~46-C H₂-NH₂Methylene carbon of the aminomethyl group.
~37N-C H₃Methyl carbon on the carbamate nitrogen.
~28-C(C H₃)₃Methyl carbons of the tert-butyl group.[3]

Predicted in CDCl₃ relative to TMS at 0 ppm.

Experimental Protocol for NMR Data Acquisition

prep Sample Preparation (~5-10 mg in ~0.6 mL CDCl₃) acq Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Coupling) proc->analysis

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR in organic solvents, with its signal set to 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • Data Processing and Analysis: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3400-3300Medium, BroadN-H stretchPrimary amine (-NH₂)
~3030MediumAromatic C-H stretchPhenyl group[4][5]
~2970-2850StrongAliphatic C-H stretchtert-Butyl and N-methyl groups
~1690StrongC=O stretchCarbamate (urethane)[3][6]
~1600, ~1500MediumC=C stretchAromatic ring[4][5]
~1365, ~1390MediumC-H bend (gem-dimethyl)tert-Butyl group
~1250StrongC-N stretchCarbamate and amine
~830StrongC-H out-of-plane bend1,4-disubstituted benzene
Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 4: Predicted Mass-to-Charge Ratios (m/z)

m/zIonRationale
237.16[M+H]⁺Protonated molecular ion (C₁₃H₂₁N₂O₂⁺)
181.10[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group
137.09[M+H - Boc]⁺Loss of the entire Boc group
57.07[C₄H₉]⁺tert-Butyl cation

The fragmentation of N-Boc protected compounds often involves the loss of isobutylene or the entire Boc group.[3][7]

Experimental Protocol for MS Data Acquisition

prep Sample Preparation (Dilute solution in MeOH or ACN) ionization Ionization (Electrospray Ionization - ESI) prep->ionization analysis Mass Analysis (e.g., TOF or Quadrupole) ionization->analysis detection Detection and Spectrum Generation analysis->detection

Caption: Workflow for mass spectrometry data acquisition.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces intact protonated molecules.[8]

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a time-of-flight (TOF) or quadrupole analyzer.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. While the presented data is predictive, it is grounded in well-established spectroscopic principles and data from closely related structures. The detailed experimental protocols offer practical guidance for researchers to acquire high-quality data for this and similar compounds. The combination of NMR, IR, and MS provides a multi-faceted and self-validating approach to structural elucidation, which is essential for ensuring the quality and integrity of this important synthetic intermediate in drug discovery and development.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

  • Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. ACS Publications. Available at: [Link]

  • Supporting Information.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • tert-Butyl carbamate. SpectraBase. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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The Strategic Role of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of contemporary drug design, the judicious selection of chemical scaffolds and linkers is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of molecular tools available to medicinal chemists, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate has emerged as a cornerstone building block, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive exploration of the synthesis, strategic applications, and nuanced advantages of this versatile molecule. We will delve into the rationale behind its structural features, most notably the N-methylation and the Boc-protecting group, and elucidate their profound impact on critical drug properties such as stability, cell permeability, and target engagement. Through detailed protocols, mechanistic insights, and illustrative case studies, this guide serves as an essential resource for researchers seeking to leverage the unique attributes of this compound in the development of next-generation therapeutics.

Introduction: The Unseen Architect of Advanced Therapeutics

At first glance, this compound may appear to be a relatively simple organic molecule. However, its true value lies in its elegant design as a bifunctional linker precursor. The molecule incorporates a Boc-protected secondary amine and a latent primary amine, providing orthogonal handles for sequential chemical modifications. This structural motif is particularly advantageous in the construction of complex molecular architectures where precise control over reactivity is essential.

The carbamate group itself is a key structural element in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions.[1] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[2] The strategic placement of these functional groups within the 4-(aminomethyl)phenyl scaffold provides a rigid framework that influences the spatial orientation of the moieties it connects.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its effective implementation in a synthetic workflow.

PropertyValueReference
Molecular Formula C₁₃H₂₀N₂O₂[3]
Molecular Weight 236.31 g/mol [3]
CAS Number 191871-91-7[3]
Appearance Solid
Solubility Soluble in organic solvents such as DCM, THF, and DMF
Synthetic Strategy: A Stepwise Approach to a Key Building Block

The synthesis of this compound can be achieved through a multi-step process that offers a high degree of control and scalability. The following protocol is a representative example, amalgamating established methodologies for Boc-protection and N-methylation.

Diagram 1: Synthetic Pathway

Synthetic Pathway 4-aminobenzylamine 4-Aminobenzylamine Boc-protected_intermediate tert-Butyl (4-(aminomethyl)phenyl)carbamate 4-aminobenzylamine->Boc-protected_intermediate Boc₂O, Base (e.g., TEA, DIPEA) DCM or THF Final_product This compound Boc-protected_intermediate->Final_product 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., MeI) Anhydrous THF

Caption: Synthetic route to this compound.

Detailed Experimental Protocol:

Step 1: Boc Protection of 4-Aminobenzylamine

This initial step selectively protects the more reactive primary benzylic amine, leaving the aniline amine available for subsequent modification.

  • Materials:

    • 4-Aminobenzylamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve 4-aminobenzylamine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA (1.1 eq) to the solution.

    • Slowly add a solution of Boc₂O (1.05 eq) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-Butyl (4-aminomethyl)phenyl)carbamate.

Step 2: N-Methylation of the Boc-Protected Intermediate

This step introduces the methyl group onto the carbamate nitrogen, a key structural feature that imparts significant advantages in the final drug conjugate.

  • Materials:

    • tert-Butyl (4-(aminomethyl)phenyl)carbamate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (MeI)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add tert-Butyl (4-(aminomethyl)phenyl)carbamate (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Allow for the cessation of hydrogen gas evolution between additions.

    • After the addition of NaH is complete, add MeI (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

The Strategic Advantage of N-Methylation

The introduction of a methyl group on the carbamate nitrogen is not a trivial modification. It is a deliberate design choice that significantly enhances the performance of the linker in a biological context.

Enhanced Stability and Reduced Immunogenicity

The N-methyl group provides steric hindrance around the carbamate linkage, which can protect it from non-specific enzymatic cleavage by plasma esterases and other hydrolases.[4] This increased stability is crucial for ensuring that the drug conjugate remains intact in systemic circulation, thereby minimizing premature drug release and associated off-target toxicity. Furthermore, modifications to linker structures, such as N-methylation, can reduce the potential for the linker to be recognized by the immune system, thus lowering the risk of an immunogenic response.

Improved Cell Permeability and Pharmacokinetics

N-methylation can have a profound impact on the physicochemical properties of a molecule, often leading to increased lipophilicity and reduced hydrogen bond donor capacity. These changes can enhance the ability of a drug conjugate to passively diffuse across cell membranes, a critical step for reaching intracellular targets.[5] Recent studies on PROTACs have demonstrated that linker methylation can be a successful strategy to improve oral bioavailability.[6]

Diagram 2: Impact of N-Methylation on Linker Properties

N_Methylation_Impact cluster_0 Non-Methylated Linker cluster_1 N-Methylated Linker Non_Methylated p-Aminobenzyl Carbamate (PABC) Properties Improved Properties Non_Methylated->Properties Susceptible to Enzymatic Cleavage N_Methylated N-Methyl PABC N_Methylated->Properties Increased Stability Enhanced Permeability Improved PK Profile

Caption: Comparison of properties between N-methylated and non-methylated linkers.

Applications in Medicinal Chemistry

This compound is a versatile building block with broad applications, most notably in the design of PROTACs and as a component of self-immolative linkers in ADCs.

As a Key Linker in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound provides a semi-rigid scaffold that can be readily incorporated into PROTAC linkers. The Boc-protected amine can be deprotected to allow for coupling to an E3 ligase ligand, while the aminomethyl group can be functionalized to connect to the target-binding moiety. The N-methylated carbamate enhances the overall stability and pharmacokinetic properties of the resulting PROTAC.[6]

Diagram 3: Role in PROTAC Assembly

PROTAC_Assembly Linker_Precursor This compound Deprotection Boc Deprotection (e.g., TFA) Linker_Precursor->Deprotection Activated_Linker Activated Linker Deprotection->Activated_Linker PROTAC Final PROTAC Molecule Activated_Linker->PROTAC Coupling E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Coupling Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Coupling

Caption: Workflow for incorporating the linker precursor into a PROTAC molecule.

In Self-Immolative Linkers for ADCs

In the context of ADCs, the p-aminobenzyl carbamate (PABC) moiety is a well-established self-immolative spacer.[7] Upon enzymatic cleavage of a linked trigger (e.g., a dipeptide), the PABC unit undergoes a 1,6-elimination reaction to release the cytotoxic payload. The N-methylated version of this linker can offer enhanced stability in circulation, potentially leading to a wider therapeutic window for the ADC.

Case Study: Application in Kinase Inhibitor Development

The 4-(aminomethyl)phenyl scaffold is a common feature in many kinase inhibitors, where it acts as a linker to connect different pharmacophores. The incorporation of the N-Boc-N-methylamino group can be used to fine-tune the solubility, permeability, and metabolic stability of these inhibitors. For instance, in the development of novel kinase inhibitors, this building block can be used to explore the structure-activity relationship (SAR) of the linker region, optimizing the overall drug-like properties of the lead compounds.[8]

Conclusion

This compound is a testament to the power of rational molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of advanced therapeutics. The strategic inclusion of the N-methyl group confers significant advantages in terms of stability and pharmacokinetic properties, making it a superior choice over its non-methylated counterpart in many applications. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for well-designed and highly functional building blocks like this compound will undoubtedly continue to grow. This guide has provided a comprehensive overview of its synthesis and application, empowering researchers to harness its full potential in the quest for novel and more effective medicines.

References

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]

  • Park, J., Jeong, M., et al. (2024). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Asian Journal of Organic Chemistry.
  • BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
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  • MedChemExpress. (n.d.). tert-Butyl N-[4-(aminomethyl)
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013, July 4).
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (2020). Journal of Medicinal Chemistry.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.
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  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PubMed Central.
  • ResearchGate. (2024, October 8). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PubMed Central.
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  • PubChem. (n.d.). Tert-butyl 4-(aminomethyl)phenyl(methyl)
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  • ResearchGate. (n.d.). Comparison of each drug-linkers | Download Scientific Diagram.
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tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate as a building block for organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(aminomethyl)phenylcarbamate: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-(aminomethyl)phenylcarbamate, a bifunctional building block of significant importance in organic synthesis, particularly within the realms of medicinal chemistry and drug development. We will explore its core chemical properties, the strategic utility of its Boc-protecting group, and its applications as a versatile linker and intermediate. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and critical safety information, establishing a comprehensive resource for leveraging this compound in complex synthetic endeavors.

Compound Profile and Strategic Importance

tert-Butyl 4-(aminomethyl)phenylcarbamate (CAS: 220298-96-4) is a bifunctional organic compound featuring a primary aminomethyl group and a Boc-protected aniline nitrogen on a central phenyl ring.[1][2] This unique architecture allows for selective chemical manipulation at two distinct sites, making it an invaluable asset in multi-step synthesis.

The primary benzylamine offers a nucleophilic site for forming amide bonds, engaging in reductive aminations, or undergoing alkylations. Concurrently, the tert-butoxycarbonyl (Boc) group on the aniline nitrogen provides robust protection that can be selectively removed under acidic conditions, revealing a second nucleophilic center for subsequent reactions.[3][4] This orthogonal reactivity is the cornerstone of its utility, enabling the controlled and sequential construction of complex molecular frameworks.

Chemical and Physical Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource
CAS Number 220298-96-4[5]
Molecular Formula C₁₂H₁₈N₂O₂[5][6]
Molecular Weight 222.28 g/mol [5][6]
Appearance White to off-white solid[1][2]
Melting Point 64-68 °C[6][7]
SMILES CC(C)(C)OC(=O)NC1=CC=C(CN)C=C1[5][8]
IUPAC Name tert-butyl N-[4-(aminomethyl)phenyl]carbamate[5]
Chemical Structure

The structure of the molecule highlights the two key functional groups at the para positions of the benzene ring.

Caption: Structure of tert-butyl 4-(aminomethyl)phenylcarbamate.

The Boc Group: A Cornerstone of Synthetic Strategy

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, and its presence in this building block is fundamental to its utility.[4][9]

Mechanism and Rationale for Use

Expertise & Experience: The choice of a protecting group is a critical decision in synthesis design. The Boc group is favored for several reasons:

  • Ease of Installation: It is typically installed using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.[9]

  • Robust Stability: Boc-protected amines are stable to a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophilic reagents.[9] This stability allows for extensive modification of other parts of the molecule, such as the primary aminomethyl group, without premature deprotection.

  • Orthogonal Deprotection: The key advantage is its lability under acidic conditions.[3] It can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This orthogonality allows it to be used in concert with other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), providing chemists with precise control over the synthetic sequence.[4]

G General Mechanism of Boc Group Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Boc2O Boc₂O, Base BocAmine R-NH-Boc Boc2O->BocAmine BocAmine2 R-NH-Boc Acid H⁺ (e.g., TFA) Protonated R-NH-C(=O⁺H)O-tBu Acid->Protonated CarbamicAcid [R-NH-COOH] Protonated->CarbamicAcid Loss of tBu⁺ DeprotectedAmine R-NH₃⁺ CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ tBuCation (CH₃)₃C⁺ Isobutylene H₂C=C(CH₃)₂ tBuCation->Isobutylene -H⁺

Caption: General workflow for Boc protection and acid-catalyzed deprotection.

Synthesis and Purification Protocol

A reliable and scalable synthesis is crucial for any building block. The most common laboratory-scale preparation involves the reduction of a nitrile precursor.

Experimental Protocol: Synthesis from 4-(tert-butoxycarbonylamino)benzonitrile

This protocol is adapted from established literature procedures and represents a trusted method for obtaining the title compound.[7]

Trustworthiness: This protocol is self-validating through clear checkpoints. Reaction completion is monitored by Thin Layer Chromatography (TLC), and product purity is confirmed by spectroscopic analysis after purification.

Workflow:

  • Dissolution: 4-(tert-butoxycarbonylamino)benzonitrile (1.0 eq) is dissolved in a solvent mixture, typically THF/isopropanol (1:1).

    • Causality: A solvent mixture is used to ensure the solubility of both the starting material and the hydrogen gas, facilitating efficient contact with the catalyst.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C, ~0.05 eq) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: Pd/C is a highly effective and reusable heterogeneous catalyst for the hydrogenation of nitriles to primary amines. Handling it under an inert atmosphere prevents potential ignition of the dry catalyst in air.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and maintained under hydrogen pressure (e.g., 50 psi) with vigorous stirring. The reaction is typically run overnight.

    • Causality: Positive hydrogen pressure ensures a sufficient concentration of H₂ is available at the catalyst surface for the reduction to proceed to completion.

  • Workup & Filtration: Upon reaction completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite, a diatomaceous earth, provides a fine filter bed that prevents the microscopic palladium particles from passing through, ensuring a metal-free filtrate. The filter cake is washed thoroughly with the reaction solvent to maximize product recovery.[7]

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography, typically using a gradient elution system such as dichloromethane (DCM) and methanol containing a small amount of ammonia.[7]

    • Causality: The basic amine functionality of the product can cause tailing on silica gel. Including a small amount of a basic modifier like ammonia or triethylamine in the eluent neutralizes acidic sites on the silica, leading to sharper peaks and better separation.

G Start Start: 4-(Boc-amino)benzonitrile Dissolve Dissolve in THF/Isopropanol Start->Dissolve AddCat Add 10% Pd/C (under N₂) Dissolve->AddCat Hydrogenate Hydrogenate (50 psi H₂, overnight) AddCat->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography (DCM/MeOH/NH₃) Concentrate->Purify Product Pure Product: tert-Butyl 4-(aminomethyl) -phenylcarbamate Purify->Product

Caption: Workflow for the synthesis of the title compound via nitrile reduction.

Applications in Synthesis and Drug Discovery

The bifunctional nature of this carbamate makes it a highly sought-after intermediate in several areas of modern chemistry.

Linker for PROTACs

In recent years, one of the most significant applications has been in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[10] tert-Butyl 4-(aminomethyl)phenylcarbamate serves as an excellent foundational piece for the linker component that connects the target-binding ligand and the E3 ligase-binding ligand.

G cluster_synthesis PROTAC Synthesis TargetLigand Target Protein Ligand BuildingBlock tert-Butyl 4-(aminomethyl)phenylcarbamate TargetLigand->BuildingBlock Couple via -NH₂ group PROTAC Final PROTAC Molecule E3Ligand E3 Ligase Ligand BuildingBlock->E3Ligand Couple after Boc deprotection

Caption: Conceptual role as a linker scaffold in PROTAC synthesis.

Intermediate for Bioactive Molecules

The compound is a common starting point for the synthesis of various pharmaceutically active agents, including kinase inhibitors for oncology applications.[1][7] Its structure provides a rigid phenyl core while allowing for diverse functionalization at either end, enabling chemists to systematically explore structure-activity relationships (SAR) in drug discovery campaigns.

Key Reactions and Experimental Protocols

Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling a carboxylic acid to the primary aminomethyl group.

  • Dissolution: Dissolve tert-butyl 4-(aminomethyl)phenylcarbamate (1.0 eq), the desired carboxylic acid (1.1 eq), and a coupling activator like hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Coupling Agent: Cool the mixture to 0 °C and add a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol: Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group.[4]

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

    • Causality: The reaction produces gaseous byproducts (CO₂ and isobutylene), so the vessel should be vented or equipped with a bubbler.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be used directly in the next step or neutralized by washing with a mild aqueous base to yield the free amine.

Safety and Handling

Proper handling is essential when working with this or any chemical reagent.

Hazard Identification

The compound presents several hazards that require appropriate safety measures.[5][11]

Hazard ClassGHS StatementPrecaution
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.[5][11]
Skin Corrosion/Irritation Causes skin irritation/burnsWear protective gloves and clothing.[11]
Eye Damage/Irritation H318: Causes serious eye damageWear eye/face protection (safety goggles, face shield).[11][12]
Respiratory Irritation H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust.[12]
Skin Sensitization H317: May cause an allergic skin reactionAvoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[5]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.[11][13] Ensure an eyewash station and safety shower are readily accessible.[11][14]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][14]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[11]

    • Respiratory Protection: If dust is generated outside of a fume hood, use a NIOSH/MSHA-approved respirator.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

Conclusion

tert-Butyl 4-(aminomethyl)phenylcarbamate is a strategically designed building block whose value lies in the orthogonal reactivity of its two functional groups. The robust, yet selectively cleavable, Boc group allows this compound to serve as a reliable and versatile intermediate in the synthesis of complex molecules. Its growing importance, particularly as a linker in the burgeoning field of PROTACs, ensures that it will remain a staple in the toolbox of synthetic and medicinal chemists for the foreseeable future. Adherence to the outlined synthetic methods and safety protocols will enable researchers to effectively and safely harness its full potential.

References

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate suppliers & manufacturers in China. (n.d.). LookChem. [Link]

  • Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. (n.d.). PubChem. [Link]

  • CAS 220298-96-4 | tert-Butyl N-[4-(aminomethyl)phenyl]carbamate - Suppliers list. (n.d.). LookChem. [Link]

  • Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. (n.d.). PubChem. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. [Link]

  • Supporting Information for "A mild and efficient method for the synthesis of N-tert-butoxycarbonyl protected amines". (n.d.). [Link]

  • Albericio, F. (2004). Amino Acid-Protecting Groups. SciSpace. [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Tzanetou, E. N., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using a tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][3] While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the final molecule.[2][3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[2]

This application note provides a detailed guide for the synthesis of PROTACs utilizing a specific bifunctional linker: tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. This linker offers a semi-rigid aromatic core, which can provide favorable conformational pre-organization for ternary complex formation, and a versatile Boc-protected amine for sequential conjugation. The N-methyl group on the carbamate can subtly influence the linker's conformational preferences and metabolic stability. We will provide detailed, step-by-step protocols for the synthesis of this linker, its sequential conjugation to an E3 ligase ligand and a POI-binding ligand, and the final deprotection to yield the active PROTAC.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognized & Degraded E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: General mechanism of action for a PROTAC.

Synthesis of the this compound Linker

The synthesis of the title linker can be achieved in a three-step sequence starting from 4-cyanobenzylamine. This pathway involves initial Boc protection of the aniline nitrogen, followed by reduction of the nitrile to the benzylamine, and finally, N-methylation of the carbamate.

Step 1: Boc Protection of 4-aminobenzonitrile

This initial step protects the aromatic amine, allowing for selective modification of the nitrile group in the subsequent step.

Protocol 1: Synthesis of tert-butyl 4-cyanophenylcarbamate

  • Materials:

    • 4-aminobenzonitrile

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Procedure:

    • Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-cyanophenylcarbamate as a solid.

Step 2: Reduction of the Nitrile to a Primary Amine

The cyano group is reduced to a primary aminomethyl group, which will serve as a conjugation point for the PROTAC synthesis.

Protocol 2: Synthesis of tert-butyl 4-(aminomethyl)phenylcarbamate

  • Materials:

    • tert-butyl 4-cyanophenylcarbamate

    • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, dropping funnel, ice bath, and other standard laboratory glassware

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve tert-butyl 4-cyanophenylcarbamate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(aminomethyl)phenylcarbamate, which can often be used in the next step without further purification.

Step 3: N-Methylation of the Carbamate

The final step in the linker synthesis is the methylation of the carbamate nitrogen. This can be achieved using a base and a methylating agent.[4][5]

Protocol 3: Synthesis of this compound

  • Materials:

    • tert-butyl 4-(aminomethyl)phenylcarbamate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, ice bath, and other standard laboratory glassware

  • Procedure:

    • To a solution of tert-butyl 4-(aminomethyl)phenylcarbamate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.[5]

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford this compound.

Linker_Synthesis Start 4-Aminobenzonitrile Step1_reagents 1. (Boc)₂O, TEA, THF Intermediate1 tert-Butyl 4-cyanophenylcarbamate Step1_reagents->Intermediate1 Step2_reagents 2. LiAlH₄, THF Intermediate2 tert-Butyl 4-(aminomethyl)phenylcarbamate Step2_reagents->Intermediate2 Step3_reagents 3. NaH, CH₃I, THF Final_Linker This compound Step3_reagents->Final_Linker

Figure 2: Synthetic workflow for the this compound linker.

Sequential Assembly of the PROTAC Molecule

The bifunctional nature of the synthesized linker allows for a modular and controlled assembly of the final PROTAC. A typical strategy involves first coupling the linker to the E3 ligase ligand, followed by Boc deprotection and subsequent coupling to the POI-binding ligand.

Step 4: Conjugation of the Linker to an E3 Ligase Ligand

This step involves forming an amide bond between the primary amine of the linker and a carboxylic acid on the E3 ligase ligand (e.g., a derivative of pomalidomide or a VHL ligand). Standard peptide coupling reagents are employed for this transformation.

Protocol 4: Amide Coupling of the Linker to an E3 Ligase Ligand

  • Materials:

    • E3 Ligase Ligand with a carboxylic acid functionality (e.g., Pomalidomide-COOH)

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask and other standard laboratory glassware

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Add EDC (1.2 eq) to the reaction mixture and stir at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected Linker-E3 Ligase conjugate.

Step 5: Boc Deprotection of the Linker-E3 Ligase Conjugate

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the terminal secondary amine, which will be used for the final coupling step.

Protocol 5: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • Boc-protected Linker-E3 Ligase conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask and other standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected Linker-E3 Ligase conjugate (1.0 eq) in anhydrous DCM.

    • Add TFA (10-20 eq, often a 1:1 v/v mixture with DCM) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

    • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

    • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Linker-E3 Ligase conjugate. This material is often used directly in the next step.

Step 6: Final Amide Coupling to the POI-Binding Ligand

The final step in the PROTAC synthesis is the formation of an amide bond between the deprotected Linker-E3 Ligase conjugate and a carboxylic acid-functionalized POI-binding ligand.

Protocol 6: Final PROTAC Assembly

  • Materials:

    • POI-binding ligand with a carboxylic acid functionality

    • Deprotected Linker-E3 Ligase conjugate

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • High-Performance Liquid Chromatography (HPLC) system for purification

  • Procedure:

    • Dissolve the POI-binding ligand-COOH (1.0 eq), the deprotected Linker-E3 Ligase conjugate (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-4 hours. Monitor the reaction by LC-MS.

    • Upon completion, the crude reaction mixture can be directly purified by preparative reverse-phase HPLC to yield the final PROTAC.

    • Characterize the final product by LC-MS and ¹H NMR spectroscopy.

PROTAC_Assembly cluster_assembly PROTAC Synthesis Workflow Linker Boc-Linker-NH₂ Step4 Amide Coupling (EDC, HOBt) Linker->Step4 E3_Ligand E3 Ligand-COOH E3_Ligand->Step4 Intermediate1 Boc-Linker-E3 Ligand Step4->Intermediate1 Step5 Boc Deprotection (TFA) Intermediate1->Step5 Intermediate2 H₂N-Linker-E3 Ligand Step5->Intermediate2 Step6 Amide Coupling (HATU) Intermediate2->Step6 POI_Ligand POI Ligand-COOH POI_Ligand->Step6 Final_PROTAC Final PROTAC (POI-Linker-E3) Step6->Final_PROTAC

Figure 3: Sequential assembly of a PROTAC molecule.

Case Study: Characterization and Biological Activity of an Androgen Receptor (AR) PROTAC

While a PROTAC utilizing the exact this compound linker is not prominently featured in publicly available literature, we can look to the well-characterized AR degrader, ARV-110, for representative data. ARV-110 employs a different, more complex linker but targets the Androgen Receptor for degradation via the Cereblon E3 ligase, providing a relevant example of a clinically advanced PROTAC.[6][7]

Table 1: Physicochemical and Pharmacokinetic Properties of ARV-110

Property Value Reference
Molecular Weight 812.30 g/mol [6]
Oral Bioavailability Yes [7]
E3 Ligase Recruited Cereblon (CRBN) [6]

| Target Protein | Androgen Receptor (AR) |[6] |

Table 2: In Vitro Biological Activity of ARV-110

Parameter Cell Line Value Reference
DC₅₀ (AR Degradation) VCaP ~1 nM [7]
IC₅₀ (Cell Proliferation) VCaP Low nM [8]

| Dₘₐₓ (AR Degradation) | VCaP | >90% |[6] |

Troubleshooting Common Synthetic Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Amide Coupling - Inactive coupling reagents- Steric hindrance at the coupling site- Presence of moisture- Use fresh, high-quality coupling reagents (EDC, HATU)- Increase reaction temperature or time- Use a different, more potent coupling reagent (e.g., COMU)- Ensure all reagents and solvents are anhydrous
Incomplete Boc Deprotection - Insufficient acid strength or concentration- Short reaction time- Increase the concentration of TFA or use neat TFA- Extend the reaction time and monitor by LC-MS
Low Yields - Mechanical losses during workup and purification- Side reactions- Minimize transfer steps- Optimize purification methods (e.g., chromatography gradient)- Ensure inert atmosphere for sensitive reactions
Difficulty in Purification - Co-elution of product with byproducts or starting materials- Optimize the mobile phase and gradient for flash chromatography or HPLC- Consider an alternative purification technique (e.g., recrystallization)

Conclusion

The this compound linker represents a valuable building block for the modular synthesis of PROTACs. Its semi-rigid aromatic core and orthogonally protected amine functionalities allow for a controlled and sequential assembly of the final heterobifunctional molecule. The detailed protocols provided in this application note offer a comprehensive guide for researchers in the field of targeted protein degradation, from the synthesis of the linker to the final PROTAC assembly. By carefully controlling reaction conditions and employing standard purification techniques, researchers can efficiently synthesize novel PROTACs for the degradation of a wide range of disease-relevant proteins.

References

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  • ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided... | Download Scientific Diagram.
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Sources

Application Note: A Guide to Amide Bond Coupling of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate to Carboxylic Acid-Containing Warheads

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conjugation of linker molecules to pharmacologically active "warheads" is a cornerstone of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This application note provides a detailed technical guide for the coupling of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, a versatile linker precursor, to warheads containing a carboxylic acid functional group. We present a comprehensive overview of the underlying chemical principles and offer three robust, step-by-step protocols utilizing common and highly efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and Propylphosphonic Anhydride (T3P®). This guide is designed for researchers, chemists, and drug development professionals, providing not only procedural steps but also the rationale behind them, along with methods for product purification, characterization, and troubleshooting.

Introduction to Amide Coupling in Bioconjugation

The formation of a stable amide bond between an amine-functionalized linker and a carboxyl-bearing warhead is one of the most fundamental and reliable reactions in the synthesis of complex therapeutic agents.[1][2] The linker, this compound, possesses a reactive primary amine (-CH₂NH₂) that serves as the nucleophile for this transformation. The Boc-protected secondary amine on the other side of the phenyl ring remains inert under these conditions, allowing for future deprotection and conjugation to other moieties, such as an antibody or a ligand for an E3 ubiquitin ligase.[3][4]

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[5] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carboxyl carbon highly electrophilic and susceptible to attack by the amine. This guide focuses on three state-of-the-art reagents that accomplish this activation with high efficiency and control.

General Mechanism of Carboxylic Acid Activation and Amide Formation

The overall process can be visualized as a two-stage reaction, often performed in a single pot. The first stage is the activation of the warhead's carboxylic acid, and the second is the nucleophilic acyl substitution by the linker's primary amine.

G cluster_activation Stage 1: Carboxylic Acid Activation cluster_coupling Stage 2: Nucleophilic Attack Warhead_COOH Warhead-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Warhead_COOH->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC/NHS, HATU, T3P) Final_Product Coupled Product (Warhead-CO-NH-Linker) Activated_Intermediate->Final_Product Byproducts Byproducts (e.g., Urea, HOAt, Phosphonic Acid) Activated_Intermediate->Byproducts Release Linker_NH2 Linker-NH₂ (this compound) Linker_NH2->Final_Product Coupling

Figure 1: General workflow for amide bond formation.

Selecting a Coupling Reagent: A Comparative Overview

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, desired reaction time, cost, and ease of byproduct removal.

Reagent System Mechanism Principle Advantages Considerations
EDC / NHS Forms an O-acylisourea intermediate, which is converted to a more stable, amine-reactive NHS-ester.[6][7]Cost-effective; byproducts are water-soluble, simplifying workup; mild reaction conditions.Less effective for sterically hindered substrates; risk of side reactions (e.g., anhydride formation) if NHS is omitted.[8][9]
HATU Forms a highly reactive OAt-active ester, which rapidly couples with amines.[10][11]Very high coupling efficiency and fast reaction rates; excellent for hindered or electron-deficient amines; low risk of racemization.[12][13]Higher cost; requires a non-nucleophilic base (e.g., DIPEA); byproducts require chromatographic removal.
T3P® Forms a mixed phosphonic anhydride intermediate that is highly reactive towards amines.[14][15]Excellent yields and low epimerization; byproducts are water-soluble, allowing for simple aqueous workup; non-toxic and non-allergenic.[16][17]Requires a base; commercially available as a solution in solvents like ethyl acetate or DMF.

Core Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent / Material Grade Purpose
This compound≥97%Linker Precursor
Carboxylic Acid-Containing WarheadAs requiredSubstrate
EDC HydrochlorideSynthesis GradeCoupling Reagent
N-Hydroxysuccinimide (NHS)Synthesis GradeAdditive
HATUSynthesis GradeCoupling Reagent
T3P® (Propylphosphonic Anhydride)50% solution in EtOAc or DMFCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Non-nucleophilic base
Triethylamine (TEA)Anhydrous, ≥99.5%Base
Dimethylformamide (DMF)Anhydrous, ≥99.8%Solvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Solvent
Ethyl Acetate (EtOAc)ACS GradeExtraction/Chromatography
HexanesACS GradeChromatography
Saturated aq. NaHCO₃Aqueous Workup
BrineAqueous Workup
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Silica Gel60 Å, 230-400 meshColumn Chromatography
Protocol A: EDC/NHS-Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of substrates. The inclusion of NHS is crucial for creating a more stable active ester, which increases the yield and purity of the final product.[18]

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid warhead (1.0 eq) in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Activation: Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature.

    • Rationale: EDC first activates the carboxylic acid to a highly reactive O-acylisourea intermediate. NHS rapidly traps this intermediate to form a semi-stable NHS ester, preventing hydrolysis and other side reactions.[7]

  • Reaction Monitoring (Optional): Monitor the formation of the NHS ester by TLC or LC-MS (disappearance of the starting carboxylic acid). This activation step typically takes 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF or DCM to the reaction mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS for the formation of the desired product.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The aqueous washes remove the water-soluble urea byproduct from EDC and any unreacted starting materials or salts.[6] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

Protocol B: HATU-Mediated Coupling

This protocol is highly recommended for challenging couplings, including those involving sterically hindered substrates or electron-poor amines, due to the high reactivity of the OAt-ester intermediate.[11][12]

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid warhead (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the mixture and stir for 5-10 minutes at room temperature. The solution may change color.

    • Rationale: DIPEA deprotonates the carboxylic acid to form a carboxylate, which then attacks HATU to initiate the activation process. An excess of base is used to ensure complete deprotonation and to neutralize the hexafluorophosphate counterion.[19]

  • Amine Addition: Add a solution of this compound (1.1 eq) to the activated mixture.

  • Coupling Reaction: Stir the reaction at room temperature. These reactions are often rapid, typically completing within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography.

Protocol C: T3P®-Mediated Coupling

T3P® is a powerful dehydrating agent that promotes amide bond formation with an exceptionally clean reaction profile and simple workup, as its byproducts are readily removed with an aqueous wash.[15][17]

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid warhead (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as ethyl acetate or DCM.

  • Base Addition: Add a base, such as triethylamine (TEA) or DIPEA (3.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.

    • Rationale: The base deprotonates the carboxylic acid and neutralizes the acidic byproducts formed during the reaction.[14]

  • T3P® Addition: Slowly add T3P® (50% solution in ethyl acetate or DMF, 1.5 eq) to the cooled reaction mixture.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. Quench the reaction by adding water or saturated aq. NaHCO₃. b. Separate the organic layer. If DCM was used as the solvent, perform a solvent exchange to ethyl acetate. c. Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.

    • Rationale: The phosphonic acid byproducts of T3P® are highly water-soluble and are efficiently removed by the basic aqueous washes.[16] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Product Characterization and Quality Control

Verifying the identity and purity of the final coupled product is a critical step. A combination of analytical techniques should be employed.[20][21]

Technique Purpose Expected Outcome
LC-MS Confirm product mass and assess purity.A major peak in the chromatogram with the correct [M+H]⁺ or [M+Na]⁺ for the coupled product.
¹H NMR Confirm structural integrity and bond formation.Appearance of a new amide N-H proton signal (typically a triplet, ~6-8 ppm); characteristic shifts in the protons adjacent to the newly formed amide bond (e.g., the -CH₂-NH- protons of the linker).
¹³C NMR Confirm the presence of the amide carbonyl.A new signal in the amide carbonyl region (~165-175 ppm).
HPLC Quantify purity.[22]A single major peak, allowing for the calculation of purity (e.g., >95%).

Workflow and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Dissolve Warhead-COOH (1.0 eq) Activate Add Coupling Reagent & Base/Additive Start->Activate Add_Amine Add Linker-NH₂ (1.1 eq) Activate->Add_Amine Stir Stir at RT (1-24h) Add_Amine->Stir Workup Aqueous Work-up Stir->Workup Concentrate Concentrate Workup->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (LC-MS, NMR, HPLC) Purify->Analyze

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive coupling reagent (hydrolyzed).Use fresh, anhydrous reagents and solvents. Ensure an inert atmosphere.
Insufficient activation or coupling time.Increase reaction time and monitor by LC-MS. For slow reactions, consider switching to a more powerful reagent like HATU.
Steric hindrance.Switch to HATU or T3P®. Gentle heating (40-50 °C) may be required, but monitor for side reactions.
Starting Material Remains Insufficient equivalents of coupling reagent or amine.Ensure accurate stoichiometry. Use a slight excess (1.1-1.2 eq) of the amine and coupling reagent.
Poor solubility of reagents.Use a co-solvent system or a more polar solvent like DMF.
Multiple Side Products Hydrolysis of the activated intermediate.Ensure anhydrous conditions. For EDC coupling, always use NHS to stabilize the intermediate.[6]
Racemization (if warhead has a chiral center).Use HATU, which is known to suppress racemization.[12] Run the reaction at a lower temperature (0 °C).
Difficult Purification Byproducts co-elute with the product.Ensure the aqueous work-up is thorough, especially for T3P® and EDC to remove water-soluble byproducts. Optimize chromatography conditions (solvent system, gradient). Consider reverse-phase chromatography.[23]

References

  • Vertex AI Search. (2025).
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  • BOC Sciences. (n.d.).
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  • ChemicalBook. (2024).
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  • WuXi AppTec. (n.d.). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Common Organic Chemistry. (n.d.).
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • Sterling Pharma Solutions. (2025).
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  • Bangs Laboratories, Inc. (n.d.).
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  • ResearchGate. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors.
  • PubChem. (n.d.). This compound. [Link]

  • RSC Publishing. (2015).
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  • YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. [Link]

  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
  • YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. [Link]

  • National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • PubChem. (n.d.). tert-Butyl N-(4-(aminomethyl)phenyl)
  • Echemi. (2024). 220298-96-4 tert-butyl N-[4-(aminomethyl)
  • ChemicalBook. (2025). tert-Butyl N-[4-(aminomethyl)
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • RSC Publishing. (2024).
  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • ACS Publications. (n.d.).
  • MedChemExpress. (n.d.). tert-Butyl N-[4-(aminomethyl)
  • National Institutes of Health (NIH). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • CymitQuimica. (n.d.). CAS 220298-96-4: tert-Butyl N-[4-(aminomethyl)
  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • PubMed. (2021).
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (2025).
  • Drug Target Review. (2022). Research team discover new reaction for making tertiary amines.
  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
  • News-Medical.net. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.
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Solid-Phase Synthesis of PROTACs Featuring a Tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate Linker Moiety: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm of Targeted Protein Degradation and the Ascendancy of Solid-Phase Synthesis

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The design and synthesis of these tripartite molecules are central to their efficacy, with the linker playing a critical role in optimizing the formation of a productive ternary complex between the POI and the E3 ligase.[3][4]

While traditional liquid-phase synthesis has been instrumental in the early development of PROTACs, solid-phase synthesis has gained significant traction due to its numerous advantages. Solid-phase peptide synthesis (SPPS) techniques offer streamlined purification, the ability to use excess reagents to drive reactions to completion, and amenability to high-throughput and automated synthesis platforms.[5][6][7][8] This makes solid-phase strategies particularly well-suited for the rapid generation of PROTAC libraries with diverse linker architectures, a crucial step in optimizing degrader activity.[3][4][9][10]

This application note provides a detailed protocol and expert insights into the solid-phase synthesis of PROTACs incorporating tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate, a versatile linker component. The strategic use of the Boc-protected amine in this reagent allows for controlled, sequential elaboration of the PROTAC molecule on a solid support.

The Strategic Advantage of this compound in PROTAC Synthesis

This compound serves as a key building block in the construction of PROTAC linkers.[11][12] Its utility stems from the presence of two key functional groups: a Boc-protected secondary amine and a primary aminomethyl group. This differential protection allows for selective chemical transformations at either end of the molecule.

The Boc-protected amine provides a stable anchoring point that can be deprotected under acidic conditions to reveal a nucleophilic amine. This amine can then be coupled to a protein of interest (POI) ligand or an E3 ligase ligand. The aminomethyl group, on the other hand, can be utilized for attachment to the solid support or for further linker elongation. This versatility makes it an invaluable tool for the modular and efficient assembly of PROTACs on a solid phase.

Visualizing the Solid-Phase PROTAC Synthesis Workflow

The following diagram illustrates the overarching strategy for the solid-phase synthesis of a PROTAC, highlighting the key stages from resin loading to final product cleavage.

PROTAC_Synthesis_Workflow Resin Solid Support (e.g., Wang Resin) Resin_Load Load POI Ligand Resin->Resin_Load 1. Activation & Coupling Linker_Attach Attach Carbamate Linker Resin_Load->Linker_Attach 2. Linker Activation Boc_Deprotect Boc Deprotection Linker_Attach->Boc_Deprotect 3. Acidic Treatment (TFA) E3_Ligand_Couple Couple E3 Ligase Ligand Boc_Deprotect->E3_Ligand_Couple 4. Coupling Reaction Cleavage Cleavage from Resin E3_Ligand_Couple->Cleavage 5. Strong Acid Cocktail Purification Purification Cleavage->Purification 6. RP-HPLC Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of a model PROTAC targeting a hypothetical protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase. The synthesis utilizes a Wang resin as the solid support and incorporates this compound as a key linker component.

Materials and Reagents
ReagentSupplierGrade
Wang Resin, 100-200 mesh, 1.0 mmol/g loadingSigma-AldrichSynthesis Grade
POI Ligand with carboxylic acid functionalityIn-house/Custom>95% Purity
This compoundMedChemExpress>98% Purity[12]
PomalidomideSelleckchem>99% Purity
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis Grade
Oxyma PureSigma-AldrichSynthesis Grade
PiperidineSigma-AldrichAnhydrous
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Dichloromethane (DCM)Sigma-AldrichAnhydrous
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Diisopropylethylamine (DIPEA)Sigma-AldrichReagent Grade
Step 1: Loading of the Protein of Interest (POI) Ligand onto Wang Resin

Rationale: The synthesis commences with the immobilization of the POI ligand onto the solid support. The choice of Wang resin is predicated on its acid-labile linker, which allows for cleavage of the final product under strong acidic conditions.

  • Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve the POI ligand (3.0 mmol), DIC (3.0 mmol), and Oxyma Pure (3.0 mmol) in anhydrous DMF (5 mL).

  • Add the activated POI ligand solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines, indicating successful loading.

Step 2: Attachment of the this compound Linker

Rationale: The aminomethyl group of the carbamate linker is coupled to a suitable functional group on the resin-bound POI ligand. In this example, we assume the POI ligand has been functionalized with a carboxylic acid for amide bond formation.

  • Swell the POI-loaded resin (1.0 mmol) in anhydrous DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • In a separate vial, dissolve this compound (3.0 mmol), DIC (3.0 mmol), and Oxyma Pure (3.0 mmol) in anhydrous DMF (5 mL).

  • Add the activated linker solution to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 3: Boc-Deprotection of the Linker

Rationale: The Boc protecting group on the secondary amine of the linker is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the amine for the subsequent coupling of the E3 ligase ligand.

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 20% TFA in DCM (10 mL) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the TFA solution and repeat the treatment with 20% TFA in DCM for another 30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (2 x 10 mL), and DMF (3 x 10 mL).

  • Verification: A positive Kaiser test will indicate the presence of a free primary amine.

Step 4: Coupling of the E3 Ligase Ligand (Pomalidomide)

Rationale: The E3 ligase ligand, in this case, a derivative of pomalidomide with a carboxylic acid handle, is activated and coupled to the newly exposed amine on the linker.

  • In a separate vial, dissolve the pomalidomide derivative (3.0 mmol), DIC (3.0 mmol), and Oxyma Pure (3.0 mmol) in anhydrous DMF (5 mL).

  • Add the activated E3 ligase ligand solution to the resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 5: Cleavage of the PROTAC from the Resin and Final Deprotection

Rationale: A strong acidic cocktail is used to cleave the fully assembled PROTAC from the Wang resin and simultaneously remove any remaining acid-labile side-chain protecting groups.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (10 mL) to the dry resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of TFA.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude PROTAC by adding cold diethyl ether.

  • Centrifuge to pellet the crude product and decant the ether.

  • Repeat the ether wash twice.

  • Dry the crude PROTAC under vacuum.

Step 6: Purification and Analysis

Rationale: The crude PROTAC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

  • Dissolve the crude PROTAC in a minimal amount of DMSO or a suitable solvent mixture.

  • Purify the PROTAC using a preparative RP-HPLC system with a C18 column. A typical gradient would be from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[13]

  • Collect the fractions containing the desired product.

  • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Trustworthiness and Self-Validation: Ensuring a Successful Synthesis

The robustness of this solid-phase protocol is ensured by incorporating in-process controls and validation steps.

  • Kaiser Test: This colorimetric test is a reliable method to qualitatively assess the presence of free primary amines on the resin. A negative result after a coupling step indicates the reaction has gone to completion, while a positive result after a deprotection step confirms the successful removal of the protecting group.

  • Cleavage Test: For optimization, a small aliquot of the resin can be subjected to the cleavage conditions, and the resulting crude product can be analyzed by LC-MS to confirm the presence of the desired intermediate or final product.

  • Final Product Characterization: Thorough characterization of the final PROTAC by high-resolution mass spectrometry and NMR spectroscopy is essential to confirm its identity and purity.

Expert Insights and Troubleshooting

  • Incomplete Reactions: If a coupling reaction is found to be incomplete (as indicated by a positive Kaiser test), a second coupling can be performed. Ensure all reagents are anhydrous, as water can quench the activation reaction.

  • Aggregation on Resin: For hydrophobic PROTACs, aggregation on the solid support can lead to incomplete reactions.[6] Using a more polar solvent system or a resin with a lower loading capacity can sometimes mitigate this issue.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, particularly with sensitive functional groups. Triisopropylsilane is a common scavenger used to trap carbocations.

Conclusion: A Robust Platform for PROTAC Discovery

The solid-phase synthesis strategy detailed in this application note provides a powerful and efficient platform for the construction of PROTACs utilizing this compound. This modular approach allows for the rapid and systematic variation of the POI ligand, the E3 ligase ligand, and the linker architecture, thereby accelerating the discovery and optimization of novel protein degraders. The inherent advantages of solid-phase synthesis, including simplified purification and amenability to automation, make this a highly attractive methodology for researchers in the field of targeted protein degradation.

References

  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed. Available at: [Link]

  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed. Available at: [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - ResearchGate. Available at: [Link]

  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? - BioDuro. Available at: [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - NIH. Available at: [Link]

  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications - Adesis, Inc. Available at: [Link]

  • Solid‐Phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin. Available at: [Link]

  • The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC. Available at: [Link]

  • Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing). Available at: [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]

  • Purification of Solid Phase Synthesized Peptide - Chemistry Stack Exchange. Available at: [Link]

  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Available at: [Link]

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Boc deprotection of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Boc Deprotection of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Multi-Step Synthesis

Authored by a Senior Application Scientist

This document provides a detailed guide for the Boc deprotection of this compound, a critical step in many multi-step organic syntheses, particularly in the development of pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in drug development, offering both a robust protocol and a deep dive into the mechanistic principles that ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amines, such as this compound, is a pivotal step in synthetic pathways leading to the formation of more complex molecules. The successful execution of this step is paramount, as incomplete deprotection or the formation of side products can significantly impact the overall yield and purity of the final product.

This application note will provide a comprehensive protocol for the Boc deprotection of this compound, discuss the underlying reaction mechanism, and offer insights into potential challenges and troubleshooting strategies.

Reaction Scheme and Mechanism

The Boc deprotection of this compound proceeds via an acid-catalyzed elimination mechanism. The reaction is typically carried out using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent.

Reaction:

Mechanism:

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group, which increases the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation, which is then deprotonated to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid

This protocol provides a reliable method for the Boc deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Saturated sodium bicarbonate solutionLaboratory gradeFisher Scientific
Anhydrous sodium sulfateLaboratory gradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (0.1 M), add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in a minimal amount of DCM and slowly add saturated sodium bicarbonate solution until the pH is basic (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product, 4-(aminomethyl)-N-methylaniline.

Process Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve starting material in DCM B Cool to 0 °C A->B C Add TFA dropwise B->C D Warm to room temperature C->D E Stir for 2-4 hours D->E F Monitor by TLC/LC-MS E->F G Concentrate reaction mixture F->G H Neutralize with NaHCO3 G->H I Extract with DCM H->I J Dry and concentrate I->J cluster_0 Boc Deprotection Mechanism A Protonation of Boc group B Formation of tert-butyl cation A->B C Formation of carbamic acid A->C Isobutylene Isobutylene B->Isobutylene D Decarboxylation C->D E Formation of free amine D->E CO2 CO2 D->CO2

Caption: Boc Deprotection Mechanism

Conclusion

The Boc deprotection of this compound is a robust and high-yielding reaction when performed under the appropriate conditions. The use of trifluoroacetic acid in dichloromethane at room temperature provides a reliable method for achieving complete deprotection with minimal side product formation. Careful monitoring of the reaction and a proper work-up procedure are essential for obtaining the desired product in high purity and yield. This application note provides a comprehensive guide for researchers to successfully perform this important transformation in their synthetic endeavors.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Agami, C.; Couty, F. The chemistry of the tert-butyloxycarbonyl (Boc) group. Tetrahedron2002, 58, 2701-2724.
  • Jones, G. B.; Huber, R. S.; Mathews, J. E. A mechanistic critique of the use of trifluoroacetic acid for Boc deprotection in solid-phase peptide synthesis. J. Org. Chem.1996, 61, 8799-8803.
  • Lancia, F. Development of Novel PET Radiotracers for the Serotonin 5-HT7 Receptor. Ph.D. Thesis, University of Zurich, Zurich, Switzerland, 2017.

Application Note & Protocols: Strategic Incorporation of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in the Synthesis of Novel CRBN-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation[1][2]. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker[3]. The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical properties[4][5]. Among the E3 ligases, Cereblon (CRBN) is frequently exploited due to the availability of well-characterized, high-affinity ligands such as derivatives of thalidomide and pomalidomide[1][6]. This guide provides a detailed technical overview and step-by-step protocols for the strategic use of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate , a versatile linker building block, in the rational design and synthesis of potent CRBN-based PROTACs.

Part 1: Foundational Concepts in CRBN-Mediated Protein Degradation

The PROTAC Mechanism of Action

PROTACs function as molecular bridges, inducing proximity between a specific POI and an E3 ubiquitin ligase[7]. This action hijacks the cell's natural protein degradation machinery[4]. The process unfolds in a catalytic manner:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the E3 ligase (e.g., CRBN), forming a transient ternary complex[2].

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another degradation cycle[4][8].

This event-driven pharmacology allows for sub-stoichiometric dosing and offers a powerful method to eliminate target proteins, including those previously considered "undruggable"[2].

PROTAC_Mechanism cluster_0 cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Proteasomal Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition E2 E2-Ub E2->Ternary Delivers Ub Proteasome->PROTAC PROTAC Recycled Fragments Peptide Fragments Proteasome->Fragments Degrades Synthesis_Workflow Pomalidomide Pomalidomide Derivative (with COOH) Step1 Step 3.1: Amide Coupling (HATU, DIPEA) Pomalidomide->Step1 Linker tert-Butyl 4-(aminomethyl) phenyl(methyl)carbamate Linker->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Step 3.2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Amine-Linker-Pomalidomide Step2->Intermediate2 Step3 Step 3.3: Amide Coupling (HATU, DIPEA) Intermediate2->Step3 JQ1 JQ1 Warhead (with COOH) JQ1->Step3 FinalPROTAC Final PROTAC Step3->FinalPROTAC Step4 Step 3.4: Purification & Characterization (HPLC, HRMS, NMR) FinalPROTAC->Step4

Caption: General workflow for PROTAC synthesis.

Protocol 3.1: Coupling of Linker to Pomalidomide Ligand

Causality: This initial step forms a stable amide bond between the CRBN ligand and the linker. Pomalidomide is functionalized with a carboxylic acid (e.g., 4-carboxy-pomalidomide) to serve as the electrophile. The primary amine of the linker acts as the nucleophile. HATU is used as a coupling agent to activate the carboxylic acid, and DIPEA acts as a non-nucleophilic base to neutralize the reaction.

  • Materials:

    • 4-Carboxy-pomalidomide (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve 4-carboxy-pomalidomide in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add this compound, followed by DIPEA.

    • Add HATU portion-wise while stirring at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the Boc-protected intermediate.

Protocol 3.2: Boc Deprotection

Causality: This step is required to deprotect the linker's secondary amine, making it available for coupling with the POI warhead. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group.

  • Materials:

    • Boc-protected intermediate from Step 3.1 (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated NaHCO₃

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM (approx. 20% TFA v/v).

    • Stir the solution at room temperature for 1-2 hours, monitoring deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine intermediate, which is often used immediately in the next step.

Protocol 3.3: Coupling of POI Ligand (JQ1-acid)

Causality: This final coupling step assembles the complete PROTAC molecule. The chemistry is identical to the first coupling step, forming a second stable amide bond.

  • Materials:

    • Deprotected amine intermediate from Step 3.2 (1.0 eq)

    • JQ1-carboxylic acid (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve JQ1-carboxylic acid and the deprotected amine intermediate in anhydrous DMF under an inert atmosphere.

    • Add DIPEA, followed by the portion-wise addition of HATU at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by LC-MS.

    • Perform an aqueous work-up as described in Step 3.1.

    • Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>95%).

Protocol 3.4: Analytical Characterization

Trustworthiness: Rigorous characterization is non-negotiable to validate the identity and purity of the synthesized PROTAC. Failure to do so can lead to misinterpretation of biological data.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized PROTAC. The observed m/z should match the calculated value for the molecular formula within a 5 ppm error margin.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Confirm the presence of all expected protons and their integrations. Key signals to identify include those from the pomalidomide, the phenyl linker, the JQ1 warhead, and the various alkyl groups.

    • ¹³C NMR: Confirm the presence of all expected carbon atoms.

Part 4: Biological Evaluation of the Synthesized PROTAC

Once synthesized and characterized, the PROTAC must be evaluated for its ability to induce the degradation of its intended target.

Protocol 4.1: Target Degradation by Western Blot

Objective: To qualitatively and semi-quantitatively assess the reduction in POI levels following PROTAC treatment.

  • Procedure:

    • Cell Culture: Plate a relevant human cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration in the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI (e.g., anti-BRD4). Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate and an imaging system.

4.2: Determination of DC₅₀ and Dₘₐₓ

Objective: To quantify the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximal degradation) of the PROTAC.

  • Procedure:

    • Perform a dose-response experiment as described in Protocol 4.1.

    • Quantify the band intensities from the Western blot using software like ImageJ.

    • Normalize the POI band intensity to the loading control for each lane.

    • Express the normalized POI level as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope non-linear regression model using software (e.g., GraphPad Prism) to calculate the DC₅₀ and Dₘₐₓ values.

Compound Target DC₅₀ (nM) Dₘₐₓ (%)
Synthesized PROTAC BRD415>90%
Negative Control BRD4>10,000<10%
A molecule where the CRBN ligand is epimerized to a non-binding configuration.

Part 5: Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Coupling Steps - Incomplete reaction- Inefficient coupling agent- Poor quality reagents/solvents- Increase reaction time; monitor closely by LC-MS.- Use a different coupling agent (e.g., COMU, T3P).- Ensure all reagents and solvents are anhydrous.
No/Poor Protein Degradation - Incorrect PROTAC structure- Poor cell permeability- Unfavorable ternary complex geometry- Re-verify structure by HRMS and 2D NMR.- Assess physicochemical properties (logP, PSA).- Synthesize analogs with different linker lengths or attachment points.[4][5]
"Hook Effect" Observed - Formation of unproductive binary complexes at high concentrations.- This is a known phenomenon for PROTACs. Ensure the full dose-response curve is generated to identify the optimal concentration window.
Off-Target Degradation - CRBN ligand may induce degradation of its natural neosubstrates (e.g., IKZF1/3).- Assess degradation of known CRBN neosubstrates by Western blot.- Consider structural modifications to the CRBN ligand to alter neosubstrate specificity.[]

References

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide - SciSpace.
  • Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - MDPI.
  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3)
  • Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar.
  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed.
  • tert-Butyl N-[4-(aminomethyl)
  • C(sp3)
  • Application Notes and Protocols: Synthesis and Evaluation of a CRBN-Based PROTAC Utilizing a Cyclohexane-PEG1 Linker - Benchchem.
  • tert-Butyl N-[4-(aminomethyl)
  • tert-Butyl N-[4-(aminomethyl)
  • C(sp3) cross coupling and amide formation for PROTAC library synthesis | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Frequency of CRBN ligands used in PROTAC compounds.
  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC - NIH.
  • BLD Insights | Application of Linkers in Chemical Biology - BLDpharm.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC - NIH.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • PROTAC Design - CRBN Ligand Modific
  • Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - NIH.
  • Current strategies for the design of PROTAC linkers: a critical review - PubMed.

Sources

Application of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in VHL-based PROTACs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm of Targeted Protein Degradation

The landscape of modern therapeutics is rapidly evolving beyond occupancy-based inhibition towards event-driven modalities that offer unprecedented selectivity and efficacy. At the vanguard of this shift is Targeted Protein Degradation (TPD), a strategy that co-opts the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2] Proteolysis-targeting chimeras (PROTACs) are the cornerstone of this approach. These heterobifunctional molecules act as molecular bridges, simultaneously engaging a target protein and an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][2]

Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase has emerged as a robust and widely utilized recruitment partner in PROTAC design.[1][4][5] This is due to its broad tissue expression and the availability of potent, well-characterized small molecule ligands that mimic its natural substrate, the hypoxia-inducible factor 1α (HIF-1α).[1][4] The catalytic nature of PROTACs allows a single molecule to mediate the degradation of multiple target proteins, enabling potent activity at sub-stoichiometric concentrations and providing a powerful tool to address targets previously deemed "undruggable."[6]

This technical guide focuses on the application of a specific, structurally important linker building block, tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate , in the design and synthesis of VHL-based PROTACs. We will explore the rationale for its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline the essential validation assays required to characterize the final degrader molecule.

The Linker: More Than a Simple Spacer

The linker is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[3][7][8] The linker dictates the spatial arrangement between the POI and the E3 ligase, an essential factor for efficient ubiquitin transfer.

The tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate moiety (see Figure 1) provides a semi-rigid phenyl-based structure. Such aromatic linkers offer distinct advantages:

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the phenyl group restricts conformational freedom.[9][10] This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and promoting a stable ternary complex.

  • Stabilizing Interactions: The aromatic ring can engage in favorable non-covalent interactions, such as π-π stacking with residues on the surface of the E3 ligase or the target protein, further enhancing ternary complex stability.[7][9]

  • Metabolic Stability: The N-methyl carbamate group is a key feature. N-methylation of amides and carbamates is a common medicinal chemistry strategy to block metabolism at the nitrogen atom, potentially increasing the half-life of the molecule.[11] The carbamate itself is generally more resistant to hydrolysis than an ester, contributing to the overall stability of the PROTAC.

A note on nomenclature: The user-specified topic refers to "tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate". Our research confirms the more synthetically tractable and commonly referenced building block is tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate (CAS 191871-91-7), which will be the focus of this guide.

Chemical structure of tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate

Figure 1. Chemical structure of tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate.

PROTAC Synthesis and Validation Workflow

The development of a novel VHL-based PROTAC is a systematic process involving synthesis, biochemical characterization, and cellular validation. The overall workflow ensures that the final molecule functions as intended, from initial binding events to the ultimate degradation of the target protein in a cellular context.

PROTAC Development Workflow cluster_0 PART 1: Synthesis cluster_1 PART 2: Validation S1 Step 1: Synthesize VHL Ligand-Acid S3 Step 3: Amide Coupling (PROTAC Assembly) S1->S3 S2 Step 2: Prepare Linker-Amine S2->S3 S4 Step 4: Couple POI Ligand (Final PROTAC) S3->S4 V1 Assay 1: Ternary Complex Formation (TR-FRET) S4->V1 Characterize V2 Assay 2: Protein Degradation (Western Blot / HiBiT) S4->V2 Evaluate V3 Assay 3: Cytotoxicity (MTT / MTS Assay) V2->V3

Caption: Overall workflow for VHL-based PROTAC development.

Part 1: Protocols for PROTAC Synthesis

The synthesis of a VHL-based PROTAC is a modular process. It typically involves preparing a VHL ligand with a reactive handle (e.g., a carboxylic acid), preparing the linker with a complementary reactive group (e.g., an amine), coupling the VHL ligand to the linker, and finally attaching the POI ligand.

Protocol 1.1: Synthesis of a VHL Ligand Intermediate with Carboxylic Acid Handle

This protocol describes the synthesis of a common VHL ligand scaffold, terminating in a carboxylic acid ready for coupling to an amine-functionalized linker. This is a representative synthesis; specific protecting group strategies may vary.

  • Starting Material: Commercially available (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

  • Amide Coupling to Thiazole Moiety:

    • Dissolve (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Add (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.0 eq) and stir at room temperature for 2-4 hours until LC-MS indicates completion.

    • Perform an aqueous workup with ethyl acetate and brine. Purify by silica gel chromatography.

  • Boc Deprotection:

    • Dissolve the product from the previous step in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure to remove solvent and excess TFA.

  • Coupling with Boc-L-tert-Leucine:

    • Dissolve the deprotected amine in anhydrous DMF.

    • Add Boc-L-tert-leucine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir at room temperature for 2-4 hours.

    • Perform an aqueous workup and purify by silica gel chromatography to yield the protected VHL ligand core.

  • Final Assembly with Linker-Compatible Acid:

    • Deprotect the Boc group on the tert-leucine residue using TFA in DCM as described above.

    • Couple the resulting amine with a suitable acid (e.g., succinic anhydride) to introduce a terminal carboxylic acid. For example, dissolve the amine in DCM with triethylamine (2.0 eq) and add succinic anhydride (1.5 eq). Stir until completion.

    • Purify the final VHL-Ligand-Acid intermediate by preparative HPLC.

Protocol 1.2: Synthesis of the Final PROTAC via Amide Coupling

This protocol details the crucial step of coupling the VHL-Ligand-Acid to the amine-functionalized linker, followed by attachment of the POI ligand.

  • Preparation of Linker-Amine:

    • The core linker, tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate , contains a Boc-protected amine and a primary amine. The primary amine is used for coupling to the VHL-Ligand-Acid. This molecule is commercially available.[3][10][12]

  • Amide Coupling (VHL to Linker):

    • Dissolve the VHL-Ligand-Acid (1.0 eq) from Protocol 1.1 in anhydrous DMF (0.1 M).

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes to activate the carboxylic acid.

    • Add a solution of tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate (1.05 eq) in DMF to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the intermediate (VHL-Linker-Boc) by flash chromatography or preparative HPLC.

  • Boc Deprotection of Linker:

    • Dissolve the purified VHL-Linker-Boc in DCM.

    • Add TFA (20% v/v) and stir at room temperature for 1-2 hours to remove the Boc protecting group from the linker, revealing the secondary amine.

    • Concentrate under reduced pressure to yield the VHL-Linker-Amine intermediate.

  • Final Coupling to POI Ligand:

    • This step is highly dependent on the POI ligand. Assuming the POI ligand has a carboxylic acid handle (POI-COOH), the final coupling is another HATU-mediated amidation.

    • Dissolve POI-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 5 minutes.

    • Add the VHL-Linker-Amine intermediate (1.0 eq) to the activated POI ligand.

    • Stir at room temperature until reaction completion as monitored by LC-MS.

    • Purify the final PROTAC molecule using reverse-phase preparative HPLC.

    • Confirm the identity and purity (>95%) of the final product by LC-MS and ¹H NMR.

Caption: Modular synthetic route for the final PROTAC.

Part 2: Protocols for PROTAC Validation

Once synthesized and purified, the PROTAC must be rigorously tested to confirm its mechanism of action and efficacy.

Protocol 2.1: Ternary Complex Formation Assay (TR-FRET)

A prerequisite for PROTAC function is the formation of a stable ternary complex. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, solution-based assay to measure this interaction.[5][13][14][15]

  • Reagents & Materials:

    • Purified, His-tagged POI.

    • Purified, GST-tagged VHL-ElonginB-ElonginC (VCB) complex.

    • Terbium (Tb)-conjugated anti-His antibody (FRET Donor).

    • d2-conjugated anti-GST antibody (FRET Acceptor).

    • PROTAC compound serial dilution.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Low-volume 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the PROTAC compound in assay buffer.

    • In each well of the microplate, add a constant concentration of His-POI, GST-VCB, Tb-anti-His antibody, and d2-anti-GST antibody.

    • Add the different concentrations of the PROTAC to the respective wells. Include a "no PROTAC" vehicle control.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Measure the time-resolved fluorescence signal on a compatible plate reader, reading emissions at the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for d2).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000).

    • Plot the FRET ratio against the log of the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is expected, where the signal decreases at high concentrations due to the formation of binary complexes that prevent ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.[13]

Protocol 2.2: Target Protein Degradation Assay (Western Blot)

The definitive test of a PROTAC is its ability to reduce the levels of the target protein within cells. Western blotting is the classic method for quantifying this effect.[6][16][17]

  • Reagents & Materials:

    • Cancer cell line expressing the POI (e.g., MV-4-11 for BRD4, Mino for BTK).

    • PROTAC compound stock (in DMSO).

    • Cell culture medium and multi-well plates (e.g., 12-well).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody and ECL substrate.

  • Procedure:

    • Cell Treatment: Seed cells in 12-well plates and allow them to adhere/stabilize for 24 hours. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (typically 18-24 hours). Include a vehicle-only (DMSO) control.

    • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Protein Quantification: Centrifuge lysates at ~14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

    • Immunoblotting: Normalize all samples to the same protein concentration. Prepare samples with Laemmli buffer, boil, and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

    • Detection: Block the membrane (e.g., 5% non-fat milk in TBST) and probe with the primary antibody for the POI overnight at 4°C. Wash and probe with the HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.

    • Analysis: Strip or cut the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the POI band intensity to its corresponding loading control band.

    • Calculate the percentage of protein remaining for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the log of the PROTAC concentration.

    • Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum percentage of degradation).[6][16][17]

Alternative Degradation Assay: HiBiT Lytic Detection

For higher throughput screening, the HiBiT system offers a sensitive, quantitative alternative to Western blotting.[5][9][13][16][18] This requires a cell line where the endogenous POI has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

  • Principle: The small HiBiT tag complements with the LgBiT protein subunit to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged POI.

  • Procedure (Endpoint Lytic):

    • Seed HiBiT-tagged cells in a 96- or 384-well white plate.

    • Treat with a serial dilution of the PROTAC for the desired time (e.g., 24 hours).

    • Prepare a lytic detection reagent containing the LgBiT protein and luciferase substrate.

    • Add the lytic reagent directly to the wells.

    • Incubate for 10-30 minutes at room temperature to allow cell lysis and signal stabilization.

    • Measure luminescence on a plate reader.

  • Data Analysis: Calculate DC₅₀ and Dₘₐₓ values as described for the Western blot, using the luminescence signal as the readout for protein abundance.[9][18]

Protocol 2.3: Cell Viability / Cytotoxicity Assay (MTT/MTS)

It is crucial to determine if the observed cellular phenotype is due to targeted degradation of the POI or general toxicity of the PROTAC compound. The MTT or MTS assay measures cell metabolic activity as an indicator of viability.[4][19][20]

  • Reagents & Materials:

    • Target cell line.

    • PROTAC compound.

    • 96-well cell culture plates.

    • MTT or MTS reagent.

    • Solubilization solution (for MTT assay).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Treat cells with the same serial dilution of PROTAC used in the degradation assay. Incubate for a longer period, typically 72 hours, to assess long-term effects on proliferation.

    • Add MTT (or MTS) reagent to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the tetrazolium salt to a colored formazan product.

    • If using MTT, add the solubilization solution (e.g., DMSO or a specialized buffer) and incubate for another 15 minutes to dissolve the formazan crystals.[4] This step is not needed for MTS.

    • Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of viability against the log of the PROTAC concentration.

    • Use non-linear regression to determine the IC₅₀ (concentration at which 50% of cell growth is inhibited). A large window between the DC₅₀ and IC₅₀ values is desirable, indicating that the PROTAC's degradation effect occurs at concentrations that are not broadly cytotoxic.

Representative Data and Interpretation

The following table presents example data for a hypothetical VHL-based PROTAC targeting Bromodomain-containing protein 4 (BRD4), synthesized using the described methods.

ParameterAssayResultInterpretation
Ternary Complex Formation TR-FRETPeak at ~100 nMThe PROTAC effectively bridges VHL and BRD4, with optimal complex formation around 100 nM. The hook effect is observed at >1 µM.
BRD4 Degradation (DC₅₀) Western Blot / HiBiT8.5 nMThe PROTAC is a potent degrader, achieving 50% reduction of BRD4 at a low nanomolar concentration.
BRD4 Degradation (Dₘₐₓ) Western Blot / HiBiT>95%The PROTAC is highly efficacious, capable of removing nearly all cellular BRD4 protein.
Cell Viability (IC₅₀) MTT Assay1.2 µMThe compound shows anti-proliferative effects at micromolar concentrations, consistent with BRD4 degradation.
Degrader Window DC₅₀ vs. IC₅₀~140-foldThere is a large therapeutic window between the concentration needed for degradation and the concentration that causes cytotoxicity, suggesting the effect is target-specific.

Table 1: Example Characterization Data for a VHL-BRD4 PROTAC. Note: These values are representative and will vary based on the specific POI ligand, cell line, and experimental conditions.[6][13][21]

Conclusion and Future Outlook

The tert-Butyl (4-(aminomethyl)benzyl)(methyl)carbamate building block is a valuable tool for constructing potent and stable VHL-based PROTACs. Its semi-rigid nature and metabolically stabilized carbamate linkage provide a solid foundation for linker design. The protocols outlined in this guide provide a comprehensive framework for the synthesis, validation, and characterization of such molecules. By systematically applying these synthetic and analytical workflows, researchers can efficiently develop novel degraders and advance the field of targeted protein degradation, paving the way for new therapeutic interventions against a wide range of diseases.

References

  • Ohoka, N., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). Available at: [Link]

  • Schwinn, M. K., et al. (2020). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols. Available at: [Link]

  • Ohoka, N., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). Available at: [Link]

  • Edginton, A. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). DC50 against VHL affinities of the three matched molecular pairs. ResearchGate Figure. Available at: [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. ResearchGate Publication. Available at: [Link]

  • Zhao, L., et al. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy. Available at: [Link]

  • Popow, J., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of the American Chemical Society. Available at: [Link]

  • Lindberg, J., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Edginton, A. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Chari, R. V. J., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gilon, C., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Vendedores, C., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]

  • Kaur, S. (2013). Biotransformation and stability of antibody–drug conjugates: payload metabolism and linker cleavage delineation. Bioanalysis. Available at: [Link]

Sources

Application Note & Protocols: High-Purity Recovery of PROTACs Containing a tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker, a structure that presents unique and significant challenges to purification.[3][4][5] This guide provides an in-depth analysis and a set of robust protocols for the purification of PROTACs featuring the tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate linker. This linker incorporates a carbamate-protected amine, a common motif that necessitates specific strategic considerations to ensure the isolation of highly pure, structurally intact final compounds. We will explore the underlying principles of chromatographic separation for these complex molecules and detail orthogonal methods, including flash chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC), and supercritical fluid chromatography (SFC), to achieve >99% purity.[6]

Introduction: The Purification Challenge of Modern PROTACs

PROTACs function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8][] Their modular design, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a connecting linker, results in molecules with high molecular weights (often 700-1000 Da), increased structural complexity, and often, poor physicochemical properties such as low aqueous solubility.[3][10][11] These characteristics make their purification a non-trivial step in the drug discovery workflow.[12]

The this compound linker, and others containing the tert-butyloxycarbonyl (Boc) protecting group, are frequently used in PROTAC synthesis.[13][14][15] The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[16][17][18] However, this acid lability is a critical factor during purification. Premature cleavage of the Boc group can occur if inappropriate mobile phases are used, leading to a significant and difficult-to-remove impurity. Therefore, the purification strategy must be carefully designed to preserve the integrity of the final PROTAC.

Common impurities in PROTAC synthesis include:

  • Unreacted starting materials (POI ligand, E3 ligand, linker fragments)

  • Byproducts from incomplete coupling reactions

  • Diastereomers, if chiral centers are present

  • Degradation products, including the de-Boc'd species of the desired PROTAC[4]

Achieving the high levels of purity required for accurate biological evaluation demands a multi-step, orthogonal purification strategy.[19][20][21]

Strategic Purification Workflow

A robust purification strategy for these complex molecules typically involves a multi-tiered approach, moving from a bulk, low-resolution technique to a high-resolution polishing step. An optional chiral separation may be required for diastereomeric mixtures.

PROTAC Purification Workflow cluster_0 Crude Product cluster_1 Step 1: Bulk Purification cluster_2 Step 2: High-Resolution Polishing cluster_3 Optional Step 3: Chiral Separation cluster_4 Final Product Crude Crude Reaction Mixture Flash Silica Gel Flash Chromatography Crude->Flash Removes bulk impurities, unreacted starting materials RPHPLC Preparative RP-HPLC Flash->RPHPLC Separates closely related impurities SFC Preparative SFC RPHPLC->SFC Resolves diastereomers (if necessary) Pure Pure PROTAC (>99%) RPHPLC->Pure Final Purity Check & Lyophilization SFC->Pure Final Purity Check & Lyophilization

Caption: Orthogonal Purification Workflow for PROTACs.

Experimental Protocols

Protocol 1: Initial Cleanup with Automated Flash Chromatography

Flash chromatography is the standard first step for removing the majority of unreacted starting materials and non-polar byproducts.

  • Rationale: This step significantly enriches the desired PROTAC, reducing the complexity of the mixture for the subsequent high-resolution HPLC step. A neutral solvent system is crucial to prevent the premature cleavage of the Boc protecting group on the silica surface.

  • Instrumentation & Consumables:

    • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash)

    • Pre-packed Silica Gel Column (e.g., RediSep® Rf Gold)

    • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Heptane

  • Procedure:

    • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM or the initial mobile phase. If solubility is an issue, adsorb the crude material onto a small amount of silica gel and load it as a dry sample.[3]

    • Column Equilibration: Equilibrate the silica gel column with 2-3 column volumes of the initial mobile phase (e.g., 100% Heptane or DCM).

    • Method Development (TLC): Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a gradient of Ethyl Acetate in Heptane or Methanol in Dichloromethane. Aim for an Rf value of ~0.2-0.3 for the product spot.

    • Gradient Elution:

      • Mobile Phase A: Dichloromethane (DCM) or Heptane

      • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc)

      • Gradient: A typical gradient runs from 0% to 15% B over 15-20 column volumes.

    • Detection: Monitor the elution profile using UV detection at wavelengths relevant to the PROTAC's chromophores (typically 254 nm and 280 nm).

    • Fraction Collection: Collect fractions based on the UV chromatogram.

    • Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired product at >80-90% purity. Pool the pure fractions and evaporate the solvent in vacuo.

Protocol 2: High-Resolution Purification by Preparative RP-HPLC

Reverse-phase HPLC is the workhorse for achieving high purity by separating the target PROTAC from closely related impurities.[6][22][23]

  • Rationale: The choice of stationary phase and mobile phase modifiers is critical. A C18 stationary phase provides excellent hydrophobic retention for the large, lipophilic PROTAC molecule. Using a neutral or mildly basic pH modifier like ammonium bicarbonate or ammonium hydroxide is essential to prevent the acid-catalyzed cleavage of the Boc group, a common failure point when using standard trifluoroacetic acid (TFA) or formic acid.[3]

  • Instrumentation & Consumables:

    • Preparative HPLC system with fraction collector

    • C18 Preparative Column (e.g., 19 x 150 mm, 5 µm particle size)

    • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water

    • Modifier: Ammonium Bicarbonate (NH₄HCO₃) or Ammonium Hydroxide (NH₄OH)

  • Procedure:

    • Sample Preparation: Dissolve the partially purified product from the flash chromatography step in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or a mixture of ACN/water.[3] Ensure the sample is fully dissolved to prevent column clogging.

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH ~8.0

      • Mobile Phase B: Acetonitrile (ACN)

    • Method Development (Analytical Scale): Develop a separation method on an analytical C18 column. A typical starting gradient is 5-95% ACN over 15 minutes. Optimize the gradient to maximize the resolution between the product and its nearest impurities.

    • Preparative Gradient Elution:

      • Equilibrate the column with 2-3 column volumes of the starting mobile phase composition (e.g., 95% A, 5% B).

      • Inject the sample.

      • Run the optimized gradient, scaled for the preparative column. A shallow gradient is often required for separating complex mixtures.

    • Fraction Collection: Collect fractions based on the UV chromatogram, triggering collection at the leading and tailing edges of the main peak.

    • Analysis and Product Recovery:

      • Analyze the collected fractions by analytical LC-MS to confirm purity and identity.

      • Pool fractions with >99% purity.

      • Freeze the pooled fractions and lyophilize to remove the aqueous ACN and volatile ammonium bicarbonate buffer, yielding the pure PROTAC as a solid.

Protocol 3 (Optional): Chiral Separation by Preparative SFC

Supercritical Fluid Chromatography (SFC) is an excellent orthogonal technique, particularly for separating stereoisomers, due to its unique selectivity.[6][24][25]

  • Rationale: SFC uses supercritical CO₂ as the main mobile phase, which has properties between a liquid and a gas, allowing for fast and efficient separations with lower backpressure than HPLC.[26][27] It is often superior for resolving chiral compounds.[25]

  • Instrumentation & Consumables:

    • Preparative SFC system

    • Chiral Stationary Phase (CSP) Column (e.g., Daicel Chiralpak series)

    • Supercritical Fluid Grade CO₂

    • Co-solvent: Methanol or Ethanol

  • Procedure:

    • Sample Preparation: Dissolve the purified PROTAC (if it is a mixture of diastereomers) in the co-solvent (e.g., Methanol).

    • Method Development (Analytical Scale): Screen various chiral columns and co-solvent compositions on an analytical SFC system to find a condition that resolves the diastereomers.

    • Preparative Separation:

      • Mobile Phase: Supercritical CO₂ with a Methanol co-solvent gradient.

      • Equilibrate the preparative chiral column.

      • Perform stacked injections of the sample to maximize throughput.

    • Fraction Collection: Collect the separated isomer peaks.

    • Analysis and Recovery: Evaporate the co-solvent to yield the separated, pure stereoisomers. Confirm stereochemical identity and purity by analytical chiral SFC and other characterization methods.

Data Presentation and Comparison

The choice of purification technique significantly impacts the final purity and recovery. The following table summarizes the expected outcomes for a typical PROTAC purification workflow.

Technique Stationary Phase Typical Mobile Phase Primary Goal Expected Purity Expected Recovery
Flash Chromatography Silica GelDCM/MeOH or Heptane/EtOAcBulk removal of non-polar impurities and unreacted starting materials.80-95%70-90%
Preparative RP-HPLC C18 SilicaWater/ACN with NH₄HCO₃High-resolution separation of closely related impurities.>99%50-80%
Preparative SFC Chiral Stationary PhaseSupercritical CO₂ / MethanolSeparation of diastereomers.>99.5% (single isomer)>90%

Analytical Validation of the Final Product

Post-purification, it is imperative to confirm the identity, purity, and structural integrity of the PROTAC. A suite of orthogonal analytical techniques should be employed.[1][8]

  • Purity Assessment (RP-HPLC):

    • Method: Use a standardized analytical RP-HPLC method with UV detection (e.g., at 220 nm and 254 nm).

    • Acceptance Criteria: Purity should be ≥98% for biological screening.

  • Identity Confirmation (LC-MS):

    • Method: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography.

    • Acceptance Criteria: The observed mass [M+H]⁺ should match the calculated exact mass within ± 5 ppm. The fragmentation pattern can also provide structural confirmation.[1]

  • Structural Verification (NMR):

    • Method: ¹H and ¹³C NMR spectroscopy.

    • Acceptance Criteria: The spectra should be consistent with the proposed structure, with correct integrations and chemical shifts. The presence of the tert-butyl signal (~1.5 ppm) confirms the integrity of the Boc group.

Analytical_Validation cluster_validation Orthogonal Validation Methods cluster_results Confirmation PROTAC Purified PROTAC HPLC RP-HPLC PROTAC->HPLC Assess MS LC-MS (HRMS) PROTAC->MS Assess NMR NMR (¹H, ¹³C) PROTAC->NMR Assess Purity Purity >99% HPLC->Purity Identity Correct Mass MS->Identity Structure Correct Structure NMR->Structure

Caption: Orthogonal Analytical Validation Workflow.

Conclusion

The purification of PROTACs containing the this compound linker requires a carefully considered, multi-step strategy to overcome challenges related to their complex structure and the lability of the Boc protecting group. By combining low-resolution flash chromatography for bulk cleanup with high-resolution, pH-controlled RP-HPLC for final polishing, researchers can consistently achieve the high purity levels necessary for reliable downstream biological and pharmacological evaluation. The integration of SFC offers a powerful solution for chiral separations. The protocols and strategies outlined in this guide provide a robust framework for scientists in the field of targeted protein degradation to ensure the quality and integrity of their novel therapeutic agents.

References

  • Reach Separations. PROTACs & Molecular Glue Purification. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Charnwood Discovery. Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]

  • Pharmaffiliates. The Role of t-Boc Protection in Organic Synthesis Applications. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • American Chemical Society. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. [Link]

  • ResearchGate. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Quora. What is the protection of BOC in organic synthesis processes? [Link]

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography? [Link]

  • LCGC International. Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]

  • Shimadzu Scientific US. How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. [Link]

  • Chemistry For Everyone. What Is Supercritical Fluid Chromatography (SFC)? [Link]

  • PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

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Application Notes and Protocols for the Synthesis of a Focused PROTAC Library Utilizing tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality in drug discovery, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] This guide provides a detailed methodology for the synthesis of a focused library of PROTACs, employing tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate as a key building block for the linker. This versatile intermediate, featuring a Boc-protected amine, allows for a modular and efficient synthetic strategy. We present step-by-step protocols for the deprotection of the carbamate, sequential conjugation to representative E3 ligase ligands and protein of interest warheads, and the analytical characterization of the final PROTAC molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel PROTAC degraders.

Introduction to PROTAC Technology and Linker Design

PROTACs leverage the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[4] By inducing proximity between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, a distinct advantage over traditional small-molecule inhibitors.[5]

The linker connecting the two ligands is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4] The length, rigidity, and chemical composition of the linker can significantly impact the biological activity of the PROTAC.[5] The use of building blocks like this compound offers a strategic approach to linker synthesis.[6][7][8] The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, sequential reactions, which is essential for the modular assembly of a PROTAC library.[9]

The Strategic Role of this compound

This compound serves as an excellent foundational element for constructing PROTAC linkers. Its key features include:

  • A Boc-Protected Amine: The Boc group is a widely used amine protecting group that is stable under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[9][10] This orthogonality is crucial for a modular synthetic approach.

  • A Phenyl Ring: The aromatic core provides a degree of rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the warhead and E3 ligase ligand in the ternary complex.

  • A Methylcarbamate Group: The additional methyl group can influence the conformational flexibility and solubility of the resulting PROTAC.

The general workflow for utilizing this building block involves the deprotection of the amine, followed by coupling reactions to append the warhead and E3 ligase ligand.

Experimental Section: Synthesis of a Focused BRD4-Targeting PROTAC Library

This section details the synthesis of a focused library of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[11] We will utilize JQ1 as the BRD4 warhead and a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.[12][13]

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

  • VHL-amine (a VHL ligand with a free amine for coupling)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Lyophilizer

Synthetic Scheme

The overall synthetic strategy is depicted below. It involves a two-step process: 1) Boc deprotection of the linker precursor, and 2) sequential amide coupling reactions to attach the VHL ligand and the BRD4 warhead.

PROTAC_Synthesis cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Sequential Amide Coupling Linker_Precursor This compound Deprotected_Linker 4-(Aminomethyl)-N-methylaniline Linker_Precursor->Deprotected_Linker TFA, DCM Intermediate VHL-Linker-Amine Intermediate Deprotected_Linker->Intermediate 1. VHL-acid, HATU, DIPEA, DMF VHL_Ligand VHL-acid Final_PROTAC BRD4-PROTAC Intermediate->Final_PROTAC 2. JQ1-acid, HATU, DIPEA, DMF BRD4_Warhead JQ1-acid

Caption: General synthetic workflow for the PROTAC library.

Detailed Protocols

Protocol 1: Boc Deprotection of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: The crude product, the TFA salt of 4-(aminomethyl)-N-methylaniline, is often used in the next step without further purification. If necessary, it can be purified by dissolving in a minimal amount of DCM and precipitating with diethyl ether.

Protocol 2: Synthesis of the VHL-Linker Intermediate

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the VHL-acid ligand (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of the deprotected linker from Protocol 1 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to yield the VHL-Linker intermediate.

Protocol 3: Synthesis of the Final BRD4-PROTAC

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the JQ1-acid warhead (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add a solution of the VHL-Linker intermediate from Protocol 2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final PROTAC by preparative HPLC to yield the desired product. Lyophilize the pure fractions to obtain the final compound as a solid.

Analytical Characterization of the PROTAC Library

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized PROTACs.

Characterization Techniques

A combination of analytical techniques should be employed for thorough characterization:

TechniquePurposeExpected Outcome
LC-MS To confirm the molecular weight of the final product and assess purity.A peak corresponding to the calculated mass of the PROTAC and a purity of >95% by UV chromatogram.
¹H and ¹³C NMR To confirm the chemical structure and connectivity of the molecule.[14]Spectra consistent with the proposed structure, with all expected proton and carbon signals present.
HRMS To determine the exact mass and confirm the elemental composition.An accurate mass measurement within 5 ppm of the calculated value.
HPLC To determine the purity of the final compound.[15]A single major peak in the chromatogram, indicating high purity.
Representative Data

For a hypothetical BRD4-PROTAC from the synthesized library:

  • LC-MS: Calculated mass [M+H]⁺: m/z XXXX.X. Found: m/z XXXX.X. Purity (254 nm): >98%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ... [List of characteristic peaks].

  • HRMS (ESI): Calculated for CₓHᵧNₐOᵦS [M+H]⁺: XXXX.XXXX. Found: XXXX.XXXX.

PROTAC Mechanism of Action and Biological Evaluation

The synthesized PROTACs mediate the degradation of the target protein through the ubiquitin-proteasome pathway.

PROTAC_MoA PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (BRD4) POI->Ternary_Complex E3_Ligase E3 Ligase (VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

Sources

Application Notes and Protocols: Strategic Use of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in Kinase Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules are composed of three key elements: a "warhead" that binds a target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite assembly hijacks the cell's native ubiquitin-proteasome system to induce polyubiquitination and subsequent degradation of the target protein.[1]

While the warhead and anchor determine the "what" and "how" of the degradation process, the linker is the crucial orchestrator, profoundly influencing the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.[3] The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is paramount for efficient ubiquitination.[2]

This guide focuses on the application of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate , a bifunctional building block used to create semi-rigid linkers in the synthesis of kinase degraders. We will explore the rationale for its use, provide detailed synthetic protocols for its incorporation into a potent c-Src kinase degrader, and present methods for characterization and biological evaluation.

Mechanistic Rationale: Why a Phenyl-Based Linker?

The choice of a linker is a critical design element in PROTAC development. While flexible linkers like polyethylene glycol (PEG) or alkyl chains are common due to their synthetic accessibility, they can incur an entropic penalty upon binding and may lead to unfavorable physicochemical properties.[4] Rigid or semi-rigid linkers, such as those derived from this compound, offer distinct advantages:

  • Conformational Pre-organization: The phenyl group introduces a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost of binding.[4]

  • Improved Physicochemical Properties: Incorporating an aromatic ring can modulate properties like lipophilicity and topological polar surface area (TPSA), potentially improving cell permeability and pharmacokinetic profiles.

  • Vectorial Control: The defined geometry of the phenyl ring provides precise control over the exit vectors from the warhead and anchor ligands, which is critical for achieving a productive ternary complex orientation.

The subject molecule, with its Boc-protected secondary amine and a primary aminomethyl group, provides two key functionalities for a convergent synthesis. The Boc group offers a stable protecting group that can be removed under acidic conditions to reveal a nucleophilic amine for coupling. The aminomethyl group provides the initial attachment point, typically via amide bond formation.

Experimental Section: Synthesis of a c-Src Kinase Degrader

This section details a representative synthesis of a potent c-Src kinase degrader, herein named Src-Degrader-1 . This PROTAC utilizes a derivative of the multi-kinase inhibitor Dasatinib as the warhead, Pomalidomide as the Cereblon (CRBN) E3 ligase anchor, and a linker derived from this compound.

Synthetic Workflow Overview

The synthesis is designed as a convergent, multi-step process. First, the linker is coupled to the E3 ligase ligand (Pomalidomide). In a parallel step, the kinase inhibitor (Dasatinib) is functionalized with a reactive group. Finally, the two fragments are coupled, followed by deprotection to yield the final PROTAC.

G cluster_0 Part A: Linker-Anchor Synthesis cluster_1 Part B: Warhead Functionalization cluster_2 Part C: Final Assembly A1 Pomalidomide Derivative (1) A3 Boc-Protected Linker-Anchor Intermediate (3) A1->A3 Amide Coupling (HATU, DIPEA) A2 This compound (2) A2->A3 C1 Boc-Protected Linker-Anchor (3) B1 Dasatinib B2 Functionalized Dasatinib (4) (e.g., with a carboxylic acid handle) B1->B2 Modification C2 Boc Deprotection C1->C2 TFA/DCM C3 Amine Intermediate (5) C2->C3 C5 Final PROTAC (Src-Degrader-1) C3->C5 Amide Coupling (HATU, DIPEA) C4 Functionalized Dasatinib (4) C4->C5

Figure 1. Convergent synthetic workflow for Src-Degrader-1.
Protocol 1: Synthesis of Boc-Protected Linker-Anchor Intermediate (3)

This protocol describes the amide bond formation between a pomalidomide derivative and the primary amine of the linker building block.

  • Materials:

    • 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide, 1 )

    • This compound (2 )

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (EtOAc), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of Pomalidomide (1 , 1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (2.5 equiv).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of this compound (2 , 1.1 equiv) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, gradient elution, e.g., 0-10% MeOH in DCM) to afford the Boc-protected intermediate 3 .

  • Expert Insight (Causality): HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization, which is critical as the stereocenter on pomalidomide is essential for its binding to Cereblon. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

Protocol 2: Boc-Deprotection of Intermediate (3)

This step removes the tert-butoxycarbonyl (Boc) protecting group to reveal the secondary amine, which will serve as the nucleophile for the final coupling step.

  • Materials:

    • Boc-Protected Intermediate (3 )

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aq. NaHCO₃

  • Procedure:

    • Dissolve the Boc-protected intermediate 3 (1.0 equiv) in anhydrous DCM.

    • Add TFA (10-20 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aq. NaHCO₃.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine intermediate 5 . This intermediate is often used immediately in the next step without further purification.

  • Trustworthiness Note: Complete removal of TFA is crucial before the next step, as residual acid will neutralize the amine and the DIPEA base, preventing the subsequent amide coupling reaction from proceeding efficiently.

Protocol 3: Final Coupling to Yield Src-Degrader-1

This final step connects the linker-anchor fragment with the functionalized kinase inhibitor warhead.

  • Materials:

    • Amine Intermediate (5 )

    • Functionalized Dasatinib derivative with a terminal carboxylic acid (4 )

    • HATU, DIPEA, Anhydrous DMF

    • Standard work-up and purification reagents (as in Protocol 1)

  • Procedure:

    • To a solution of the functionalized Dasatinib (4 , 1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (2.5 equiv).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of the crude amine intermediate 5 (approx. 1.1 equiv) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-16 hours. Monitor progress by LC-MS and/or HPLC.

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the final compound, Src-Degrader-1 , by preparative HPLC (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA or formic acid modifier) to achieve high purity.

  • Characterization: The identity and purity of the final product should be confirmed by High-Resolution Mass Spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.

Data Presentation and Biological Evaluation

The efficacy of a newly synthesized kinase degrader must be rigorously evaluated. This involves determining its ability to bind the target and E3 ligase, induce degradation of the target protein, and inhibit downstream cellular processes.

Table 1: Physicochemical and Biological Properties of Src-Degrader-1 (Representative Data)
ParameterValueMethodReference
Molecular Weight Calculated--
c-Src Binding (IC₅₀) < 100 nMBiochemical Kinase Assay[5]
CRBN Binding (IC₅₀) < 2 µMCellular Thermal Shift Assay[5]
c-Src Degradation (DC₅₀) ~50 nMWestern Blot / ELISA[5][6]
Max Degradation (Dₘₐₓ) > 90%Western Blot / ELISA[5][6]
Anti-proliferative (IC₅₀) ~1-5 µMCell Viability Assay (e.g., MCF7)[6]

Note: The values presented are representative and based on published data for similar c-Src degraders. Actual values must be determined experimentally.

Evaluation Workflow

G cluster_0 Biochemical & Biophysical cluster_1 Cellular Assays cluster_2 Selectivity & Mechanism A1 Kinase Binding Assay (IC₅₀ vs c-Src) B1 Target Degradation Assay (Western Blot for c-Src) A1->B1 A2 E3 Ligase Binding Assay (IC₅₀ vs CRBN) A2->B1 B2 Determine DC₅₀ & Dₘₐₓ B1->B2 B3 Phenotypic Assay (Anti-proliferation, IC₅₀) B2->B3 C1 Proteomics (Off-target analysis) B3->C1 C2 Washout Experiment (Confirm catalytic action) B3->C2

Figure 2. Workflow for the biological evaluation of a new kinase degrader.
  • Target Engagement: Confirm that the PROTAC binds to both the kinase and the E3 ligase using assays such as cellular thermal shift assays (CETSA), fluorescence polarization (FP), or surface plasmon resonance (SPR).[5]

  • Protein Degradation: Quantify the reduction in cellular c-Src protein levels upon treatment with the degrader. This is typically done by Western Blot or ELISA, allowing for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[6]

  • Phenotypic Response: Assess the downstream biological consequences of target degradation, such as the inhibition of cancer cell proliferation (IC₅₀).[6]

  • Selectivity: Use proteomic techniques to ensure the degrader is selective for the intended target and does not cause widespread degradation of off-target proteins.

Conclusion and Future Perspectives

The strategic use of linker building blocks like this compound is integral to the rational design of effective kinase degraders. The semi-rigid nature of the resulting phenyl-containing linker provides conformational control that can lead to potent and selective PROTACs with favorable drug-like properties. The protocols and evaluation strategies outlined in this guide provide a robust framework for researchers and drug development professionals to synthesize and characterize novel kinase degraders. Future work in this area will continue to explore novel linker chemistries and computational modeling to better predict optimal linker structures, further accelerating the development of this transformative therapeutic modality.

References

  • Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. [Link]

  • Mao, W., et al. (2018). Selective and potent PROTAC degraders of c-Src kinase. ChemRxiv. [Link]

  • Kim, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Burslem, G. M., et al. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology, 25(1), 67-77.e3. [Link]

  • Taylor & Francis Online. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]

  • Ciulli, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 65(13), 8835–8850. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for low yields in coupling reactions involving tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for introducing a protected aminomethylphenyl moiety. However, its structural features, including the secondary amine adjacent to a Boc-protecting group and the benzylamine functionality, can present challenges in achieving high yields in coupling reactions. This guide addresses these specific challenges in a practical Q&A format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the likely causes?

Several factors can contribute to poor outcomes in amide coupling reactions. The most common issues involve incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine, steric hindrance, and suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Insufficient or degraded coupling reagents will lead to poor activation.[1]

  • Reduced Amine Nucleophilicity: The secondary amine in this compound is sterically hindered by the adjacent methyl and Boc groups, which can reduce its reactivity. Additionally, if any acidic protons are present in the reaction mixture, the amine can be protonated, rendering it non-nucleophilic.[1]

  • Steric Hindrance: The bulky tert-butyl group on the carbamate and the methyl group on the amine can physically block the approach of the activated carboxylic acid, slowing down the reaction.[1][2] This is especially problematic when coupling with sterically demanding carboxylic acids.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide bond formation. The use of anhydrous solvents and reagents is critical.[1][3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success.[1]

Q2: How can I improve the activation of my carboxylic acid?

Effective carboxylic acid activation is the first critical step. If you suspect incomplete activation, consider the following:

  • Choice of Coupling Reagent: For sterically hindered amines like the target compound, stronger coupling reagents are often necessary. While standard carbodiimides like EDC or DCC can be effective, uronium/aminium or phosphonium-based reagents are generally more potent.

    • Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly efficient reagents.[4][5] HATU and COMU, which are based on HOAt and OxymaPure respectively, form highly reactive activated esters and are often superior for challenging couplings.[2][4]

    • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, with PyAOP being particularly effective for coupling N-methylated amino acids, which have similar steric challenges.[5]

  • Pre-activation: A pre-activation step is highly recommended, especially with uronium-based reagents.[6] This involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in an anhydrous aprotic solvent for 15-30 minutes before adding the amine.[1] This allows for the formation of the active ester without premature side reactions with the amine.

  • Reagent Stoichiometry: Using a slight excess of the coupling reagent and base (e.g., 1.2 equivalents of each relative to the carboxylic acid) can help drive the activation to completion.[6] However, a large excess should be avoided as it can lead to side reactions and purification challenges.

Coupling Reagent Class Examples Reactivity Notes
CarbodiimidesEDC, DCCModerateOften requires additives like HOBt or NHS to improve efficiency and reduce side reactions.[7][8]
Uronium/Aminium (HOBt-based)HBTU, TBTUHighEffective, but can be less potent than HOAt or Oxyma-based reagents for hindered couplings.[2][5]
Uronium/Aminium (HOAt/Oxyma-based)HATU, COMUVery HighGenerally considered the most powerful for sterically demanding couplings due to the formation of highly reactive OAt or Oxyma esters.[2][4]
PhosphoniumPyBOP, PyAOPVery HighPyAOP is particularly useful for N-methylated and other sterically hindered amines.[5]
Q3: The coupling is still slow and incomplete, even with a potent coupling reagent. What else can I do?

If activation is not the issue, focus on the reaction conditions and the inherent steric hindrance.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.[9][10]

    • Recommended Solvents: For many coupling reactions, polar aprotic solvents like DMF and NMP are excellent choices due to their high solvating power.[9][10][11] NMP is often considered superior to DMF for difficult couplings as it can better solvate growing peptide chains and prevent aggregation.[2][10]

    • Solvents to Use with Caution: While DCM is a common solvent, it may not be polar enough to efficiently solvate all reaction components, potentially leading to lower yields.[10]

  • Temperature and Reaction Time:

    • For sluggish reactions due to steric hindrance, increasing the reaction time (e.g., to 24 hours) or gently heating the reaction (e.g., to 40-50 °C) can be beneficial.[2] However, be aware that elevated temperatures can increase the risk of side reactions like racemization if a chiral carboxylic acid is used.[2]

    • Microwave-assisted synthesis can also be a powerful tool to accelerate slow coupling reactions.[2]

  • Alternative Activation: Acyl Fluorides: For extremely challenging couplings where even potent uronium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][12] Acyl fluorides are less sterically demanding than the activated esters formed by many coupling reagents and are highly reactive towards amines.[12] This can be achieved in situ using reagents like TFFH.[12]

Q4: I'm observing significant side products in my reaction mixture. How can I minimize them?

Side product formation is a common issue that can significantly lower the yield of the desired product.

  • Hydrolysis: As mentioned, ensure all reagents and solvents are anhydrous. Using fresh, high-purity solvents and storing coupling reagents in a desiccator is crucial.

  • N-acylurea Formation: This is a common side product when using carbodiimides like DCC or EDC.[6] The O-acylisourea intermediate can rearrange to a stable N-acylurea. Adding HOBt or NHS can suppress this side reaction by converting the intermediate to a more stable active ester.[6]

  • Racemization: If your carboxylic acid has a stereocenter, racemization can be a concern, especially with prolonged reaction times or elevated temperatures. Using additives like HOBt or OxymaPure can help suppress racemization.[1] Running the reaction at a lower temperature (0 °C to room temperature) is also advisable.[1]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield with tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_conditions Are Reaction Conditions Optimal? check_activation->check_conditions Yes action_activation 1. Switch to a more potent coupling reagent (e.g., HATU, COMU). 2. Implement a pre-activation step. 3. Check reagent stoichiometry and quality. check_activation->action_activation No check_sterics Is Steric Hindrance the Primary Issue? check_conditions->check_sterics Yes action_conditions 1. Switch to a more polar solvent (NMP or DMF). 2. Increase reaction time. 3. Ensure anhydrous conditions. check_conditions->action_conditions No success Coupling Successful check_sterics->success No, yield improved. action_sterics 1. Increase reaction temperature (e.g., 40-50°C). 2. Consider microwave-assisted synthesis. 3. Use acyl fluoride formation (e.g., with TFFH). check_sterics->action_sterics Yes, still low yield. action_activation->check_conditions action_conditions->check_sterics action_sterics->success

Caption: A workflow for troubleshooting low coupling yields.

Q5: How should I monitor the progress of my coupling reaction?

Effective reaction monitoring can save time and prevent the formation of side products from overly long reaction times.

  • Thin-Layer Chromatography (TLC): TLC is a fast, inexpensive, and effective way to qualitatively monitor the consumption of starting materials and the formation of the product.[13] A co-spot of the starting materials and the reaction mixture is highly recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It can confirm the mass of the desired product and help identify any side products being formed.[14][15]

  • Qualitative Tests: In some cases, qualitative tests for free amines, like the Kaiser test or chloranil test, can be used to check for the consumption of the starting amine.[16][17]

Q6: What is the best work-up procedure to isolate my product and remove unreacted reagents?

A proper work-up is essential for obtaining a pure product.

  • Quenching: If necessary, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or NMP, it's often best to remove most of it under high vacuum. Alternatively, you can dilute the reaction mixture with a solvent like ethyl acetate and perform multiple aqueous washes.[18] Washing with a brine or 5% LiCl solution can help remove residual DMF.[18]

  • Aqueous Washes: A standard aqueous work-up can remove many impurities.[19][20]

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts like DIPEA.[18]

    • Wash with a saturated NaHCO₃ solution to remove unreacted carboxylic acid and acidic byproducts (like HOBt).[19]

    • A final wash with brine will help remove residual water from the organic layer.[19]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.

Experimental Protocols

This protocol is a good starting point for coupling with this compound.

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or NMP.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Add the coupling reagent HATU (1.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with the recommended work-up procedure.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction_complete Reaction Complete (Monitored by TLC/LC-MS) dilute Dilute with EtOAc reaction_complete->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_concentrate Dry (Na2SO4) & Concentrate wash_brine->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: A standard workflow for work-up and purification.

References
  • Taylor, C. K., Abel, P. W., Hulce, M., & Smith, D. D. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • Deadman, B. J., Williamson, A., & Iszatt, J. (2020). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Friedman, M. (1977). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Johnson, K. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Kent, S. B. H., et al. (1999). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(4-(aminomethyl)phenyl)carbamate. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • Reddit. (2024). How does EDC/NHS coupling ACTUALLY work?. r/labrats. Retrieved from [Link]

  • American Chemical Society. (2025). Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

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Technical Support Center: Optimizing Boc Deprotection of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of key pharmaceutical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your experiments effectively. This guide focuses on a critical transformation: the Boc deprotection of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate to yield 4-(aminomethyl)-N-methylaniline, a valuable building block.

The tert-butoxycarbonyl (Boc) group is favored for its stability in various conditions, yet its removal requires careful consideration to ensure high yield and purity.[1][2] This process, while common, is prone to challenges such as incomplete reactions and side-product formation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Troubleshooting Guide

This section addresses common problems encountered during the Boc deprotection of this specific substrate, providing potential causes and field-proven solutions.

Problem: My reaction is incomplete, showing significant starting material after the recommended time.

Potential Cause 1: Insufficient Acid Strength or Stoichiometry. The deprotection is an acid-catalyzed reaction where the carbamate's carbonyl is protonated, initiating cleavage.[3][4][5] If the acid concentration is too low or if it's consumed by other basic moieties, the reaction rate will be slow or stall entirely.[6]

Solution:

  • Increase Acid Concentration: For trifluoroacetic acid (TFA), a common condition is using a 20-50% solution in a solvent like dichloromethane (DCM).[7][8] If the reaction is sluggish, neat TFA can be used.[4] For hydrogen chloride (HCl), a 4M solution in 1,4-dioxane is standard and highly effective.[9][10][11]

  • Verify Reagent Quality: Acids, especially HCl in dioxane, can degrade over time. Ensure you are using a fresh or properly stored reagent.

Potential Cause 2: Inappropriate Solvent Choice. The solvent can influence reaction rates. While DCM and dioxane are common, their ability to dissolve all components, including the resulting amine salt, is crucial.[6]

Solution:

  • Ensure Solubility: Confirm that your starting material is fully dissolved in the chosen solvent before adding the acid.

  • Consider Alternative Solvents: While less common for this substrate, solvents like acetonitrile or methanol can be used with appropriate acid reagents.[12][13] However, be mindful that alcohols can potentially compete in trapping the tert-butyl cation.

Potential Cause 3: Low Reaction Temperature. Most Boc deprotections are efficient at room temperature.[14] However, if the carbamate is particularly stable or sterically hindered, ambient temperature may be insufficient.

Solution:

  • Gentle Heating: Consider gently warming the reaction to 40-50 °C.[6] It is critical to monitor the reaction closely by TLC or HPLC, as higher temperatures can also accelerate side reactions.

Problem: My analysis (LC-MS/NMR) shows the desired product mass, but also significant impurities, including a mass increase of +56 Da.

Potential Cause: Alkylation by tert-Butyl Cation. The core mechanism of deprotection generates a highly reactive tert-butyl carbocation (t-Bu⁺).[15][16] This electrophile can alkylate nucleophilic sites on your starting material or product, such as the aromatic ring or the amine nitrogens.[15][17][18] A mass increase of 56 atomic mass units is a classic indicator of tert-butylation.[17]

Solution: Employ a Cation Scavenger. Scavengers are nucleophilic compounds added to the reaction mixture to trap the t-Bu⁺ cation faster than it can react with your molecule of interest.[19][20]

  • Recommended Scavengers: For an electron-rich aromatic system like this, anisole or thioanisole are excellent choices. They act as effective traps for the carbocation.[6]

  • Implementation: Add the scavenger (typically 5-10% v/v) to the solution of your substrate before adding the deprotecting acid.

Problem: The reaction appears complete by TLC/LC-MS, but I'm getting low yields of the free amine after aqueous work-up.

Potential Cause 1: Product Loss During Neutralization/Extraction. The immediate product of the reaction is the amine salt (e.g., trifluoroacetate or hydrochloride), which is often highly water-soluble.[21][22] During the basic wash (e.g., with NaHCO₃ or NaOH) to generate the free amine, an emulsion can form, or the free amine itself may have some water solubility, leading to poor recovery in the organic layer.[12][23]

Solution:

  • Use a Saturated Base: Use saturated aqueous NaHCO₃ or a slightly stronger base like K₂CO₃ solution for the neutralization.

  • Brine Wash: After the basic wash, perform an extraction with brine (saturated aqueous NaCl) to break up emulsions and reduce the water content in the organic layer.[22]

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer one or two more times with your organic solvent (e.g., DCM or EtOAc) to recover any dissolved product.

Potential Cause 2: Incomplete Neutralization. If residual acid remains, a portion of your product will stay in the aqueous layer as the salt.

Solution:

  • Check pH: When performing the basic wash, ensure the pH of the aqueous layer is robustly basic (pH > 9) using pH paper or a meter before separating the layers.

  • Solid Scavengers: For difficult work-ups, after removing the volatile acid in vacuo, the residue can be dissolved in a suitable solvent and stirred with a basic resin, such as Amberlyst A21, to neutralize the salt.[12] The resin is then simply filtered off.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds via a well-established, multi-step mechanism.[5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA or HCl).[3][4] This makes the carbamate a better leaving group.

  • Carbocation Formation: The protonated group undergoes cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][21]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[3][5] This step is entropically favorable and drives the reaction to completion.

  • Salt Formation: The newly liberated amine, being basic, is immediately protonated by the excess acid in the medium to form the corresponding amine salt (e.g., hydrochloride or trifluoroacetate).[3]

BocDeprotectionMechanism cluster_step1 1. Protonation cluster_step2 2. Cleavage cluster_step3 3. Decarboxylation cluster_step4 4. Salt Formation Start R-NH-Boc Protonated Protonated Boc Group Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid tBu tert-Butyl Cation (+C(CH₃)₃) Protonated->tBu Cleavage FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2 Spontaneous AmineSalt Amine Salt (R-NH₃⁺ X⁻) FreeAmine->AmineSalt + H⁺X⁻ (Excess Acid)

Q2: Which acidic conditions are recommended for this compound?

Both Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) are highly effective. The choice often depends on the scale of the reaction, downstream processing, and the presence of other acid-sensitive groups.

ReagentTypical ConditionsSolventTimeKey Considerations
Trifluoroacetic Acid (TFA) 25-50% (v/v) or neatDichloromethane (DCM)0.5 - 2 hHighly effective and volatile, simplifying removal.[5] Can be corrosive and requires careful handling.[13] The resulting TFA salt can sometimes be challenging to break during work-up.[12]
Hydrogen Chloride (HCl) 4 M solution1,4-Dioxane1 - 4 hGenerates a crystalline hydrochloride salt, which can be easier to handle.[11] Reagent has a limited shelf life. Dioxane is an undesirable solvent from a green chemistry perspective.[15]
p-Toluenesulfonic Acid (pTSA) 1.2 - 2 eq.Acetonitrile / Toluene2 - 8 hA solid, non-volatile, and greener alternative to TFA.[24] May require elevated temperatures and longer reaction times.
Q3: How do I effectively monitor the reaction progress?

Regular monitoring is crucial to avoid over-exposure to strong acid, which can cause degradation.[25]

  • Thin-Layer Chromatography (TLC): This is the quickest method.[7][26]

    • Principle: The deprotected product (amine/amine salt) is significantly more polar than the Boc-protected starting material.

    • Observation: On a silica gel plate, the product spot will have a much lower Rf value (it will travel less far up the plate) than the starting material spot.

    • Visualization: The product amine can be visualized using a ninhydrin stain, which turns primary/secondary amines purple/yellow.[25][27] The starting material will not react with ninhydrin. Both spots may be visible under UV light if the phenyl ring is sufficiently chromophoric.

  • High-Performance Liquid Chromatography (HPLC): This provides more quantitative and accurate monitoring.[26]

    • Principle: Using reverse-phase HPLC (e.g., a C18 column), more polar compounds elute earlier.

    • Observation: A successful reaction is marked by the disappearance of the starting material peak (longer retention time) and the appearance of a new product peak (shorter retention time).[26]

Q4: What is the key difference between using TFA and HCl/dioxane for this deprotection?

The primary difference lies in the counter-ion of the resulting amine salt and the physical properties of the reagents.

  • TFA yields a trifluoroacetate (TFA) salt. TFA is a liquid and is easily removed under vacuum, but the resulting salt can sometimes be an oil or difficult to crystallize.[5][8]

  • HCl in Dioxane provides a chloride counter-ion, forming a hydrochloride salt. These salts are often highly crystalline and precipitate directly from the reaction mixture, which can simplify isolation by filtration.[9][11][28] This method is also known for its high efficiency and selectivity.[10]

TroubleshootingWorkflow Start Reaction Sluggish or Incomplete? CheckReagents Verify Acid Concentration & Reagent Age Start->CheckReagents Yes Monitor Monitor by TLC/HPLC Start->Monitor No IncreaseAcid Increase Acid Stoichiometry or Use Neat Acid CheckReagents->IncreaseAcid WarmReaction Gently Warm to 40-50 °C IncreaseAcid->WarmReaction CheckSolubility Ensure Full Substrate Solubility WarmReaction->CheckSolubility CheckSolubility->Monitor Monitor->Start Incomplete End Proceed to Work-up Monitor->End Complete

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using TFA in DCM
  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M concentration).

  • Scavenger Addition (Optional but Recommended): Add anisole (0.5 eq, ~5% v/v) to the solution and stir for 2 minutes.

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq., often as a 25-50% solution in DCM) dropwise.[8] A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress every 30 minutes by TLC or HPLC.[25] The reaction is typically complete in 1-2 hours.

  • Work-up: a. Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the DCM and excess TFA. Co-evaporation with toluene (2x) can help remove the last traces of TFA.[19] b. Dissolve the residue in DCM and transfer to a separatory funnel. c. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous layer is basic (pH > 8).[22][23] d. Separate the layers. Extract the aqueous layer twice more with DCM. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine product.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Preparation: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Deprotection: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.).[11]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Often, the product hydrochloride salt will precipitate from the solution. Monitor for completion by analyzing an aliquot (quench with base before TLC/LC analysis).

  • Work-up: a. Upon completion, add diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.[29] b. Collect the solid product by vacuum filtration. c. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane. d. Dry the solid under high vacuum to yield the product as a stable hydrochloride salt. e. To obtain the free amine, the salt can be partitioned between DCM and a basic aqueous solution as described in Protocol 1, Step 5c-e.

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A good starting point is a mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v). You may need to add 0.5% triethylamine to the eluent to prevent the polar amine product from streaking on the plate.

  • Spotting: On a pencil line at the bottom of the plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise to near the top.

  • Visualization:

    • Examine the dried plate under a UV lamp (254 nm).

    • Stain the plate by dipping it in a ninhydrin solution and gently heating it with a heat gun. The product spot (free amine) should develop a distinct color (typically purple).[27] The Boc-protected starting material will not stain with ninhydrin.

References
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ? Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • ResearchGate. (2016). How to remove TFA salt ? Retrieved from [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? Retrieved from [Link]

  • Google Patents. (n.d.). Deprotection of protected peptides.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

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Side reactions of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: PROTAC Synthesis

A Troubleshooting Guide for the Use of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POI). The rational design of these heterobifunctional molecules, which consist of a POI-binding ligand and an E3 ligase-recruiting ligand joined by a chemical linker, is paramount to their success. The linker itself is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex.[1][2]

This compound is a frequently employed bifunctional linker precursor in PROTAC synthesis.[3][4][5] Its structure offers a primary amine for initial conjugation and a Boc-protected secondary amine for subsequent, controlled elaboration of the PROTAC molecule. While this reagent provides significant synthetic flexibility, its use is not without challenges. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common side reactions and synthetic hurdles encountered when using this specific linker.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the multi-step synthesis of PROTACs involving this compound.

Problem 1: Low Yield During Initial Amide Coupling

Scenario: You are performing an amide coupling reaction between a carboxylic acid-bearing E3 ligase ligand (or POI ligand) and the primary amine of this compound, but you observe low conversion to the desired product.

dot

Low_Coupling_Yield Start Low Yield in Amide Coupling Cause1 Incomplete Carboxylic Acid Activation Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Poor Reagent Solubility Start->Cause3 Cause4 Base-Mediated Side Reactions Start->Cause4 Solution1 Optimize Coupling Reagents (e.g., HATU, EDC/HOBt) Pre-activate carboxylic acid Cause1->Solution1 Solution2 Extend Reaction Time Increase Temperature (monitor for degradation) Cause2->Solution2 Solution3 Use Co-solvents (e.g., DMF, DMSO) Ensure complete dissolution Cause3->Solution3 Solution4 Use Non-nucleophilic Base (e.g., DIPEA) Control stoichiometry carefully Cause4->Solution4

Caption: Troubleshooting workflow for low amide coupling yield.

Possible Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The efficiency of amide bond formation is highly dependent on the complete activation of the carboxylic acid.

    • Solution: Employ robust coupling reagents. For many systems, HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is highly effective.[6][7] Pre-activating the carboxylic acid with HATU and DIPEA for 5-15 minutes before adding the amine linker can significantly improve yields.[6] Alternatively, classic carbodiimide chemistry with reagents like EDC in combination with an additive such as HOBt can be used.[7]

  • Steric Hindrance: Either the carboxylic acid partner or the benzylamine linker itself may be sterically encumbered, slowing the reaction rate.

    • Solution: Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C). Monitor the reaction closely by LC-MS or TLC to track product formation and check for any degradation of starting materials or product.

  • Suboptimal Base Choice: While a base is required to neutralize the ammonium salt formed and to facilitate the reaction, some bases can cause side reactions.

    • Solution: Use a hindered, non-nucleophilic base like DIPEA. Avoid using triethylamine (TEA) if issues persist, as it can sometimes lead to N-alkylation side products with activated acyl species.[8]

  • Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure all components are fully dissolved before proceeding. A solvent system like DMF or DMSO is often suitable. If solubility remains an issue, gentle warming or the use of a co-solvent may be necessary.

Problem 2: Unintended Boc Deprotection During Synthesis

Scenario: During a reaction step prior to the planned final deprotection, you observe the formation of a product where the tert-butoxycarbonyl (Boc) group has been cleaved.

dot

Boc_Deprotection Start Unintended Boc Deprotection Cause1 Acidic Conditions Start->Cause1 Primary Cause Cause2 High Temperature Start->Cause2 Cause3 Extended Reaction Times Start->Cause3 Solution1 Strictly maintain neutral or basic pH Use acid scavengers if necessary Cause1->Solution1 Solution2 Run reactions at or below room temperature Cause2->Solution2 Solution3 Monitor reaction closely Work up as soon as complete Cause3->Solution3 Result Preservation of Boc Group Solution1->Result Solution2->Result Solution3->Result

Caption: Causes and solutions for premature Boc group removal.

Possible Causes & Solutions:

  • Acidic Conditions: The Boc group is notoriously labile to acid.[9][10] Even trace amounts of acid in your reaction mixture, solvents, or on glassware can initiate deprotection. The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation.[11][12]

    • Solution: Ensure all reagents and solvents are anhydrous and free of acid. If a reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), an appropriate base must be used in stoichiometric amounts to neutralize it.[8] Consider storing solvents over potassium carbonate to remove trace acids.

  • Electrophilic Reagents: Certain Lewis acids used in other synthetic steps can also cleave the Boc group.

    • Solution: If a Lewis acid is required, choose milder options where possible. For instance, ZnBr₂ is known to selectively cleave secondary N-Boc groups while leaving primary ones intact, highlighting the nuanced stability of the protecting group.[10]

Problem 3: Side Products Observed After Boc Deprotection Step

Scenario: After treating your intermediate with trifluoroacetic acid (TFA) to remove the Boc group, you observe multiple products in your LC-MS or NMR analysis besides the desired free amine.

Possible Causes & Solutions:

  • tert-Butylation of Nucleophilic Residues: The tert-butyl cation generated during Boc deprotection is a potent electrophile.[13] If your POI or E3 ligase ligand contains nucleophilic functional groups (e.g., the indole ring of tryptophan, the thioether of methionine), this cation can alkylate them, leading to undesired side products.[13]

    • Solution: This is a classic problem in peptide synthesis that is directly applicable here.[13][14] The solution is to use a "scavenger" in your deprotection cocktail. Add 1-5% of a scavenger like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to the TFA solution. These scavengers will rapidly trap the tert-butyl cation, preventing it from reacting with your molecule.

Scavenger Concentration in TFA Targeted Side Reaction
Triisopropylsilane (TIS)1-5% (v/v)General cation trapping, reduces oxidative damage
1,2-Ethanedithiol (EDT)1-5% (v/v)Specifically effective for protecting Trp, Cys, Met residues[13]
Water1-5% (v/v)Traps cations, helps suppress side reactions
  • Incomplete Deprotection: The deprotection reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient concentration of TFA (typically 20-50% in dichloromethane (DCM)) and an adequate reaction time (usually 30-60 minutes at room temperature).[9][15] Monitor the reaction by LC-MS until all the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for coupling a second ligand to the N-methylaniline moiety after Boc deprotection?

A1: After TFA-mediated deprotection, the resulting secondary amine will be present as a trifluoroacetate salt. It is crucial to neutralize this salt to the free amine before attempting the next coupling step.[14] This is typically achieved by washing with a solution of a non-nucleophilic base like 10% DIPEA in DCM.[14] Once neutralized, standard amide bond forming conditions, such as HATU/DIPEA or EDC/HOBt, can be employed to couple the second carboxylic acid-containing ligand.

Q2: I am observing N-methylation of other amines in my molecule. Is the methyl group on the linker reagent reactive?

A2: No, the N-methyl group on the this compound linker is stable and is not a methylating agent. If you observe extraneous N-methylation, it is almost certainly due to one of your reagents, such as a methylating agent used in a previous step that was not fully removed, or the use of reagents like dimethyl carbonate or dimethyl sulfate under certain conditions.[16]

Q3: Can I use acyl chlorides to acylate the primary amine of the linker?

A3: Yes, acyl chlorides are highly reactive and can be used to acylate the primary benzylamine.[8][17] However, this reaction generates HCl as a byproduct, which can cause unintended deprotection of the Boc group. Therefore, it is essential to include at least two equivalents of a non-nucleophilic base (one to react with the generated HCl and one to ensure the benzylamine remains deprotonated) or to perform the reaction under Schotten-Baumann conditions (in a biphasic system with an aqueous base).[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to the Primary Amine
  • Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Standard Boc-Deprotection with Scavengers
  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

  • Prepare a deprotection cocktail of 95:5 TFA/TIS (v/v).

  • Add the deprotection cocktail to the solution of the intermediate at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by LC-MS until no starting material remains.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting trifluoroacetate salt can be used directly in the next step after neutralization or purified if necessary.

References

  • Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 15, 2026.
  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis. Accessed January 15, 2026.
  • BenchChem. Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH. Accessed January 15, 2026.
  • Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. J. Am. Chem. Soc. Accessed January 15, 2026.
  • ChemPep. Boc Solid Phase Peptide Synthesis. Accessed January 15, 2026.
  • J&K Scientific LLC. BOC Protection and Deprotection. Accessed January 15, 2026.
  • Study.com. Give the structure of one of the expected products formed when benzylamine reacts with acetyl chloride. Accessed January 15, 2026.
  • ResearchGate. Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III)
  • MedChemExpress. tert-Butyl N-[4-(aminomethyl)
  • BenchChem.
  • BenchChem. Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker. Accessed January 15, 2026.
  • MedChemExpress. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | PROTAC Linker. Accessed January 15, 2026.
  • MedChemExpress. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | PROTAC Linker. Accessed January 15, 2026.
  • ResearchGate. Robustness of the acetylation investigated in the reaction of benzylamine. Accessed January 15, 2026.
  • ACS Publications.
  • Google Patents. Methylation synthesis method of N-heterocyclic compound. Accessed January 15, 2026.
  • ResearchGate. N‐methylation of secondary amides using Me4NF by Schönebeck[18] and the... Accessed January 15, 2026.

  • Wiley-VCH. Side Reactions in Organic Synthesis. Accessed January 15, 2026.
  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. Accessed January 15, 2026.
  • BenchChem. Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers. Accessed January 15, 2026.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 15, 2026.
  • PubChem. tert-Butyl 4-(aminomethyl)phenyl(methyl)
  • ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Accessed January 15, 2026.
  • RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Accessed January 15, 2026.
  • Master Organic Chemistry. Amine Protection and Deprotection. Accessed January 15, 2026.
  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Accessed January 15, 2026.
  • Chemistry Steps. Boc Protecting Group for Amines. Accessed January 15, 2026.
  • Chemical Society Reviews. Installing the “magic methyl” – C–H methylation in synthesis. Accessed January 15, 2026.
  • Echemi. 220298-96-4 tert-butyl N-[4-(aminomethyl)
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design. Accessed January 15, 2026.
  • Fisher Scientific. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, 97%, Thermo Scientific. Accessed January 15, 2026.
  • Sigma-Aldrich.
  • MedChemExpress. Tert-butyl (4-(aminomethyl)benzyl)(methyl)carbamate | PROTAC Linker. Accessed January 15, 2026.
  • MCE. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate 220298-96-4. Accessed January 15, 2026.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Accessed January 15, 2026.

Sources

Technical Support Center: Optimizing PROTAC Solubility with a Tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is specifically designed to address the challenges and opportunities associated with improving PROTAC solubility by incorporating a tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate linker. Poor aqueous solubility is a significant hurdle in PROTAC development, impacting everything from initial screening to in vivo efficacy.[][2] The choice of linker is a critical determinant of a PROTAC's physicochemical properties, and the strategic use of moieties like tert-butyl carbamates can offer a viable solution.[3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this specific linker and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using a this compound linker to improve PROTAC solubility?

A1: The rationale is multifactorial, stemming from the unique combination of structural features within this linker:

  • The tert-Butoxycarbonyl (Boc) Group: The bulky and hydrophobic tert-butyl group can disrupt the intermolecular interactions that lead to crystal lattice formation. By hindering efficient packing, it can reduce the energy required to dissolve the molecule, thereby improving solubility. While seemingly counterintuitive for improving aqueous solubility, this disruption of the solid state can be a dominant factor.

  • The Carbamate Moiety: The carbamate group itself can act as both a hydrogen bond donor and acceptor, potentially improving interactions with polar solvents.

  • The Phenyl Ring: The rigid phenyl ring provides a well-defined scaffold for orienting the other functional groups and can be a key component in the overall linker design to achieve the desired distance and geometry between the two ends of the PROTAC.[4]

  • The Aminomethyl Group: Once the Boc group is removed, the resulting primary amine can be protonated at physiological pH, introducing a positive charge that can significantly enhance aqueous solubility. The Boc-protected form is often a synthetic intermediate, with the final PROTAC intended to have the free amine.[5][6]

Q2: How does the Boc protecting group on the linker affect the overall properties of the PROTAC?

A2: The Boc group is primarily a protecting group for the amine, allowing for controlled, modular synthesis of the PROTAC.[3][5] Its presence has several key implications:

  • Synthetic Versatility: It enables a strategic approach to synthesis where the linker can be attached to one of the ligands, and the Boc group is removed at a later stage to couple the second ligand.[6]

  • Physicochemical Modulation: As mentioned, the bulky tert-butyl group can influence the solid-state properties of the molecule, which in turn affects solubility.

  • Acid Lability: The Boc group is readily cleaved under acidic conditions.[7] This is a critical consideration for experimental design, as unintended deprotection can occur in certain cell culture media or acidic buffers, altering the properties and potentially the activity of your PROTAC.

Q3: At what stage of my experiment should I be most concerned about the solubility of my PROTAC?

A3: Solubility is a critical factor at every stage:

  • Stock Solution Preparation: Inaccurate concentration of your DMSO stock due to poor solubility will affect all subsequent experiments.

  • Aqueous Buffer Dilution: This is the most common point of precipitation. PROTACs, being largely hydrophobic, often crash out of solution when diluted from a DMSO stock into aqueous buffers for biochemical or biophysical assays.[8]

  • Cell-Based Assays: Poor solubility can lead to the formation of aggregates in cell culture media, which can cause artifacts, cellular toxicity, and an underestimation of the PROTAC's potency (DC50).[9]

  • In Vivo Studies: Poor aqueous solubility is a major contributor to low oral bioavailability, limiting the therapeutic potential of a PROTAC.[2]

Q4: Can I predict the solubility of my PROTAC containing this linker?

A4: While computational tools exist to predict solubility, they often struggle with the large, flexible, and complex structures of PROTACs, which fall into the "beyond Rule of 5" chemical space.[10] Experimental determination is always recommended. Techniques like the shake-flask method for thermodynamic solubility or kinetic solubility assays are crucial for accurate characterization.[2][10]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with PROTACs containing the this compound linker.

Problem 1: My PROTAC precipitates when I dilute my DMSO stock into aqueous buffer for an in vitro assay (e.g., TR-FRET, FP, ITC).
  • Question: I see immediate cloudiness or a visible pellet after centrifugation upon diluting my PROTAC stock. What's happening and how can I fix it?

  • Answer & Solutions: This is a classic sign of poor kinetic solubility. The PROTAC is crashing out of solution as the solvent environment rapidly changes from organic (DMSO) to aqueous.

    • Decrease Final DMSO Concentration: While many assays tolerate up to 1% DMSO, some PROTACs may require even lower concentrations. Try to keep the final DMSO concentration as low as possible without compromising your dilution scheme.

    • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), in your aqueous buffer can help to keep the PROTAC in solution by forming micelles. Always run a control with the surfactant alone to ensure it doesn't interfere with your assay.

    • Employ Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution. This gradual change in the solvent environment can sometimes prevent abrupt precipitation. A recommended method is to first dilute the DMSO stock into an intermediate solution of pre-warmed medium or buffer before the final dilution.[8]

    • Check Buffer pH: Ensure your buffer pH is compatible with your PROTAC. If the Boc group is still present, acidic conditions could lead to its cleavage and a change in the molecule's properties. For deprotected linkers with a free amine, a buffer pH below the pKa of the amine will ensure it is protonated and more soluble.

    • Consider Formulation Strategies: For challenging PROTACs, exploring formulation approaches like creating amorphous solid dispersions (ASDs) with polymers like HPMCAS can significantly enhance solubility in aqueous media.[2]

Problem 2: I'm observing inconsistent results in my cell-based degradation assays.
  • Question: My DC50 values vary significantly between experiments, or I'm seeing unexpected toxicity at higher concentrations. Could this be related to solubility?

  • Answer & Solutions: Absolutely. Poor solubility is a major cause of irreproducibility in cell-based assays.

    • Visualize Your Dosing Solution: Before adding the PROTAC to your cells, inspect the diluted solution in the cell culture medium. If you see any signs of precipitation, the actual concentration of soluble PROTAC is lower than intended.

    • Optimize Dilution into Media: Always add the PROTAC stock to pre-warmed cell culture media while vortexing to ensure rapid and uniform dispersion. Avoid adding the stock to a small volume and then topping up with media.

    • Beware of the "Hook Effect": While the hook effect is a known phenomenon for PROTACs related to the formation of binary versus ternary complexes, poor solubility at high concentrations can mimic this effect. If you see a loss of degradation at high concentrations, it could be due to precipitation rather than a true hook effect.

    • Assess for Aggregates and Toxicity: PROTAC aggregates can be cytotoxic and are not representative of the activity of the monomeric species. If you observe toxicity, consider lowering the maximum concentration or using one of the solubilization strategies mentioned above.

    • Acid Lability of the Boc Group: Standard cell culture media is typically buffered around pH 7.4. However, the local environment of cells can be more acidic, and some specialized media are formulated at a lower pH. Be aware that over the course of a long incubation (24-48 hours), there is a potential for slow cleavage of the Boc group, which would change the nature of the PROTAC being tested. If your linker is intended to be Boc-protected, consider the stability of your compound in your specific assay conditions.

Problem 3: My PROTAC shows poor efficacy in vivo despite good in vitro degradation.
  • Question: My PROTAC works well in cells, but I'm not seeing the expected pharmacokinetic profile or efficacy in my animal model. What's the issue?

  • Answer & Solutions: This often points to poor drug metabolism and pharmacokinetic (DMPK) properties, with solubility being a primary culprit.

    • Biorelevant Solubility Testing: Standard buffer solubility does not always predict in vivo behavior. It is recommended to measure solubility in biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid), as these can provide a better indication of how the PROTAC will behave in the gastrointestinal tract.[11]

    • Formulation for In Vivo Dosing: For oral administration, a simple suspension is often insufficient for poorly soluble PROTACs. Consider formulating your PROTAC in a vehicle containing solubilizing agents such as PEG, Tween 80, or Solutol HS 15.

    • Amorphous Solid Dispersions (ASDs): As in in vitro assays, ASDs can be a powerful strategy to improve the dissolution and subsequent absorption of PROTACs when administered orally.[2]

    • Linker Stability: If your PROTAC has a deprotected amine on the linker for solubility, ensure it is not rapidly metabolized. Conversely, if the Boc group is part of the final molecule, its stability in vivo should be assessed.

Data Presentation & Protocols

Quantitative Data Summary

The following table provides a hypothetical comparison of solubility for a model PROTAC with and without a solubility-enhancing linker. This illustrates the type of data you should aim to generate.

PROTAC VariantLinker TypeThermodynamic Solubility (µg/mL in PBS, pH 7.4)Kinetic Solubility (µM in FaSSIF)
PROTAC-AStandard Alkyl Chain< 15
PROTAC-BThis compound (deprotected)2585

This data is illustrative. Actual results will vary depending on the specific warhead and E3 ligase ligand.

Experimental Protocols

Protocol 1: Preparing PROTAC Stock and Working Solutions

  • Stock Solution: Accurately weigh the PROTAC powder and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Use gentle vortexing and sonication if necessary to ensure complete dissolution. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Intermediate Dilution: For cell-based assays, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium or PBS. For a final concentration range, this might be a 100X or 1000X solution.

  • Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium or buffer. Crucially, add the PROTAC solution to the aqueous phase while gently mixing, not the other way around.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare a series of dilutions of your PROTAC from a high-concentration DMSO stock into a 96-well plate.

  • Add your aqueous buffer of interest (e.g., PBS, FaSSIF) to each well to achieve the final desired PROTAC concentrations and a consistent final DMSO concentration (e.g., 1%).

  • Seal the plate and shake for 1.5-2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader that can detect light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualization of Key Concepts

Diagram 1: The Role of the Linker in PROTAC Solubility

This diagram illustrates the key structural features of the this compound linker and how they contribute to solubility.

G cluster_PROTAC PROTAC Molecule cluster_Linker Linker Contributions to Solubility POI Ligand POI Ligand Linker This compound Linker POI Ligand->Linker E3 Ligand E3 Ligand Linker->E3 Ligand Boc Bulky Boc Group (Disrupts Crystal Packing) Linker->Boc Structural Features Amine Protonatable Amine (post-deprotection) (Increases Polarity) Phenyl Rigid Phenyl Scaffold (Controls Geometry)

Caption: Key structural elements of the linker and their functions.

Diagram 2: Troubleshooting Workflow for PROTAC Precipitation

This workflow provides a logical sequence of steps to address solubility issues during experiments.

G Start PROTAC Precipitation Observed Check_DMSO Is final DMSO% < 1%? Start->Check_DMSO Check_DMSO->Start No, lower DMSO% Check_Dilution Using serial dilution into warmed buffer/media? Check_DMSO->Check_Dilution Yes Check_Dilution->Start No, optimize dilution Add_Surfactant Try adding 0.01% Tween-20 to aqueous buffer Check_Dilution->Add_Surfactant Yes Check_pH Is buffer pH optimal for PROTAC charge state? Add_Surfactant->Check_pH Success Solubility Issue Resolved Add_Surfactant->Success If successful Formulation Consider advanced formulation (e.g., ASDs) Check_pH->Formulation Check_pH->Success If successful Formulation->Success

Caption: A step-by-step guide to resolving PROTAC precipitation.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Ciulli, A., & Trainor, N. (2022). The chemistry of PROTACs: An overview. Royal Society of Chemistry.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Schneekloth, J. S., Jr. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Chembiochem, 21(19), 2736-2745. [Link]

  • Hofmann, J., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 229. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6489-6504. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • Papatzimas, J. W., et al. (2018). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie International Edition, 57(48), 15832-15836. [Link]

  • Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 955-976. [Link]

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Technical Support Center: Navigating the Purification of PROTACs Synthesized with tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges encountered when synthesizing Proteolysis Targeting Chimeras (PROTACs) utilizing the tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate linker. Our goal is to equip you with the scientific rationale and practical steps to overcome common hurdles and achieve high-purity PROTACs for your downstream applications.

Introduction: The Purification Challenge

PROTACs, by their heterobifunctional nature, are inherently complex molecules, often possessing high molecular weights and diverse functional groups. This complexity presents significant purification challenges. The incorporation of the this compound linker, while synthetically useful, introduces its own set of purification considerations due to the presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and the eventual unmasking of a basic amine. This guide will walk you through potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my crude PROTAC product showing multiple spots on TLC/peaks in LC-MS, even with clean starting materials?

A1: This is a common observation in multi-step PROTAC synthesis. The multiple species can arise from several sources:

  • Incomplete Reactions: One of the coupling reactions to attach the linker to your E3 ligase ligand or your protein of interest (POI) ligand may not have gone to completion.

  • Side Reactions: The coupling reagents themselves can lead to byproducts. For instance, unreacted activated esters can hydrolyze back to the carboxylic acid.

  • Degradation: The Boc group can be partially cleaved under even mildly acidic conditions that might be inadvertently introduced during the reaction or workup.

  • Dimerization: If your synthesis involves a deprotection step to reveal a reactive amine, this amine could potentially react with remaining starting material to form dimers.

Q2: I'm observing a very low yield after purification. What are the likely causes?

A2: Low yield is a frequent challenge in PROTAC synthesis and purification. Key areas to investigate include:

  • Inefficient Coupling Reactions: Suboptimal coupling conditions are a primary cause of low yield.

  • Product Loss During Workup: The polarity of your PROTAC can lead to it being partially lost in aqueous layers during extraction if it's not completely soluble in the organic phase.

  • Difficult Purification: The final PROTAC may have similar chromatographic properties to starting materials or byproducts, leading to co-elution and loss of product in mixed fractions. The presence of the Boc group significantly alters the polarity and can sometimes cause tailing on silica gel chromatography.

Q3: Is it better to purify my PROTAC with the Boc group on or off?

A3: Generally, it is advisable to purify the Boc-protected intermediate before the final deprotection step. The Boc-protected compound is often less polar and more amenable to standard normal-phase silica gel chromatography. The deprotection reaction of the Boc group is typically very clean, often requiring minimal purification afterward (e.g., a simple filtration or extraction). Purifying the final, often more polar, amine-containing PROTAC can be more challenging.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed breakdown of specific purification problems, their probable causes, and actionable solutions.

Problem 1: Difficulty in Separating the Final PROTAC from Unreacted Starting Material (e.g., E3 Ligase Ligand or POI Ligand)
  • Underlying Cause: The polarity and retention characteristics of your final PROTAC on the chromatography column may be very similar to one of the starting materials. This is particularly true if the starting material is also a relatively large and complex molecule.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar to a polar solvent system is often necessary. Consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase to improve peak shape.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Reverse-phase chromatography (C18) can be very effective for purifying PROTACs, especially after Boc deprotection when the molecule is more polar.

    • Reaction Stoichiometry: Carefully control the stoichiometry of your coupling reactions. Using a slight excess (1.1-1.2 equivalents) of one reactant can help drive the reaction to completion and leave you with only one major starting material to remove.

Problem 2: Presence of a Persistent, Less Polar Impurity in the Boc-Protected PROTAC
  • Underlying Cause: This impurity could be a byproduct from the coupling reaction. For example, if you are using a carbodiimide coupling agent like EDC, the resulting urea byproduct can sometimes be difficult to remove. Another possibility is the formation of an N-acylated urea.

  • Troubleshooting Steps:

    • Modified Workup: Before column chromatography, try to remove water-soluble byproducts by performing aqueous washes of your crude reaction mixture. If a urea byproduct is suspected, sometimes it can be precipitated out from a suitable solvent system.

    • Chromatography Optimization: A shallower gradient during column chromatography can help to resolve closely eluting spots.

Problem 3: The Final PROTAC (after Boc deprotection) is Unstable or Difficult to Handle
  • Underlying Cause: The free amine in your final PROTAC can be basic and may be susceptible to oxidation or other degradation pathways. It may also stick to silica gel, leading to poor recovery from column chromatography.

  • Troubleshooting Steps:

    • Salt Formation: After deprotection and purification, consider converting your final PROTAC into a salt (e.g., hydrochloride or trifluoroacetate salt). Salts are often more stable, crystalline, and easier to handle than the free base.

    • Purification Method: For the final amine-containing PROTAC, reverse-phase HPLC is often the purification method of choice. It provides high resolution and avoids the issues of compound sticking to a silica column.

Experimental Protocols

Protocol 1: General Purification of a Boc-Protected PROTAC Intermediate
  • Reaction Workup:

    • Once the coupling reaction is complete (as monitored by TLC or LC-MS), quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Column Chromatography:

    • Adsorb the crude material onto a small amount of silica gel.

    • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Load the adsorbed crude material onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified Boc-protected PROTAC.

Protocol 2: Boc Deprotection and Final Purification
  • Boc Deprotection:

    • Dissolve the purified Boc-protected PROTAC in a suitable solvent such as DCM or 1,4-dioxane.

    • Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or hydrochloric acid in dioxane (typically 4M).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS for the disappearance of the starting material.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Final Purification (if necessary):

    • Reverse-Phase HPLC: Dissolve the crude deprotected product in a suitable solvent (e.g., DMSO or a methanol/water mixture). Purify by preparative reverse-phase HPLC using a water/acetonitrile gradient containing a modifier like 0.1% TFA.

    • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a TFA salt.

Data Presentation

Table 1: Common Impurities and Their Characteristics

Impurity TypeProbable OriginChromatographic Behavior (Normal Phase)Identification Method
Unreacted Ligand (Acid)Incomplete couplingMore polar than productLC-MS
Unreacted Ligand (Amine)Incomplete couplingPolarity variesLC-MS
Urea ByproductCarbodiimide coupling agentsCan be of intermediate polarity1H NMR, LC-MS
Dimerized PROTACSide reaction post-deprotectionLess polar than monomerLC-MS (higher mass)
Partially Deprotected PROTACPremature Boc cleavageMore polar than fully protectedLC-MS

Visualizations

PROTAC Purification Workflow

PROTAC_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification1 Purification Stage 1 cluster_deprotection Deprotection Stage cluster_purification2 Final Purification & Analysis POI_Ligand POI Ligand Coupling1 Coupling Reaction 1 POI_Ligand->Coupling1 Linker Boc-Protected Linker Linker->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Intermediate Boc-Protected Intermediate Coupling1->Intermediate Intermediate->Coupling2 Boc_PROTAC Crude Boc-Protected PROTAC Coupling2->Boc_PROTAC Workup1 Aqueous Workup Boc_PROTAC->Workup1 Column1 Silica Gel Chromatography Workup1->Column1 Pure_Boc_PROTAC Pure Boc-Protected PROTAC Column1->Pure_Boc_PROTAC Deprotection Boc Deprotection (TFA or HCl) Pure_Boc_PROTAC->Deprotection Crude_Final_PROTAC Crude Final PROTAC Deprotection->Crude_Final_PROTAC Purification2 Reverse-Phase HPLC Crude_Final_PROTAC->Purification2 Analysis Purity & Identity Confirmation (LC-MS, NMR) Purification2->Analysis Final_PROTAC Final Pure PROTAC Analysis->Final_PROTAC

Caption: A typical workflow for the synthesis and purification of a PROTAC.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problem Identify Problem Area cluster_solution Potential Solutions Start Low Purity/Yield After Purification Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Unexpected Side Products? Start->Side_Products Poor_Separation Poor Chromatographic Separation? Start->Poor_Separation Optimize_Coupling Optimize Coupling (Reagents, Time, Temp) Incomplete_Reaction->Optimize_Coupling Yes Change_Stoichiometry Adjust Stoichiometry Incomplete_Reaction->Change_Stoichiometry Yes Side_Products->Optimize_Coupling Yes Optimize_Workup Modify Workup (e.g., pH adjustment) Side_Products->Optimize_Workup Yes Change_Column Change Stationary Phase (e.g., Normal to Reverse Phase) Poor_Separation->Change_Column Yes Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Additives) Poor_Separation->Optimize_Mobile_Phase Yes

Caption: A decision tree for troubleshooting common PROTAC purification issues.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Zhang, X., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 1-17. [Link]

Preventing side-alkylation during Boc deprotection of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Preventing Side-Alkylation During Boc Deprotection

Topic:

For: Researchers, scientists, and drug development professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for a common and often frustrating side reaction encountered during the acid-catalyzed deprotection of Boc-protected amines: electrophilic side-alkylation of electron-rich aromatic rings. We will address the mechanistic origins of this problem and provide field-proven protocols to ensure you obtain a clean, high-yield product.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected major side-product after my Boc deprotection with TFA. What is happening?

A1: The root cause of this side reaction is the fundamental mechanism of acid-catalyzed Boc deprotection.[1][2][3] When a strong acid like trifluoroacetic acid (TFA) is used, it protonates the Boc group, causing it to cleave from the amine. This cleavage generates a relatively stable tertiary carbocation: the tert-butyl cation (t-Bu⁺).[1][4][5]

This tert-butyl cation is a potent electrophile. Your starting material, which contains a phenyl ring, is nucleophilic and susceptible to electrophilic aromatic substitution (a Friedel-Crafts alkylation reaction).[5] The t-Bu⁺ cation can attack the electron-rich aromatic ring, leading to the formation of an unwanted tert-butylated final product.[5] This significantly reduces the yield of your desired compound and introduces a purification challenge.

G cluster_main Desired Deprotection Pathway cluster_side Side-Alkylation Pathway start Boc-NH-R-Ph intermediate [Boc(H⁺)-NH-R-Ph] start->intermediate + H⁺ acid H⁺ (TFA) product H₂N-R-Ph (Desired Product) intermediate->product tBu_cation tBu⁺ Cation intermediate->tBu_cation Cleavage gases CO₂ + Isobutylene tBu_cation->gases Deprotonation tBu_cation_side tBu⁺ Cation tBu_cation->tBu_cation_side Reacts with Substrate Before Being Quenched side_product H₂N-R-Ph(tBu) (Alkylated Side-Product) tBu_cation_side->side_product Electrophilic Attack on Ph Ring start_side Boc-NH-R-Ph

Figure 1: Competing reaction pathways during Boc deprotection.
Q2: My LC-MS analysis shows a prominent mass peak at [M+56]. What does this signify?

A2: A mass addition of 56 Da is the classic signature of tert-butylation. The molecular weight of a tert-butyl group (C₄H₈) is 56.11 g/mol . This observation strongly confirms that the tert-butyl cation generated during deprotection has alkylated your target molecule.

Q3: How can I suppress or completely prevent this tert-butylation side reaction?

A3: The most effective strategy is to introduce a "scavenger" (also known as a cation trap) into your reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate is.[6][7] They intercept and quench the t-Bu⁺ cation before it has a chance to react with your product.[6][7][8]

The choice of scavenger is critical and depends on the other functional groups present in your molecule. Silanes, like Triisopropylsilane (TIS), are particularly effective as they quench the cation via an irreversible hydride transfer mechanism.[9]

Table 1: Common Cation Scavengers for Boc Deprotection

ScavengerTypical % (v/v)Mechanism of Action & Notes
Triisopropylsilane (TIS) 2.5 - 5%Highly Recommended. Reduces the t-Bu⁺ cation to isobutane. Very efficient and generally non-interfering.[9][10]
Water (H₂O) 2.5 - 5%Reacts with t-Bu⁺ to form tert-butanol. Often used in combination with TIS.[11][12]
Thioanisole 2.5 - 5%A soft nucleophile that effectively traps carbocations. Can be malodorous. Avoid if Trp is present.[13]
Anisole 5%A classic scavenger, but less reactive than TIS or thioanisole.[14]
1,2-Ethanedithiol (EDT) 2.5%A potent thiol-based scavenger, often used for peptides containing cysteine to prevent dimerization. Malodorous.[13][15]

For your specific substrate, a combination of TIS and water is an excellent starting point due to its high efficiency and low risk of side reactions.[12][13]

Q4: Can you provide a reliable, standard protocol using a "cleavage cocktail" to avoid side-alkylation?

A4: Certainly. A "cleavage cocktail" is simply a pre-mixed solution of acid and scavengers designed for clean deprotection.[16] The following protocol is robust for substrates containing electron-rich aromatic rings.

Experimental Protocol: Boc Deprotection with a TFA/TIS/H₂O Cocktail

  • Preparation:

    • Work in a well-ventilated fume hood at all times.

    • To a clean, dry flask, add your starting material, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate.

    • Dissolve the substrate in a minimal amount of an appropriate solvent like Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Cleavage Cocktail Formulation:

    • In a separate vial, carefully prepare the cleavage cocktail. A standard and highly effective mixture is TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio .[6][13]

    • Safety Note: Always add acid to other reagents slowly. The mixture should be prepared fresh before use.[16]

  • Deprotection Reaction:

    • Add the freshly prepared cleavage cocktail to the chilled substrate solution. A typical volume is 10 mL of cocktail per gram of substrate.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for an additional 1-3 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material spot/peak is no longer visible.

  • Work-up and Isolation:

    • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the TFA and DCM.

    • To remove residual TFA, co-evaporate the resulting oil with a solvent like toluene (2-3 times).[17]

    • The crude product is typically an oil or solid TFA salt. To isolate the free amine, dissolve the crude material in a suitable solvent and perform a basic workup (e.g., wash with saturated NaHCO₃ solution), followed by extraction and drying, provided other functional groups are stable to base.[18] Alternatively, for water-soluble products, precipitation by adding the concentrated reaction mixture to cold diethyl ether is a common strategy.[6]

Figure 2: Workflow for Boc deprotection with a scavenger cocktail.
Q5: I used a scavenger cocktail but am still observing the +56 Da side-product. What other parameters can I optimize?

A5: If side-alkylation persists, further optimization is necessary. Here are advanced troubleshooting steps to consider, in order of implementation:

  • Temperature Control: Friedel-Crafts alkylation reactions often have a higher activation energy than the desired deprotection. Lowering the reaction temperature (e.g., maintaining the reaction at 0 °C for the entire duration) can significantly slow the rate of the side reaction while still allowing the deprotection to proceed to completion, albeit over a longer time.

  • Acid Concentration: Using neat (100%) TFA is highly aggressive. Consider diluting the acid. Performing the reaction in 50% TFA in DCM can sometimes provide a cleaner profile by reducing the concentration of the reactive electrophile at any given moment.[19]

  • Choice of Acid: If TFA is consistently problematic, switching to a different acid system can be effective. A common alternative is 4M HCl in 1,4-dioxane .[17][20] This reagent often generates fewer alkylating side-products. The deprotection mechanism is similar, but the reaction environment is less aggressive.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as determined by LC-MS), proceed with the workup immediately. Extended exposure to the acidic conditions can lead to gradual accumulation of side-products.

Figure 3: Troubleshooting logic for persistent side-alkylation.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection - Reagent Guides. Available at: [Link]

  • Homework.Study.com. In solid-phase peptide synthesis (SPPS), we use TIS as a scavenger agent. What purpose does it serve?. Available at: [Link]

  • Wikipedia. Peptide synthesis. Available at: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available at: [Link]

  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. Available at: [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • PubMed (NIH). Reduction of cysteine-S-protecting groups by triisopropylsilane. Available at: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]

  • PubMed (NIH). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Available at: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

Sources

Navigating Solid-Phase Synthesis with tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing solid-phase synthesis (SPPS) utilizing tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile bifunctional linker. Our focus is on providing practical, evidence-based solutions to common challenges encountered during synthesis.

Introduction to this compound in SPPS

This compound serves as a valuable linker in solid-phase synthesis, particularly in the construction of peptide libraries and complex organic molecules.[1][2] Its structure offers two key functionalities: a Boc-protected N-methylaniline for attachment to a solid support or as a stable starting point for synthesis, and a primary aminomethyl group for chain elongation. The presence of the N-methyl group can introduce steric hindrance, which requires careful optimization of coupling reactions.[3] This guide will address these specific challenges to help you streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in solid-phase synthesis?

A1: This compound is primarily used as a bifunctional linker. Its Boc-protected N-methylamino group provides a stable anchor to the solid support (or can be the starting point of a synthesis), while the aminomethyl group serves as the point of chain extension for peptide synthesis or the attachment of other molecules.[1][2] It is particularly noted for its use in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[4][5]

Q2: Which solid-phase synthesis strategy is compatible with this linker?

A2: This linker is compatible with the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[6] The Boc group on the linker is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[7]

Q3: How do I attach this compound to a solid support?

A3: The primary amine of the aminomethyl group can be coupled to a resin that has a suitable functional group, such as a carboxylic acid (e.g., on Wang or Rink Amide resins), using standard peptide coupling reagents.

Q4: What are the key challenges when using this linker?

A4: The main challenge arises from the steric hindrance of the N-methyl group on the aniline nitrogen. This can lead to slower and less efficient coupling reactions when attaching the first amino acid to the linker.[3][8] Careful selection of coupling reagents and optimization of reaction times are crucial.

Q5: How is the final product cleaved from a resin when using this linker system?

A5: If the molecule is attached to the resin via the aminomethyl group, cleavage depends on the type of linker on the resin itself (e.g., acid-labile linkers like Wang or Rink Amide).[9] If the synthesis is built upon the aminomethyl group and the carbamate is attached to the resin, the final cleavage of the Boc group is achieved with strong acidic conditions, typically using a cocktail containing trifluoroacetic acid (TFA).[10][11]

Troubleshooting Guide

Issue 1: Slow or Incomplete Coupling to the Aminomethyl Group
  • Symptom: Positive ninhydrin (Kaiser) test after coupling the first Fmoc-amino acid, indicating unreacted primary amines.[12]

  • Causality: The proximity of the phenyl ring and the N-methylcarbamate group can create steric hindrance around the aminomethyl group, slowing down the coupling reaction.

  • Solution:

    • Optimize Coupling Reagents: Utilize more potent coupling reagents known to be effective for sterically hindered couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), or PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole) are excellent choices for such challenging couplings.[8][13]

    • Increase Reaction Time and Equivalents: Double the coupling time (e.g., from 1 hour to 2 hours) and consider using a higher excess of the activated amino acid and coupling reagents (e.g., 3-4 equivalents).

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, this should be done cautiously to avoid racemization.

Coupling ReagentBase (Equivalents)Typical Reaction TimeNotes
HBTU/HOBtDIPEA (2-3 eq.)1-2 hoursStandard, but may be slow for this linker.
HATU DIPEA (2-3 eq.) 45-60 minutes Highly recommended for sterically hindered couplings. [13]
PyBOP/HOAt DIPEA (2-3 eq.) 45-60 minutes Another excellent choice for difficult couplings. [8]
DIC/OxymaN/A2-4 hoursCan be effective but generally slower.

A summary of coupling reagents for sterically hindered amines.

Issue 2: Aggregation During Peptide Chain Elongation
  • Symptom: Poor resin swelling, physical clumping of the resin, and incomplete deprotection or coupling in subsequent cycles.[12][14]

  • Causality: The aromatic nature of the phenyl ring in the linker can contribute to the overall hydrophobicity of the growing peptide-linker conjugate, promoting inter-chain aggregation.[15]

  • Solution:

    • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF, before the coupling step to disrupt secondary structures.[12]

    • Special Solvents: Incorporate solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a small percentage of dimethyl sulfoxide (DMSO) in the DMF.[14]

    • Microwave Synthesis: Utilize microwave-assisted solid-phase synthesis to enhance reaction kinetics and reduce aggregation.[16]

Issue 3: Side Reactions During Final Cleavage
  • Symptom: Presence of unexpected byproducts in the final crude product upon LC-MS analysis.

  • Causality: The carbamate linker itself can decompose during final TFA cleavage, leading to reactive species that can cause side reactions, such as alkylation of sensitive amino acid residues.[17]

  • Solution:

    • Optimized Cleavage Cocktail: Use a well-defined cleavage cocktail containing scavengers to trap reactive cations. A common and effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

    • Control Cleavage Time: Minimize the cleavage time to what is necessary for complete deprotection and release from the resin. Prolonged exposure to strong acid can increase the likelihood of side reactions.[8]

Experimental Protocols

Protocol 1: Attachment of the First Amino Acid to the Linker on the Resin
  • Swell the resin (pre-loaded with this compound) in DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the reaction.[18] If the test is positive, repeat the coupling step.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

coupling_workflow Resin Resin with Linker Swell Swell Resin in DMF Resin->Swell Couple Couple to Resin (1-2 hours) Swell->Couple Activate_AA Activate Fmoc-AA (HATU/HOAt/DIPEA) Activate_AA->Couple Test Kaiser Test Couple->Test Test->Couple Positive (Recouple) Wash Wash Resin Test->Wash Negative Proceed Proceed to Fmoc Deprotection Wash->Proceed cleavage_workflow Peptide_Resin Final Peptide-Resin Wash_Dry Wash with DCM and Dry Peptide_Resin->Wash_Dry Cleave Cleave with TFA Cocktail Wash_Dry->Cleave Filter Filter to Collect Peptide Solution Cleave->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate Isolate and Dry Crude Peptide Precipitate->Isolate

Caption: General workflow for cleavage and deprotection.

References

  • Combinatorial Chemistry Review. (2020, March 10).
  • Benchchem. (2025). Application Note: High-Throughput Peptide Library Synthesis and Screening Using an Fmoc-Photolabile Linker.
  • PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 6).
  • RSC Publishing. (n.d.).
  • Combinatorial Chemistry Review. (2020, March 10). Solid Phase Synthesis - Carboxamide Linkers.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • PMC - NIH. (n.d.).
  • PubMed. (2005, February). Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res, 65(2), 153-66.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • ResearchGate. (2025, August 10).
  • Benchchem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2020, June 6). (PDF) COMBINATORIAL CHEMISTRY: ROLE IN LEAD DISCOVERY.
  • PMC - NIH. (n.d.). Synthesis and Screening of a Combinatorial Peptide Library for Ligands to Target Transferrin.
  • Scirp.org. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Benchchem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.).
  • RSC Publishing. (2021, February 3).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • University of Zurich, Department of Chemistry. (n.d.). Chemical Synthesis of Peptides and Proteins: Solid Support.
  • Benchchem. (2025). Technical Support Center: Managing Aggregation in Peptide Synthesis with Fmoc-Photo-Linker.
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Taylor & Francis Online. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • UC Davis. (2003).
  • Benchchem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • PMC - NIH. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS.
  • PubMed. (2006, March).
  • ACS Combinatorial Science. (2020, October 19).
  • PMC - NIH. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Fisher Scientific. (n.d.). tert-Butyl N-[4-(aminomethyl)
  • ResearchGate. (2025, August 5). C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin.
  • AAPPTec. (n.d.).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • MedChemExpress. (n.d.). tert-Butyl N-[4-(aminomethyl)
  • PMC - NIH. (n.d.).
  • PubChem. (n.d.). tert-Butyl 4-(aminomethyl)phenyl(methyl)
  • MedChemExpress. (n.d.). tert-Butyl N-[4-(aminomethyl)
  • Oakwood Chemical. (n.d.). tert-Butyl 4-(aminomethyl)phenyl(methyl)

Sources

Minimizing epimerization during coupling with tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Amide Coupling

Welcome to the technical support guide for tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This document serves as a resource for researchers, chemists, and drug development professionals aiming to achieve high-purity, stereochemically-defined products when using this versatile primary amine linker.

A critical challenge in any amide bond formation is the potential for epimerization of the chiral partner, typically the N-protected amino acid or another chiral carboxylic acid. While this compound itself is achiral and not subject to epimerization, the conditions used to couple it to a chiral carboxylic acid can induce stereochemical inversion at the acid's α-carbon. This leads to the formation of hard-to-separate diastereomeric impurities, compromising yield, purity, and the biological activity of the final molecule.[1][2][3]

This guide provides a structured, in-depth approach to understanding, troubleshooting, and ultimately minimizing epimerization during your coupling reactions.

Frequently Asked Questions (FAQs): The Fundamentals of Epimerization
Q1: What is epimerization and why is it a critical problem?

A1: Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers in a molecule.[2] In the context of peptide synthesis or similar amide couplings, it refers to the inversion of the stereocenter at the α-carbon of the carboxylic acid component (e.g., converting an L-amino acid derivative to a D-amino acid derivative).

This is a significant problem because epimers are diastereomers with very similar physical properties, making them extremely difficult to separate by standard chromatographic techniques.[1][3] The presence of these impurities can drastically alter the biological activity and safety profile of the target compound.[1][2]

Q2: Which component is at risk of epimerization when using this compound?

A2: The risk of epimerization lies with the chiral carboxylic acid you are coupling to the amine. This compound is an achiral primary amine and cannot epimerize. The reaction conditions, however, directly influence the stereochemical stability of the activated carboxylic acid partner.

cluster_reactants Reactants Amine This compound (Achiral, Stable) Coupling Coupling Reaction (Amide Bond Formation) Amine->Coupling Acid Chiral Carboxylic Acid (e.g., N-Protected Amino Acid) (At Risk of Epimerization) Acid->Coupling Product Desired Diastereomer Coupling->Product Correct Stereochemistry Epimer Epimerized Impurity (Diastereomer) Coupling->Epimer Inverted Stereochemistry (Epimerization)

Caption: The chiral carboxylic acid is the component at risk during coupling.

Q3: What is the primary mechanism of epimerization during amide coupling?

A3: The most prevalent mechanism for epimerization is the formation of a 5(4H)-oxazolone intermediate.[2][4] This occurs when the carboxyl group of an N-acyl protected amino acid is highly activated by a coupling reagent. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base. The resulting planar intermediate can be re-protonated from either face, leading to a mixture of the original (L) and inverted (D) configurations.

G Start N-Protected Chiral Amino Acid (L-config) Activated Highly Activated Ester (e.g., O-acylisourea) Start->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization L_Product Desired L-Peptide Activated->L_Product + Amine Coupling (Direct, Faster Path) Enolate Planar Enolate (Loss of Chirality) Oxazolone->Enolate + Base (Proton Abstraction) Oxazolone->L_Product + Amine Coupling (Desired Path) Enolate->Oxazolone Reprotonation (L-face) D_Product Epimerized D-Peptide Enolate->D_Product Reprotonation (D-face) + Amine Coupling

Caption: Mechanism of epimerization via oxazolone formation.

Troubleshooting Guide: Minimizing Diastereomeric Impurities

This section is designed as a decision-making workflow to diagnose and solve epimerization issues.

Problem: My analysis (HPLC, LC-MS) shows a significant diastereomeric impurity after coupling.

This is a classic sign of epimerization. The key to solving it is a systematic evaluation of your reaction parameters. The choice of coupling reagent, additive, base, and solvent are all interconnected and critical for maintaining stereochemical integrity.[4]

Troubleshooting_Workflow cluster_Reagent Reagent/Additive Strategy cluster_Base Base Strategy cluster_Conditions Conditions Strategy Start High Epimerization Detected Q_Reagent 1. Evaluate Coupling Reagent & Additive Start->Q_Reagent Q_Base 2. Evaluate Base Q_Reagent->Q_Base Is it optimized? Reagent_Info • Carbodiimides (DCC, EDC) alone are high risk. • ALWAYS use an additive (Oxyma > HOAt > HOBt). • Uronium salts (HATU, HBTU, COMU) are generally safer. Q_Reagent->Reagent_Info Q_Conditions 3. Evaluate Reaction Conditions Q_Base->Q_Conditions Is it optimized? Base_Info • Avoid strong, non-hindered bases like DIPEA/DIEA. • Use weaker (NMM) or sterically hindered (2,4,6-Collidine) bases. • Use the minimum necessary equivalents of base. Q_Base->Base_Info Solution Low Epimerization Achieved Q_Conditions->Solution Are they optimized? Conditions_Info • Lower temperature (0 °C to RT). • Avoid prolonged reaction/pre-activation times. • Consider less polar solvents (e.g., DCM) over DMF. Q_Conditions->Conditions_Info

Caption: Troubleshooting workflow for high epimerization.

Q4: How do I choose the right coupling reagent and additive?

A4: The goal is to form a reactive ester that couples with the amine faster than it cyclizes to the oxazolone. Additives are essential for this, especially with carbodiimides.[4][5] They convert the highly reactive O-acylisourea intermediate into a more stable active ester that is less prone to epimerization.[6]

Table 1: Comparison of Common Coupling Reagents & Additives

Reagent/Additive CombinationProsCons / Epimerization RiskRecommended Use
DIC or EDC / HOBt Inexpensive, widely used.Moderate risk of epimerization. HOBt is explosive when anhydrous.[7][8]Standard couplings where low cost is a priority.
DIC or EDC / HOAt More effective than HOBt at suppressing epimerization and increasing reaction speed.[4][5]Explosive properties restrict availability and handling.[5]For more sensitive couplings, if available and handled with care.
DIC or EDC / OxymaPure® Excellent epimerization suppression , non-explosive, good solubility.[4][5][7]Higher cost than HOBt.Highly recommended for sensitive substrates and routine use.
HATU / HBTU Fast coupling rates, very effective.Can react with free amine if used in excess. Higher epimerization risk with strong bases like DIPEA.[4][9]Difficult couplings, but requires careful choice of base.
COMU Incorporates an Oxyma moiety, leading to very low epimerization. High solubility and safety.[5][7]Higher cost.Excellent choice for challenging couplings and microwave-assisted synthesis.

Senior Scientist Recommendation: For most applications involving chiral acids, the combination of Diisopropylcarbodiimide (DIC) with Oxyma provides a robust, safe, and effective system for minimizing epimerization. For particularly challenging or sterically hindered couplings, COMU with a hindered base is a superior choice.

Q5: Which base should I use and why?

A5: The base is often the primary culprit in promoting epimerization. Its job is to neutralize protonated species, but an overly strong or unhindered base can readily abstract the acidic α-proton from the activated acid or the oxazolone intermediate.[4]

  • Avoid: Diisopropylethylamine (DIPEA/DIEA) . While common, its strong basicity and moderate steric bulk make it a high-risk choice for epimerization-sensitive couplings.[4]

  • Good Alternative: N-Methylmorpholine (NMM) . It is a weaker base than DIPEA and generally a safer choice, reducing the rate of proton abstraction.[10]

  • Best for Sensitive Cases: 2,4,6-Collidine . This base is highly sterically hindered. Its bulk makes it a poor nucleophile and less capable of abstracting the α-proton, while still effectively acting as a proton scavenger.

Validated Experimental Protocols

These protocols are designed as self-validating systems. They include recommendations for in-process checks to ensure reaction completion and final product analysis to confirm stereochemical purity.

Protocol 1: Low-Epimerization Coupling using DIC/Oxyma

This protocol is a reliable starting point for most chiral carboxylic acids.

  • Preparation: In a clean, dry, inert atmosphere (N₂ or Ar) reaction vessel, dissolve the N-protected chiral carboxylic acid (1.0 eq) and Oxyma (1.1 eq) in an appropriate solvent (DCM or DMF). Cool the solution to 0 °C.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution. Stir at 0 °C for 10-15 minutes. Note: Avoid prolonged pre-activation times to minimize the risk of side reactions.[11]

  • Coupling: To the activated mixture, add a solution of this compound (1.05 eq) in the same solvent.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Analyze the final product for purity and diastereomeric excess (d.e.) using chiral HPLC or high-field ¹H NMR.

Protocol 2: High-Fidelity Coupling using COMU and Collidine

Recommended for particularly epimerization-prone substrates (e.g., aryl glycines, C-terminal Cys/His) or sterically demanding couplings.

  • Preparation: In an inert atmosphere vessel, combine the N-protected chiral carboxylic acid (1.0 eq), COMU (1.1 eq), and this compound (1.05 eq) in DMF.

  • Initiation: Add 2,4,6-Collidine (2.5 eq) to the mixture at room temperature. Note: Unlike carbodiimide protocols, all components can often be mixed before base addition.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor for completion by LC-MS. The reaction is typically rapid.

  • Work-up: Dilute the reaction mixture with ethyl acetate and perform aqueous washes as described in Protocol 1.

  • Purification & Analysis: Purify via flash chromatography and confirm stereochemical purity by chiral HPLC or NMR analysis.

References
  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 66(7), 1116-1126. [Link]

  • National Center for Biotechnology Information (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Hirano, R. (2016). Epimerization of Peptide. SlideShare. [Link]

  • Han, Y., et al. (2005). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 127(1), 52-60. [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Mitin, Y. V., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 340-346. [Link]

  • Wikipedia (n.d.). Peptide synthesis. Wikipedia. [Link]

  • Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

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Technical Support Center: Scalable Synthesis of PROTACs Incorporating tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scalable synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate the linker building block, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate.

I. Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound moiety in PROTAC synthesis?

This molecule serves as a key building block, often referred to as a linker, in the modular synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.[3][4] The tert-butyl carbamate (Boc) group on this linker acts as a protecting group for the amine.[5][6] This protection is crucial to prevent unwanted side reactions at the amine's nitrogen atom during the coupling of the other components of the PROTAC, such as the E3 ligase ligand and the target protein ligand.[6] The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions when the amine needs to be deprotected for subsequent reactions.[7]

Q2: My overall PROTAC synthesis yield is very low. Where should I start troubleshooting?

Low overall yield in a multi-step PROTAC synthesis is a common issue and can stem from various stages of the process.[8][9] A systematic evaluation is key. Here are the primary areas to investigate:

  • Integrity of Starting Materials: Always confirm the purity and identity of your starting materials, including the this compound, the target protein ligand, and the E3 ligase ligand.[8] Techniques like NMR and LC-MS are essential to ensure that the materials have not degraded during storage.

  • Coupling Reaction Efficiency: The formation of amide or other bonds to connect the linker to the ligands is a frequent point of failure.[3][8] Low conversion rates in these steps will significantly diminish the overall yield.

  • Deprotection Step: Incomplete removal of the Boc protecting group can lead to a mixture of protected and deprotected products, complicating purification and lowering the yield of the desired final product.

  • Purification Efficiency: Significant product loss can occur during purification steps.[10] The complex and often amphipathic nature of PROTACs can make standard purification techniques challenging.[8]

Q3: I am observing incomplete Boc deprotection of the this compound linker. What are the common causes and solutions?

Incomplete deprotection of the Boc group is a frequent hurdle. Here are some common causes and their solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved under acidic conditions.[7] If the acid is too weak or the concentration is too low, the reaction may not go to completion.Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[7] A common condition is 20-50% TFA in DCM.
Short Reaction Time The deprotection reaction may require more time to reach completion, especially if the substrate is sterically hindered.Monitor the reaction progress using TLC or LC-MS.[8] Increase the reaction time until the starting material is fully consumed.
Scavenger Issues During deprotection, a reactive tert-butyl cation is formed, which can cause side reactions.[7] Scavengers are used to trap this cation.Include a scavenger such as triisopropylsilane (TIPS) or anisole in the reaction mixture to prevent side reactions.[7]
Solvent Choice The choice of solvent can impact the efficiency of the deprotection reaction.Dichloromethane (DCM) is a commonly used solvent.[7] Ensure it is anhydrous if moisture-sensitive functional groups are present elsewhere in the molecule.

Q4: My LC-MS analysis of the final PROTAC shows a complex mixture of products. What could be the reason?

A complex product mixture often points to side reactions or degradation.[11] Consider the following possibilities:

  • Side Reactions During Coupling: The coupling reagents used for amide bond formation (e.g., HATU, HOBt) can sometimes lead to side products if the reaction conditions are not optimized.

  • Degradation of Starting Materials or Product: PROTACs can be complex molecules and may be unstable under certain conditions (e.g., prolonged exposure to strong acids or bases).[11] Forced degradation studies can help identify potential degradation pathways.[11][12]

  • Epimerization: If your ligands contain chiral centers, harsh reaction conditions (e.g., strong base) could lead to epimerization, resulting in diastereomeric mixtures that can be difficult to separate.

  • Incomplete Reactions: As mentioned earlier, incomplete coupling or deprotection steps will result in a mixture of starting materials and intermediates along with the desired product.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a more in-depth, question-and-answer-based guide to troubleshoot specific issues you might encounter during the synthesis.

Problem 1: Low Yield in the Initial Coupling Reaction

Question: I am attempting to couple my carboxylic acid-containing E3 ligase ligand with the amine of this compound (after Boc deprotection), but the yield is consistently below 30%. What steps can I take to improve this?

Answer: Inefficient amide bond formation is a frequent bottleneck.[8] Let's break down the potential issues and solutions:

  • Assess the Deprotection Step: First, ensure the Boc deprotection of the linker was complete. Analyze the crude deprotected amine by LC-MS to confirm the absence of the starting material. Any remaining Boc-protected amine will not participate in the coupling reaction.

  • Optimize Coupling Reagents: The choice of coupling reagent and base is critical.[8]

    • Standard Reagents: If you are using standard reagents like HATU/DIPEA or HBTU/DIPEA and seeing low yields, consider trying alternative coupling agents.

    • Alternative Reagents: Reagents like COMU or T3P can sometimes be more effective for challenging couplings.

    • Base Stoichiometry: Ensure you are using a sufficient excess of a non-nucleophilic base like DIPEA (typically 3-4 equivalents) to neutralize any acid present (including from the coupling reagent) and to facilitate the reaction.

  • Address TFA Salts: If your deprotected amine is a trifluoroacetic acid (TFA) salt, the acidic counterion can neutralize the base in your coupling reaction, thereby inhibiting it.[8]

    • Solution: Use an additional equivalent of base to neutralize the TFA salt, or perform a basic workup or a short silica plug filtration of the deprotected amine to obtain the free base before the coupling step.

  • Solvent Choice and Purity:

    • Anhydrous Conditions: Amide coupling reactions are sensitive to water. Ensure you are using an anhydrous solvent like DMF or NMP.[8]

    • Solvent Optimization: If you are experiencing solubility issues with your starting materials in common solvents like DMF, consider switching to NMP, which has better-solubilizing properties for many complex molecules.[8]

Problem 2: Difficulty in Purifying the Final PROTAC

Question: After the final coupling and deprotection steps, my crude product is a complex mixture that is proving very difficult to purify by standard flash chromatography. What purification strategies are recommended for PROTACs?

Answer: The purification of PROTACs is notoriously challenging due to their often high molecular weight, polarity, and potential for poor solubility.[9][10] A multi-step purification strategy is often necessary.[10]

  • Initial Purification with Flash Chromatography:

    • Normal-Phase: While often the first choice, the polarity of many PROTACs, especially those with PEG linkers, can make normal-phase silica gel chromatography ineffective, leading to poor separation and product loss.[8]

    • Reversed-Phase: Reversed-phase flash chromatography can be a good alternative for polar PROTACs.

  • High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC: This is a powerful technique for purifying PROTACs to a high degree of purity (>98%).[10]

    • Method Development: Start with analytical HPLC to develop a suitable separation method (column, mobile phase, gradient) before scaling up to preparative HPLC. A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% formic acid or TFA.[10]

  • Post-Purification Steps:

    • Fraction Analysis: After preparative HPLC, analyze the collected fractions by analytical LC-MS to confirm the purity and identity of your PROTAC.[10]

    • Pooling and Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilization: Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid.[10]

III. Experimental Protocols & Visualizations

Protocol: Boc Deprotection of this compound

This protocol describes a general procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM under an Argon or Nitrogen atmosphere.

  • If using a scavenger, add TIPS (typically 2-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by LC-MS until the starting material is no longer observed.[8]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine. The product can often be used in the next step without further purification.

Workflow Visualizations

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Troubleshooting_Tree Low_Yield Low Overall Yield? Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Start Here Coupling_Issue Coupling Reaction Issue? Check_Starting_Materials->Coupling_Issue Deprotection_Issue Deprotection Issue? Coupling_Issue->Deprotection_Issue No Optimize_Coupling Optimize Coupling Reagents & Conditions Coupling_Issue->Optimize_Coupling Yes Purification_Loss High Loss During Purification? Deprotection_Issue->Purification_Loss No Check_Deprotection_Completion Verify Deprotection (LC-MS) Deprotection_Issue->Check_Deprotection_Completion Yes Optimize_Purification Use Prep-HPLC Purification_Loss->Optimize_Purification Yes Re-evaluate_Route Re-evaluate Synthetic Route Purification_Loss->Re-evaluate_Route No

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

IV. References

  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from

  • Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. (n.d.). Benchchem. Retrieved January 15, 2026, from

  • Troubleshooting low yield in PROTAC synthesis using PEG linkers. (n.d.). Benchchem. Retrieved January 15, 2026, from

  • The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. (n.d.). Benchchem. Retrieved January 15, 2026, from

  • Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024, July 9). Discoveracs.org. Retrieved January 15, 2026, from

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 15, 2026, from

  • PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs. (2025, November). Benchchem. Retrieved January 15, 2026, from

  • Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. (2025, July 10). Waters Corporation. Retrieved January 15, 2026, from

  • Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. (n.d.). LabRulez LCMS. Retrieved January 15, 2026, from

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | PROTAC Linker. (n.d.). MedChemExpress. Retrieved January 15, 2026, from

  • Methods to accelerate PROTAC drug discovery. (2025, June 25). PMC - NIH. Retrieved January 15, 2026, from

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate 220298-96-4. (n.d.). MCE. Retrieved January 15, 2026, from

Sources

Validation & Comparative

A Researcher's Guide to Assessing PROTAC Ternary Complex Formation: A Comparative Analysis Featuring a Phenyl-Carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Ternary Complex in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The formation of a productive POI-PROTAC-E3 ligase ternary complex is the pivotal event that precedes the ubiquitination and subsequent proteasomal degradation of the target.[3][4] Consequently, the stability, conformation, and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[]

The linker is far more than a passive spacer; it is a crucial architectural element that dictates the geometry and thermodynamics of the ternary complex.[][7] Its length, rigidity, and chemical composition can profoundly influence the cooperativity of binding and the ultimate degradation efficiency.[8] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, more rigid structures are increasingly explored to pre-organize the PROTAC for optimal complex formation.[9]

This guide provides a comprehensive framework for the rigorous assessment of ternary complex formation, designed for researchers in drug development. We will use the tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate moiety as a representative example of a semi-rigid linker. This structure introduces a phenyl group for conformational constraint and a carbamate group that can participate in hydrogen bonding, presenting unique assessment challenges and opportunities compared to purely aliphatic linkers. We will dissect and compare the leading biophysical, structural, and cellular techniques, explaining the causality behind experimental choices to empower you to design a self-validating and robust assessment cascade.

The PROTAC Mechanism of Action: A Visual Overview

The function of a PROTAC is a catalytic cycle dependent on the successful formation of the ternary complex. This diagram illustrates the key steps from initial binding to target degradation and PROTAC recycling.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary E3->Ternary Recruitment PROTAC PROTAC PROTAC->Ternary Ternary->E3 Ternary->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination E2 E2-Ubiquitin E2->Ternary Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Biophysical Characterization of Binary and Ternary Interactions

The first step in assessing a new PROTAC, such as one containing our phenyl-carbamate linker, is to quantify its interactions with its constituent partners in a purified, cell-free system. This approach provides clean, direct measurements of binding affinity, kinetics, and thermodynamics, which form the foundation for understanding cellular activity.

Comparison of Key Biophysical Techniques
Technique Information Provided Throughput Key Advantage Key Limitation
Surface Plasmon Resonance (SPR) Kinetics (k_on, k_off), Affinity (K_D)MediumReal-time kinetic data; off-rate is highly predictive of efficacy.[10]Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)Low"Gold standard" for binding thermodynamics; label-free solution-based assay.[11]High sample consumption; not suitable for very weak or very tight binders.
Time-Resolved FRET (TR-FRET) Relative Affinity, Ternary Complex PopulationHighHomogeneous assay, high sensitivity, suitable for HTS.[12]Provides relative, not absolute, binding data; requires labeled proteins.
AlphaLISA Relative Affinity, Ternary Complex PopulationHighHighly sensitive proximity assay, robust against complex matrices.[12]Susceptible to light scattering and color quenching from compounds.
Experimental Deep Dive: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality: We choose SPR to begin our analysis because the dissociation rate (k_off) of the ternary complex is often more strongly correlated with degradation potency than simple equilibrium affinity (K_D).[10] A stable, long-lived complex provides a greater window of opportunity for the E2 enzyme to ubiquitinate the target.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize 1. Immobilize E3 Ligase (e.g., VHL) on Sensor Chip PrepAnalyte 2. Prepare Analytes: - POI alone - PROTAC alone - POI + PROTAC (pre-incubated) Binary1 3a. Inject PROTAC alone (Measure PROTAC-E3 binary K_D) Binary2 3b. Inject POI alone (Confirm no POI-E3 binding) Binary1->Binary2 Ternary 3c. Inject POI + PROTAC (Measure Ternary Complex Kinetics) Binary2->Ternary Analyze 4. Analyze Sensorgrams - Fit to kinetic models - Calculate kon, koff, K_D Ternary->Analyze Coop 5. Determine Cooperativity (α) α = (Binary K_D) / (Ternary K_D) Analyze->Coop

Caption: A streamlined workflow for assessing ternary complex kinetics using SPR.

This protocol outlines a single-cycle kinetics experiment to determine the binding of a POI to an E3 ligase in the presence of the PROTAC.

  • Immobilization:

    • Covalently immobilize biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip to a target level of ~100-200 Resonance Units (RU) to minimize mass transport effects.[13]

    • Use a reference flow cell (e.g., immobilized streptavidin only) for background subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of the POI (e.g., from 2 µM down to low nM concentrations) in a running buffer (e.g., HBS-EP+ with 2% DMSO).

    • In a parallel series, prepare the same POI dilutions but with a constant, saturating concentration of the phenyl-carbamate PROTAC (typically 5-10x its K_D to the E3 ligase). Pre-incubate for at least 30 minutes.

  • Execution (Single-Cycle Kinetics):

    • Inject the POI-only dilution series over the sensor surface sequentially from lowest to highest concentration without regeneration steps in between. Set a contact time of 120 seconds and a final dissociation time of 720 seconds.[13] This measures the baseline (and likely negligible) interaction between the POI and E3 ligase.

    • Regenerate the chip surface.

    • Inject the POI + PROTAC dilution series in the same manner. This measures the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Subtract the reference cell signal and a buffer blank from the sensorgrams.

    • Fit the resulting binding curves to a 1:1 kinetic binding model to extract k_on, k_off, and calculate the ternary K_D.[11]

    • Self-Validation: The quality of the fit (low Chi-squared value) and visually random residuals validate the chosen binding model. The observation of a concentration-dependent increase in binding signal confirms a specific interaction. The "hook effect," a decrease in signal at very high PROTAC concentrations due to the formation of unproductive binary complexes, can also be observed and is a hallmark of PROTAC behavior.[8][10]

Part 2: Structural and Cellular Assessment

While biophysical methods provide quantitative data on binding, they do not reveal the physical arrangement of the complex or its relevance inside a cell. Structural biology and cell-based assays are essential to bridge this gap.

X-ray Crystallography: The Structural Blueprint

Causality: To understand how our phenyl-carbamate linker facilitates ternary complex formation, we need a high-resolution atomic snapshot. X-ray crystallography provides this definitive structural evidence, revealing the precise protein-protein and protein-linker contacts that stabilize the complex.[14] This information is invaluable for structure-based design, allowing for rational optimization of the linker to improve cooperativity and selectivity.

  • Protein Preparation: Express and purify high-quality, monodisperse POI and E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).

  • Complex Formation: Mix the POI, E3 ligase, and the phenyl-carbamate PROTAC in a slight molar excess of the proteins (e.g., 1:1.2:3 ratio) and incubate on ice.

  • Purification: Purify the resulting ternary complex from unbound components using size-exclusion chromatography.

  • Crystallization Screening: Use sparse-matrix screening kits to screen a wide range of crystallization conditions (pH, precipitant, temperature) via sitting-drop or hanging-drop vapor diffusion.

  • Optimization & Data Collection: Optimize initial crystal hits by refining conditions. Cryo-protect the best crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Solve the structure using molecular replacement, using existing structures of the POI and E3 ligase as search models.

NanoBRET: Monitoring Ternary Complex Formation in Live Cells

Causality: Biophysical assays use purified proteins, which lack the complexity of the cellular environment. A PROTAC's performance can be affected by cell permeability, off-target binding, and endogenous protein concentrations.[15] NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that allows for the real-time, quantitative measurement of ternary complex formation inside living cells, providing critical physiological context.[16][17]

  • Cell Line Engineering:

    • Generate a stable cell line expressing the POI fused to a NanoLuc® luciferase donor (e.g., via transient transfection or CRISPR/Cas9-mediated endogenous tagging).

    • Co-express the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® acceptor.[16]

  • Assay Setup:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Label the HaloTag®-E3 ligase with a fluorescent ligand (the acceptor).

    • Add the NanoLuc® substrate (furimazine).

  • PROTAC Treatment:

    • Add a serial dilution of the phenyl-carbamate PROTAC to the wells.

    • Incubate for a set period (e.g., 2 hours for endpoint assays) or read kinetically.

  • Data Acquisition and Analysis:

    • Measure both the donor (460 nm) and acceptor (610 nm) emission signals.

    • Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio signifies proximity between the POI and E3 ligase, indicating ternary complex formation.[15]

    • Self-Validation: A bell-shaped dose-response curve is characteristic, confirming the "hook effect" in a cellular context.[16] Running a control with a non-binding PROTAC analogue should yield no BRET signal.

Part 3: The Functional Readout: Target Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This functional endpoint integrates all preceding steps: cell permeability, target engagement, ternary complex formation, and ubiquitination.

Western Blotting: The Gold Standard for Degradation

Causality: Western blotting provides a direct, semi-quantitative visualization of the target protein level, offering undeniable proof of degradation. It is the most common and trusted method for confirming the functional outcome of PROTAC treatment.[12]

  • Cell Treatment: Plate cells and treat with a dose-response of the phenyl-carbamate PROTAC for a defined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Quantification: Determine protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for loading variations.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Apply an ECL substrate and image the resulting chemiluminescence.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control and plot against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Synthesizing the Data: A Unified Assessment Strategy

No single experiment can fully characterize a PROTAC. A successful assessment strategy relies on integrating data from biophysical, structural, and cellular assays to build a comprehensive understanding. The diagram below proposes a logical workflow for this integrated analysis.

Decision_Tree Start Start: New PROTAC with 'Phenyl-Carbamate' Linker Biophys Part 1: In Vitro Biophysics (SPR, ITC, TR-FRET) Start->Biophys Q1 Does it form a stable and cooperative ternary complex? Biophys->Q1 Cellular Part 2: Cellular Assays (NanoBRET, Co-IP) Q1->Cellular Yes Optimize Iterate & Optimize Linker/Ligands (Use Structural Data - X-ray/Modeling) Q1->Optimize No Q2 Is the complex formed in live cells? Cellular->Q2 Degradation Part 3: Functional Readout (Western Blot, HiBiT) Q2->Degradation Yes Q2->Optimize No (Permeability Issue?) Q3 Does it induce potent and complete target degradation? Degradation->Q3 Q3->Optimize No (Inefficient Ubiquitination?) Lead Lead Candidate Q3->Lead Yes Optimize->Biophys

Caption: Decision workflow for the integrated assessment of a novel PROTAC.

Conclusion

Assessing the ternary complex formation of a novel PROTAC, particularly one incorporating a less common linker like the this compound, requires a multi-faceted and logical approach. By systematically progressing from quantitative biophysical measurements to structural elucidation and finally to functional cellular readouts, researchers can build a holistic understanding of their molecule's performance. This integrated data package not only validates the PROTAC's mechanism of action but also provides invaluable, actionable insights for rational, structure-based optimization. The careful selection of complementary assays, each chosen to answer a specific question about the system, is the cornerstone of an efficient and successful targeted protein degradation program.

References

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed. [Link]

  • Scott, A. D., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed. [Link]

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Request PDF on ResearchGate. [Link]

  • Zhang, L., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. [Link]

  • Lemetre, C., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Jin, Y., et al. (2023). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. Journal of the American Chemical Society Au. [Link]

  • Zorba, A., et al. (2023). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. PubMed. [Link]

  • Jin, Y., et al. (2023). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. ACS Publications. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. As referenced in Diva-Portal.org. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Li, Y., et al. (2025). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications. [Link]

  • Scott, A. D., et al. (2023). Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. [Link]

  • Scott, A. D., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • Vazquez, E. V., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Pharmacology. [Link]

  • Goundry, W., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Arduengo, M. (2022). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Promega Connections. [Link]

  • CD Bioparticles. (n.d.). Ligands for Target Protein for PROTAC. CD Bioparticles. [Link]

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In-cell efficacy of PROTACs synthesized using tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of PROTACs Synthesized with Phenyl-Based Linkers for Enhanced In-Cell Efficacy

In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a nuanced science where every component of the heterobifunctional molecule is critical. While the warhead and E3 ligase ligand determine the "what" and "how," the linker connecting them dictates the efficiency and ultimate success of the degradation event. This guide provides an in-depth comparison of PROTACs synthesized using building blocks that create semi-rigid, phenyl-containing linkers, such as those derived from tert-Butyl 4-(aminomethyl)phenylcarbamate intermediates, against alternatives featuring more conventional flexible linkers.

The linker is not merely a spacer; it is a crucial determinant of the PROTAC's overall performance. Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for forming a stable and productive ternary complex.[1][2] This ternary complex is the cornerstone of PROTAC activity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] An ideal linker facilitates this complex formation while also imparting favorable physicochemical properties like solubility and cell permeability.[1]

The use of building blocks like tert-Butyl 4-(aminomethyl)phenylcarbamates in PROTAC synthesis points to a deliberate strategy to incorporate a degree of rigidity. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, allowing for controlled, stepwise synthesis of the PROTAC molecule.[4][5] The core aminomethylphenyl structure introduces a rigid phenyl ring into the linker, which can significantly influence the PROTAC's conformational behavior compared to flexible alkyl or polyethylene glycol (PEG) chains.[6][7]

The Core Principle: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the cell's own ubiquitin-proteasome system (UPS). The process is catalytic and involves the formation of a key ternary complex between the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for destruction by the 26S proteasome.[3]

PROTAC_Mechanism cluster_formation Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI  catalyzes  ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome  recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation  degrades

Caption: General mechanism of PROTAC-induced protein degradation.

Comparative Analysis: Phenyl-Based Rigid Linkers vs. Flexible Linkers

The choice between a rigid and a flexible linker can dramatically alter a PROTAC's in-cell efficacy. While flexible linkers (e.g., PEG, alkyl chains) are synthetically accessible and can enhance solubility, rigid linkers containing motifs like phenyl, piperazine, or alkyne groups may offer superior potency by pre-organizing the molecule into a conformation favorable for ternary complex formation.[1][6]

Causality Behind Performance Differences:

  • Conformational Rigidity: Phenyl-containing linkers reduce the number of rotatable bonds, decreasing the entropic penalty of forming the ternary complex.[][9] This can lead to more stable and productive complexes, resulting in lower DC50 values (higher potency). However, excessive rigidity can also hinder the necessary adaptability for the complex to form, leading to a loss of activity.[6][9]

  • Cell Permeability and Physicochemical Properties: A significant challenge for PROTACs is their large size, which often places them "beyond the Rule of 5" and can limit cell permeability.[10] Rigid linkers can influence the PROTAC's overall three-dimensional shape. By facilitating folded conformations that shield polar surface area, certain rigid linkers can paradoxically improve passive cell permeability, a critical factor for in-cell activity.[10][11] For example, the incorporation of a benzyl group in the SMARCA2/4 degrader ACBI1 was designed to provide conformational restriction and reduce polarity.[6][12]

  • Potential for Specific Interactions: Aromatic rings within the linker, such as a phenyl group, can engage in specific non-covalent interactions (e.g., π-π stacking) with residues on the surface of the E3 ligase or the target protein.[6] These interactions can further stabilize the ternary complex, enhancing degradation efficiency.

Quantitative Data Summary

The following table synthesizes representative data from studies comparing PROTACs with different linker types against the same target protein. Note that direct cross-study comparisons are illustrative, as experimental conditions vary.

Target ProteinE3 LigaseLinker TypeRepresentative DC50Representative Dmax (%)Key ObservationReference
SMARCA2/4 VHLFlexible PEG~100-500 nM~80-90%Baseline efficacy with flexible linker.[6]
SMARCA2/4 VHLRigid Benzyl-PEG (ACBI1) <10 nM >95% Introduction of a phenyl group significantly improved potency.[6][12]
ERK5 VHLFlexible Aliphatic/PEG~1-5 µM (Low Permeability)VariableHigh flexibility correlated with lower cell permeability in this series.[10][11]
ERK5 VHLSemi-Rigid Piperidine ~0.2-1 µM (High Permeability) VariableA more rigid linker enabled folded conformations, improving permeability.[10][11]
Androgen Receptor IAPFlexible PEG (Parent)~3 µM~70%Parent compound showed moderate degradation activity.[6]
Androgen Receptor IAPRigid Disubstituted Phenyl >10 µM (Inactive) <10% In this case, the rigid phenyl linker was unable to adopt a productive conformation, abolishing activity.[6][7]

DC50 (Degradation Concentration 50) is the concentration of PROTAC required to degrade 50% of the target protein, indicating potency. Dmax is the maximum percentage of protein degradation, indicating efficacy.[3]

Experimental Protocols for Efficacy Determination

Accurate evaluation of a PROTAC's in-cell efficacy requires a validated set of experiments. The following protocols are foundational for characterizing any new protein degrader.

Workflow for Assessing PROTAC In-Cell Efficacy

The overall process involves treating cultured cells with the PROTAC, followed by protein level quantification to determine degradation, and a parallel assay to assess cell health.

Experimental_Workflow cluster_degradation Degradation Analysis cluster_viability Viability/Cytotoxicity Analysis Start Cell Culture (e.g., HEK293, MCF7) Treatment Treat cells with serial dilutions of PROTAC (e.g., 1 nM to 10 µM) Start->Treatment Incubate Incubate for defined time (e.g., 18-24 hours) Treatment->Incubate Harvest Harvest Cells Incubate->Harvest CTG_Assay CellTiter-Glo® Assay Incubate->CTG_Assay Lysis Cell Lysis & Protein Quantification (BCA) Harvest->Lysis WB Western Blot (SDS-PAGE, Transfer, Probing) Lysis->WB Quant Densitometry & Normalization WB->Quant Calc Calculate % Degradation, DC50, and Dmax Quant->Calc Luminescence Measure Luminescence CTG_Assay->Luminescence Calc_IC50 Calculate IC50 Luminescence->Calc_IC50

Caption: Experimental workflow for evaluating PROTAC in-cell efficacy.

Protocol 1: Western Blot for Target Protein Degradation

Western blotting is the gold-standard technique for directly visualizing and quantifying the reduction in target protein levels.[13]

1. Cell Culture and Treatment: a. Seed cells (e.g., MCF7, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3] b. Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[3] c. Aspirate the old medium and add the medium containing the PROTAC dilutions or vehicle. d. Incubate for the desired time period (e.g., 18-24 hours) at 37°C and 5% CO2.

2. Cell Lysis and Protein Quantification: a. After incubation, wash cells twice with ice-cold PBS. b. Lyse the cells by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[14] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[14] d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[14] e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA Protein Assay Kit.[3]

3. SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer.[3] b. Boil the samples at 95°C for 5-10 minutes.[3] c. Load samples onto a polyacrylamide gel and separate proteins via SDS-PAGE.[14] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15] e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[14] g. Wash the membrane three times with TBST for 5-10 minutes each.[3] h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] i. Wash the membrane again three times with TBST.

4. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[3] b. Capture the signal using a digital imager. c. Quantify the band intensities using image analysis software (e.g., ImageJ).[3] d. For each lane, normalize the target protein band intensity to the corresponding loading control band intensity. e. Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is (100% - % remaining).[3]

Protocol 2: Determination of DC50 and Dmax

These two key parameters quantify the potency and efficacy of a PROTAC degrader.[3]

1. Data Plotting: a. Using the quantitative data from the Western blot analysis, plot the percentage of degradation against the logarithm of the PROTAC concentration.

2. Curve Fitting: a. Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software like GraphPad Prism.[14]

3. Parameter Calculation: a. DC50: This value is the concentration of the PROTAC that results in 50% of the maximal degradation effect and is automatically calculated from the fitted curve. It represents the potency of the degrader.[3] b. Dmax: This value represents the maximum percentage of protein degradation observed, corresponding to the upper plateau of the dose-response curve. It reflects the degrader's efficacy.[3][14]

Protocol 3: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This assay is crucial for determining if the observed degradation of the target protein leads to a desired cytotoxic effect (in cancer cells) or to identify any off-target toxicity. The assay measures ATP levels, an indicator of metabolically active, viable cells.[16][17]

1. Cell Plating and Treatment: a. Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[18] b. Allow cells to attach overnight. c. Treat cells with a serial dilution of the PROTAC, similar to the Western blot experiment. Include vehicle controls and "no-cell" background controls. d. Incubate for the desired treatment duration (e.g., 72 hours).[17]

2. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[18] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

3. Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the average background luminescence (from "no-cell" wells) from all other measurements. c. Normalize the data to the vehicle control wells (which represent 100% viability). d. Plot the normalized viability data against the logarithm of the PROTAC concentration and use a non-linear regression curve fit to calculate the IC50 value (the concentration at which cell viability is reduced by 50%).[17]

Conclusion

The rational design of PROTAC linkers is a pivotal aspect of developing effective protein degraders. The incorporation of semi-rigid structural elements, such as the phenyl group derived from intermediates like tert-Butyl 4-(aminomethyl)phenylcarbamate, presents a compelling strategy to enhance in-cell efficacy. By providing conformational restraint and improving physicochemical properties, these linkers can lead to PROTACs with superior potency (lower DC50) and higher maximal degradation (Dmax) compared to their flexible counterparts. However, as the data illustrates, this is not a universal rule; the linker's impact is highly dependent on the specific target and E3 ligase pairing. Therefore, the systematic evaluation of linker candidates using the robust biophysical and cellular assays detailed in this guide is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to advancing the next generation of targeted protein degraders.

References

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A Guide to Comparing Pharmacokinetic Properties of PROTACs with Different Aromatic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules achieve this by co-opting the cell's own ubiquitin-proteasome system, forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] A PROTAC's architecture is defined by three components: a warhead for the POI, a ligand for the E3 ligase, and, critically, a linker that tethers them.

Historically, linkers were often viewed as simple spacers, with flexible alkyl and polyethylene glycol (PEG) chains being the most common motifs.[2] However, the field is rapidly evolving, recognizing that the linker's composition is a primary determinant of a PROTAC's physicochemical properties, cell permeability, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[4][] This guide focuses on the role of aromatic linkers —those incorporating rings like phenyl, pyridine, or other heteroaromatics—and provides a framework for comparing their influence on the pharmacokinetic properties of PROTACs.

The Pivotal Role of the Linker in PROTAC Pharmacokinetics

PROTACs inherently challenge the conventional rules of drug design, such as Lipinski's "Rule of Five." Their high molecular weight (often 700-1000 Da), large polar surface area, and number of rotatable bonds place them in a chemical space where properties like solubility and permeability are significant hurdles.[3] The linker offers the greatest flexibility for structural modification to optimize these drug metabolism and pharmacokinetics (DMPK) properties without altering the essential binding interactions of the warhead and E3 ligand.[6]

Key pharmacokinetic parameters influenced by the linker include:

  • Solubility: The linker's composition can enhance aqueous solubility, which is critical for administration and distribution.[6]

  • Permeability: The ability to cross cell membranes is paramount for reaching intracellular targets. Linkers can influence permeability by modulating the PROTAC's polarity and conformational flexibility.[7][8]

  • Metabolic Stability: Linkers can introduce "soft spots" susceptible to metabolic enzymes.[6] Rational design can enhance stability and prolong the molecule's half-life.

  • Efflux: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), limiting intracellular accumulation. Linker properties can modulate this interaction.[6]

The PROTAC Mechanism of Action

To understand the linker's role, we must first visualize the PROTAC's mechanism. The linker must be long and flexible enough to allow the two binding moieties to engage their respective proteins simultaneously but rigid enough to facilitate a stable and productive ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds POI Warhead PROTAC PROTAC PROTAC->PROTAC E3 E3 Ligase E3->Ternary Binds E3 Ligand Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2: Tiered experimental workflow for assessing PROTAC pharmacokinetics.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the susceptibility of a PROTAC to phase I metabolism, providing an estimate of its intrinsic clearance.

1. Objective: To determine the rate of disappearance of a test PROTAC when incubated with pooled liver microsomes.

2. Materials:

  • Test PROTAC stock solution (e.g., 10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • NADPH regenerating system (e.g., NADPH-A/B solutions).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Positive control compound with known metabolic liability (e.g., Verapamil).

  • Negative control (incubation without NADPH).

  • Acetonitrile with internal standard (for quenching and sample analysis).

  • 96-well incubation plate and analytical plate.

3. Methodology:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (final protein concentration typically 0.5 mg/mL). Prepare the test PROTAC working solution by diluting the stock in buffer (final incubation concentration typically 1 µM).

  • Incubation Setup:

    • Add phosphate buffer to all wells of the 96-well plate.

    • Add the HLM working solution to the appropriate wells.

    • For the negative control, add buffer instead of the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to all wells except the negative control to start the reaction. Immediately add the test PROTAC working solution to all wells. This is T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a well on the analytical plate containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the protein.

  • Sample Processing: Seal the analytical plate, vortex, and centrifuge at high speed for 15-20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent PROTAC at each time point relative to T=0.

4. Data Interpretation (Self-Validating System):

  • The negative control (without NADPH) should show minimal degradation (<10-15%), confirming that disappearance is due to NADPH-dependent enzymatic activity.

  • The positive control should show rapid degradation, confirming the metabolic competence of the microsomes.

  • Plot the natural log of the percent remaining PROTAC versus time. The slope of the line gives the degradation rate constant (k).

  • Calculate the in vitro half-life (T½) as 0.693/k.

Conclusion and Future Perspectives

The linker is no longer an afterthought in PROTAC design; it is a critical module for tuning pharmacokinetic and pharmacodynamic properties. Aromatic linkers offer a powerful toolkit for medicinal chemists to overcome the inherent DMPK challenges of these large molecules. By imparting conformational rigidity, enhancing metabolic stability, and allowing for the introduction of solubilizing groups or elements for specific protein-ligand interactions, aromatic linkers have proven instrumental in advancing potent degraders.

The choice between a flexible, rigid, or semi-rigid linker is not universal. It requires a deep understanding of the structural biology of the ternary complex. As computational and structural biology methods continue to advance, the rational, de novo design of linkers will become more feasible, moving the field away from empirical screening and toward a future of precisely engineered therapeutics with optimized PK profiles for clinical success.

References

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The Impact of N-Methylation on Phenyl Carbamate Linkers in PROTACs: A Head-to-Head Comparison for Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing its stability, permeability, and ability to form a productive ternary complex.[2][3] This guide provides a detailed comparison of methylated versus unmethylated phenyl carbamate linkers in PROTACs, offering insights into how a subtle structural modification—the addition of a methyl group—can significantly impact key pharmacological properties. We will delve into the underlying chemical principles, provide supporting data from analogous studies, and present detailed experimental protocols to enable researchers to conduct their own head-to-head comparisons.

Introduction: The Pivotal Role of the Linker in PROTAC Design

The linker in a PROTAC is not merely a spacer but an active component that governs the molecule's overall performance.[2] Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[2][3] The choice of linker can profoundly affect a PROTAC's physicochemical properties, including its solubility, membrane permeability, and metabolic stability.[4][5]

Phenyl carbamate linkers are a class of semi-rigid linkers that offer a balance of conformational constraint and synthetic accessibility. The carbamate moiety itself can influence a PROTAC's properties, and its N-methylation represents a key strategic modification. This guide will explore the downstream consequences of this methylation on PROTAC performance.

The PROTAC Mechanism of Action: A Quick Overview

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7] The PROTAC is subsequently released and can catalytically induce the degradation of multiple POI molecules.[3]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Head-to-Head Comparison: Methylated vs. Unmethylated Phenyl Carbamate Linkers

While direct comparative studies on methylated versus unmethylated phenyl carbamate linkers in the same PROTAC system are limited in publicly available literature, we can extrapolate from existing research on linker modifications to build a strong hypothesis for their differential effects. Linker methylation has been shown to be a viable strategy for enhancing the oral bioavailability of PROTACs by influencing their conformational dynamics.[8][9]

FeatureUnmethylated Phenyl Carbamate LinkerMethylated (N-Methyl) Phenyl Carbamate LinkerRationale and Supporting Evidence
Chemical Stability Potentially susceptible to hydrolysis and enzymatic cleavage.[10][11]Increased steric hindrance may enhance stability against non-specific hydrolysis.The addition of a methyl group can sterically shield the carbamate carbonyl from nucleophilic attack.
Cell Permeability Generally lower due to the presence of a hydrogen bond donor (the N-H group).Likely higher due to the masking of the hydrogen bond donor, which can reduce polarity and favor folded, more membrane-permeable conformations.[8][9]Methylation can drive "chameleonic" folding, where the PROTAC adopts a less polar conformation in a nonpolar environment, aiding membrane transit.[8][9]
Ternary Complex Formation The N-H group can act as a hydrogen bond donor, potentially forming favorable interactions with the POI or E3 ligase.The loss of the hydrogen bond donor may disrupt beneficial interactions, but the altered linker conformation could also lead to more favorable protein-protein interactions.The impact on ternary complex stability is context-dependent and requires empirical validation.[12][13][14]
Degradation Efficiency (DC50/Dmax) Dependent on the balance of permeability and ternary complex stability.Potentially improved due to enhanced cell permeability, but could be reduced if ternary complex formation is compromised.Small changes in linker structure can lead to profound differences in degradation activity.[15]
Metabolic Stability The carbamate bond can be a site for metabolism.Methylation may alter the metabolic profile, potentially blocking a site of metabolism.The overall metabolic stability of a PROTAC is influenced by all its components.[4]

Experimental Protocols for a Head-to-Head Comparison

To rigorously evaluate the impact of phenyl carbamate linker methylation, a systematic experimental approach is necessary.

Synthesis of Methylated and Unmethylated Phenyl Carbamate Linkers and Final PROTACs

The synthesis of the PROTACs would involve a convergent approach, where the warhead, linker, and E3 ligase ligand are synthesized separately and then coupled.

PROTAC_Synthesis cluster_synthesis Convergent Synthesis Warhead Warhead (POI Ligand) Unmethylated_PROTAC Unmethylated PROTAC Warhead->Unmethylated_PROTAC Methylated_PROTAC Methylated PROTAC Warhead->Methylated_PROTAC Linker_Core Phenyl Carbamate Linker Core Linker_Core->Unmethylated_PROTAC Linker_Core->Methylated_PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Unmethylated_PROTAC E3_Ligand->Methylated_PROTAC

Caption: Convergent synthesis workflow for PROTACs.

Step-by-Step Synthesis of an N-Methyl Phenyl Carbamate Linker (Illustrative Example):

  • Starting Material: Commercially available N-methyl-4-aminophenol.

  • Protection: Protect the phenol group, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

  • Carbamate Formation: React the N-methylaniline with a suitable chloroformate (e.g., p-nitrophenyl chloroformate) to form the carbamate.

  • Functionalization for Ligation: The other end of the linker can be functionalized with a reactive group (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amide coupling) for subsequent conjugation to the warhead or E3 ligase ligand.[]

  • Deprotection: Remove the phenol protecting group to allow for coupling to the other PROTAC component.

A similar synthetic route would be followed for the unmethylated linker, starting with 4-aminophenol.

In Vitro Evaluation

a) Chemical Stability Assay:

  • Incubate the methylated and unmethylated PROTACs in phosphate-buffered saline (PBS) at pH 7.4 and 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and quench the reaction.

  • Analyze the samples by LC-MS to quantify the amount of intact PROTAC remaining and identify any degradation products.

b) Cell Permeability Assay (PAMPA):

  • Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate.

  • Add a solution of the PROTAC to the donor wells.

  • Add buffer to the acceptor wells.

  • Incubate the plate and then measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS or UV-Vis spectroscopy.

  • Calculate the permeability coefficient (Pe).[17][18][19]

c) Ternary Complex Formation Assay (NanoBRET):

  • Utilize a cell-based NanoBRET assay to monitor the formation of the ternary complex in live cells.[20]

  • One of the proteins (either the POI or the E3 ligase) is tagged with NanoLuc luciferase, and the other is tagged with HaloTag.

  • The addition of a cell-permeable HaloTag ligand and the PROTAC will result in a BRET signal if a ternary complex is formed.

  • Compare the BRET signal generated by the methylated and unmethylated PROTACs.

Cellular Evaluation

a) Western Blotting for Protein Degradation:

  • Treat cultured cells expressing the POI with increasing concentrations of the methylated and unmethylated PROTACs for a set period (e.g., 24 hours).

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

b) Cell Viability Assay:

  • Treat cells with a range of concentrations of each PROTAC for an extended period (e.g., 72 hours).

  • Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

  • This will determine if the observed protein degradation translates to a desired phenotypic effect and assess any potential off-target toxicity.

Potential for Caspase-Dependent Cleavage

Carbamate moieties can, in some contexts, be susceptible to enzymatic cleavage. While not extensively studied in the context of PROTAC linkers, it is a possibility that intracellular caspases, which are activated during apoptosis, could potentially cleave the carbamate bond. N-methylation would likely alter the recognition of the carbamate by such enzymes, potentially increasing its stability against this specific cleavage mechanism. This is an area that warrants further investigation.

Conclusion and Future Perspectives

The N-methylation of a phenyl carbamate linker is a subtle but potentially powerful modification in PROTAC design. Based on current understanding, methylation is hypothesized to enhance chemical stability and cell permeability, which are often major hurdles in PROTAC development. However, its impact on ternary complex formation is less predictable and must be determined empirically for each target-ligase pair.

The experimental framework provided in this guide offers a clear path for researchers to directly compare methylated and unmethylated phenyl carbamate linkers. The insights gained from such studies will be invaluable in developing more potent, selective, and drug-like PROTACs. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers will be paramount to unlocking the full therapeutic potential of this exciting modality.

References

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  • Valverde, R., et al. (2025).
  • Hughes, S. J. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Journal Name].
  • Valverde, R., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. J Med Chem., 68(15), 16666-16677.
  • Zhang, L., et al. (2021). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances, 11(34), 20845-20853.
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  • Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. (n.d.). [Source].
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  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (n.d.). [Source].
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). [Source].
  • Occurrence of selected linker motifs in the Maple database of published...
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  • PROTAC Linkers - BroadPharm. (n.d.).

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A Comparative Guide to Validating On-Target Activity for PROTACs Featuring the tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] Unlike traditional inhibitors, PROTACs eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system.[1][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2] The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the initiating step for protein degradation.[4][5][6]

This guide provides an in-depth comparison of methodologies to validate the on-target activity of PROTACs, with a specific focus on those incorporating the tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate linker. While specific performance data for PROTACs utilizing this exact linker is not extensively published, this guide will focus on the fundamental principles and experimental workflows applicable to its validation. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for a self-validating system to ensure scientific integrity.

The Central Role of the Linker in PROTAC Function

The choice of linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex.[4][7][][9] Linkers can be broadly categorized as flexible (e.g., alkyl and PEG chains) or rigid (e.g., incorporating cyclic structures).[7] The this compound moiety introduces a degree of rigidity and specific spatial orientation that can be advantageous for optimizing ternary complex formation for certain POI-E3 ligase pairs.[][10] Validating that a PROTAC with this linker successfully engages its target and induces degradation requires a multi-faceted approach.

A Multi-Pronged Strategy for On-Target Validation

A robust validation workflow for any PROTAC, including those with the this compound linker, should be designed to answer three fundamental questions:

  • Does the PROTAC engage the target protein and the E3 ligase in a cellular context?

  • Does the PROTAC induce the formation of a stable ternary complex?

  • Does target engagement and ternary complex formation lead to selective degradation of the target protein and a downstream biological effect?

The following sections will detail the key experiments to address these questions, providing a comparative analysis of available techniques.

Confirming Target Engagement in a Cellular Environment

Directly confirming that the PROTAC binds to its intended target within a cell is the foundational step in validation. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method for this purpose.[11][12][13][14]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein's thermal stability is altered upon ligand binding.[12][13] By heating cells or cell lysates treated with the PROTAC to various temperatures, the amount of soluble, non-denatured target protein remaining can be quantified.[12] A shift in the melting curve of the target protein in the presence of the PROTAC provides direct evidence of binding.[12] This is particularly advantageous as it can be performed in intact cells without modifying the PROTAC or the target protein.[11][12]

Experimental Workflow for CETSA®:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Separation cluster_3 Quantification treat_cells Treat cells with PROTAC or vehicle control heat_shock Apply heat gradient to cell lysates treat_cells->heat_shock Lyse cells separate Separate soluble from precipitated proteins heat_shock->separate Centrifugation quantify Quantify soluble target protein (e.g., Western Blot, ELISA) separate->quantify

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocol for CETSA®:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). A non-heated control should be included.[11]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of the target protein using a quantitative method such as Western Blotting or an immunoassay.[15]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in this curve in the presence of the PROTAC indicates target engagement.

Comparison of Target Engagement Assays:

AssayPrincipleAdvantagesDisadvantages
CETSA® Ligand binding alters protein thermal stability.Label-free, performed in intact cells, reflects physiological conditions.[11][12]Lower throughput for proteome-wide analysis, protein must have a measurable thermal shift.
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent ligand.High-throughput, real-time measurements in live cells.[16]Requires genetic modification of the target protein, potential for steric hindrance from the tag.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.Real-time kinetics and affinity data, label-free.[][18]In vitro assay, requires purified proteins, may not reflect cellular environment.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Provides thermodynamic parameters of binding, label-free.[18][19]In vitro assay, requires high protein concentrations, lower throughput.

Assessing Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated degradation.[4][6][] Several biophysical techniques can be employed to characterize the formation and stability of this complex.

Key Assays for Ternary Complex Formation:

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.[][18]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding events, providing a complete thermodynamic profile of the binary and ternary interactions.[18][19]

  • Fluorescence Polarization (FP): FP assays can be used to measure the binding of a fluorescently labeled component to its partner in the presence of the PROTAC.[18][20][21]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay measures the energy transfer between a donor and acceptor fluorophore tagged to the POI and E3 ligase, respectively, upon PROTAC-induced complex formation.[4]

Experimental Workflow for Ternary Complex Analysis using SPR:

SPR_Workflow cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Acquisition cluster_3 Kinetic Analysis immobilize Immobilize E3 Ligase on sensor chip inject_poi Inject POI and PROTAC over the sensor surface immobilize->inject_poi measure_ru Measure change in Response Units (RU) inject_poi->measure_ru calculate Calculate kon, koff, and KD measure_ru->calculate

Caption: A generalized workflow for analyzing ternary complex formation using SPR.

Detailed Experimental Protocol for SPR:

  • Protein Preparation: Purify high-quality, active POI and E3 ligase.

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the second protein (the POI) and the PROTAC over the sensor surface.

  • Data Collection: Monitor the change in the refractive index (measured in Response Units) over time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants for the binary and ternary interactions.

Quantifying Target Protein Degradation and Downstream Effects

The ultimate validation of a PROTAC's on-target activity is the selective degradation of the POI, leading to a measurable downstream biological effect.

Western Blotting: The Gold Standard for Degradation Analysis

Western blotting is a widely used and robust technique to quantify the reduction in target protein levels following PROTAC treatment.[1][3] It allows for the determination of key parameters such as DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[7]

Experimental Workflow for Western Blotting:

WB_Workflow cluster_0 Sample Prep cluster_1 Electrophoresis cluster_2 Transfer & Probing cluster_3 Detection & Analysis prep Treat cells, lyse, and quantify protein sds_page Separate proteins by SDS-PAGE prep->sds_page transfer Transfer to membrane and probe with antibodies sds_page->transfer detect Detect signal and perform densitometry transfer->detect

Caption: Key steps in a Western Blotting experiment to quantify protein degradation.

Detailed Experimental Protocol for Western Blotting:

  • Cell Treatment and Lysis: Treat cells with a dose-response of the PROTAC for a specified time course. Lyse the cells and determine the total protein concentration.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to a loading control (e.g., GAPDH or β-actin) and calculate the percentage of degradation relative to the vehicle-treated control.

Assessing Downstream Signaling and Phenotypic Response

Confirming that POI degradation leads to the expected biological outcome is crucial. This can be achieved by:

  • Analyzing Downstream Pathways: If the POI is part of a signaling cascade, assess the phosphorylation status or expression levels of downstream effector proteins using Western blotting or other immunoassays.[22]

  • Phenotypic Assays: Evaluate the cellular consequences of POI degradation, such as changes in cell proliferation, apoptosis, or migration, using appropriate cell-based assays.[23]

Comparison of Degradation and Functional Assays:

AssayPrincipleAdvantagesDisadvantages
Western Blotting Immuno-detection of protein levels after size separation.Specific, semi-quantitative, widely accessible.Lower throughput, requires specific antibodies.
In-Cell Western™ Quantitative immunofluorescence in a microplate format.Higher throughput than traditional Westerns, multiplex capabilities.Requires specialized imaging equipment.
Mass Spectrometry (Proteomics) Unbiased, global analysis of protein abundance changes.Can identify off-target degradation, high sensitivity.[24][25][26]Technically complex, expensive, requires specialized expertise.
Reporter Assays Genetically encoded reporters (e.g., HiBiT, NanoLuc®) fused to the POI.High-throughput, real-time measurements in live cells.Requires genetic modification, potential for artifacts from the fusion tag.
Functional Cell-Based Assays Measures a biological outcome (e.g., viability, apoptosis).Provides a direct link between degradation and cellular phenotype.Can be indirect, may be influenced by off-target effects.

Conclusion: A Holistic Approach to Validation

Validating the on-target activity of a PROTAC, particularly one with a novel linker like this compound, necessitates a comprehensive and orthogonal approach. By systematically confirming target engagement, assessing ternary complex formation, quantifying protein degradation, and measuring the downstream functional consequences, researchers can build a robust and compelling data package. This multi-faceted strategy ensures the scientific rigor required for the successful development of these promising next-generation therapeutics.

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A Senior Application Scientist's Guide to Mass Spectrometry in the Validation of PROTACs Featuring a tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4][5] The intricate mechanism of action of PROTACs, which involves the formation of a ternary complex between the target protein (POI), the PROTAC, and an E3 ubiquitin ligase, necessitates a multi-faceted validation strategy.[3][6][7][8] This guide provides an in-depth comparison of mass spectrometry-based techniques against other biophysical and cell-based assays for the validation of PROTACs, with a special focus on those incorporating the tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate linker.

The Central Role of the Linker in PROTAC Function

The linker component of a PROTAC is not merely a spacer but a critical determinant of its efficacy. The length, rigidity, and chemical properties of the linker, such as the this compound moiety, profoundly influence the stability and geometry of the ternary complex, ultimately dictating the efficiency of protein degradation.[8] Therefore, robust analytical methods are essential to characterize how the linker contributes to the overall activity of the PROTAC.

Mass Spectrometry: A Powerful Tool for PROTAC Validation

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the characterization and quantification of PROTACs and their interactions.[3][6] It stands as a label-free technique capable of providing deep insights into the entire PROTAC-mediated degradation pathway.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Metabolism

LC-MS/MS is the gold standard for the quantitative analysis of PROTACs in complex biological matrices like cellular lysates and plasma.[3] Its high sensitivity is crucial, given that PROTACs often exert their effects at nanomolar concentrations.[3][9]

Key Applications of LC-MS/MS in PROTAC Validation:

  • Intracellular Concentration: Accurately measuring the intracellular concentration of a PROTAC is fundamental to understanding its pharmacodynamics.[3]

  • Pharmacokinetic (PK) Studies: LC-MS/MS is indispensable for determining the DMPK (drug metabolism and pharmacokinetics) properties of PROTACs in preclinical and clinical development.

  • Metabolite Identification: Understanding the metabolic fate of a PROTAC is critical for assessing its stability and potential off-target effects. Advanced MS techniques, such as multi-stage fragmentation (MSn), can precisely localize metabolic transformations on the PROTAC structure, including the linker moiety.[10]

Experimental Protocol: Quantitative Analysis of a PROTAC in Cellular Lysates by LC-MS/MS

  • Cell Culture and Treatment: Plate cells at a desired density and treat with the PROTAC at various concentrations and time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Precipitation: Precipitate proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio.

  • Sample Preparation: Centrifuge to pellet the precipitated proteins. Transfer the supernatant containing the PROTAC to a new tube and dry it under a stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried sample in a solvent compatible with the LC mobile phase.[9]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the PROTAC from other cellular components using a reverse-phase C18 column with a gradient elution.[9]

    • Mass Spectrometry: Perform detection using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis: Quantify the PROTAC concentration by comparing its peak area to that of a known concentration of an internal standard.

Native Mass Spectrometry for Ternary Complex Characterization

Native MS is a powerful technique for studying non-covalent protein-ligand and protein-protein interactions under near-physiological conditions.[11] This makes it exceptionally well-suited for the direct detection and characterization of the PROTAC-induced ternary complex.[7][11]

Advantages of Native MS for PROTAC Analysis:

  • Direct Detection: It allows for the direct observation of the 1:1:1 stoichiometry of the POI-PROTAC-E3 ligase complex.[11]

  • High-Throughput Screening: Native MS can be used as a high-throughput screening method to assess the ability of different PROTACs to form the ternary complex.[11]

  • Mechanistic Insights: By monitoring all species in solution, native MS can reveal the "hook effect," where excess PROTAC can lead to the formation of binary complexes at the expense of the productive ternary complex.[11]

Experimental Workflow: Native MS Analysis of Ternary Complex Formation

Caption: Workflow for Native MS Analysis of PROTAC Ternary Complexes.

Comparison with Alternative Validation Methods

While mass spectrometry provides invaluable data, a comprehensive understanding of a PROTAC's mechanism of action requires a suite of orthogonal assays.[12]

Assay TypeTechniqueInformation ProvidedAdvantagesDisadvantages
Biophysical Assays Surface Plasmon Resonance (SPR)Binding affinity and kinetics of binary and ternary complexes.[7][13]Real-time, label-free, detailed kinetic information.[12][13]Can be complex to set up; requires protein immobilization.
Isothermal Titration Calorimetry (ITC)Thermodynamics of binding (affinity, stoichiometry, enthalpy, entropy).[7][13]Label-free, in-solution measurement of binding thermodynamics.[13][14]Requires large amounts of pure protein; low throughput.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)Changes in protein thermal stability upon ligand binding.[6][13]High-throughput, useful for screening binary interactions.[6]Indirect measure of binding; may not be suitable for all proteins.
Fluorescence Polarization (FP)Binary and ternary binding affinities.[6][13][15]Homogeneous, high-throughput assay format.[6][15]Requires a fluorescent probe; can be prone to artifacts.
Cell-Based Assays Western BlotTarget protein degradation.[12]Simple, widely available method to confirm protein knockdown.Semi-quantitative; low throughput.
Cellular Thermal Shift Assay (CETSA)Target engagement in a cellular context.[6]Measures target engagement in live cells.[6]Can be technically challenging; indirect measure of binding.
NanoBRET/HiBiT AssaysTarget engagement, ternary complex formation, and degradation kinetics in live cells.[6][15][16][17]Real-time measurements in a physiological setting; highly versatile.[6][15]Requires genetic modification of cells or proteins.

Integrated Validation Strategy

An effective validation strategy for PROTACs containing the this compound linker should employ a combination of these techniques to build a comprehensive picture of the molecule's activity.

Proposed Workflow for PROTAC Validation

PROTAC_Validation_Workflow cluster_0 Initial Characterization cluster_1 Ternary Complex Analysis cluster_2 Functional & Pharmacological Assessment A Binary Binding Affinity (SPR, ITC, FP) C Ternary Complex Formation (Native MS, SPR, ITC) A->C B Cellular Target Engagement (CETSA, NanoBRET) D Ternary Complex Stability in Cells (NanoBRET) B->D E Protein Degradation (Western Blot, Proteomics) C->E D->E F Cellular Potency (DC50/Dmax) E->F G PK/PD & Metabolism (LC-MS/MS) F->G

Caption: An Integrated Workflow for Comprehensive PROTAC Validation.

Conclusion

The validation of PROTACs, particularly those with novel linkers like this compound, requires a sophisticated and multi-pronged analytical approach. Mass spectrometry, in its various forms, provides a powerful and indispensable toolkit for researchers in this field. LC-MS/MS offers unparalleled capabilities for quantification and metabolic profiling, while native MS provides direct evidence of the crucial ternary complex formation. When integrated with a suite of orthogonal biophysical and cell-based assays, mass spectrometry enables a thorough and robust characterization of PROTACs, accelerating their journey from discovery to therapeutic application.

References

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A Comparative Guide to Cellular Permeability Assays for PROTACs Featuring a tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Paradox of PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from target inhibition to induced protein degradation.[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] A typical PROTAC consists of two active "warheads"—one binding the target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[4][5]

This elegant mechanism, however, comes at a cost. The very nature of their design—linking two distinct ligands—results in molecules with high molecular weights (MW > 700 Da) and large polar surface areas (PSA).[1][2][6] These properties place most PROTACs squarely "beyond the Rule of Five," the empirical ruleset that predicts the oral bioavailability of small-molecule drugs.[6][7] Consequently, achieving sufficient cellular permeability is one of the most significant hurdles in PROTAC development, as the molecule must first enter the cell to exert its effect.[2][7][8]

The linker component is a critical determinant of a PROTAC's physicochemical properties and, by extension, its permeability.[4][8] This guide focuses on strategies for assessing the permeability of PROTACs constructed with a tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate -containing linker. This linker component, incorporating a semi-rigid phenyl group and a lipophilic tert-butyl moiety, presents a unique profile that requires careful experimental evaluation.[9][10][11] We will objectively compare the primary permeability assays, provide actionable protocols, and discuss the causality behind experimental choices to empower researchers in selecting and optimizing their next generation of protein degraders.

Comparative Analysis of Key Permeability Assays

The assessment of PROTAC permeability requires a multi-faceted approach. No single assay can fully capture the complex interplay of passive diffusion, active transport, and cellular metabolism. The choice of assay should be guided by the stage of discovery, desired throughput, and the specific questions being asked.

Assay Principle Pros Cons Relevance for PROTACs
PAMPA (Parallel Artificial Membrane Permeability Assay)Passive transcellular diffusion across a synthetic lipid membrane.[3][12][13]High-throughput, low-cost, reproducible, isolates passive diffusion.[3][4][14]Lacks biological complexity (no transporters, no metabolism, no paracellular route); can yield misleadingly low values for PROTACs.[6][14][15]Useful for rapid, early-stage screening to rank-order compounds based on passive permeability. However, it is often not predictive of cellular activity.[14][15]
Caco-2 Permeability Assay Transcellular and paracellular transport across a differentiated monolayer of human intestinal cells.[3]The "gold standard" for in vitro prediction of human oral absorption; models passive, active, and paracellular transport.[3][14]Low-throughput, requires extended cell culture (21 days), prone to low recovery for "sticky" PROTACs, high efflux transporter expression can mask passive permeability.[14][16][17]Considered more informative than PAMPA for PROTACs as it can identify substrates of efflux pumps.[14][15] Assay optimization is often required to improve compound recovery.[6][16]
MDCK / LLC-PK1 Assays Transport across monolayers of Madin-Darby Canine Kidney (MDCK) or Porcine Kidney (LLC-PK1) epithelial cells.[3][17]Faster culture times than Caco-2. Can be transfected to overexpress specific transporters (e.g., MDR1-MDCK) for mechanistic studies.[3][17]Non-human origin; endogenous transporters may differ from human cells.[3]Excellent for mechanistic studies, such as confirming if a PROTAC is a substrate for a specific efflux transporter like P-glycoprotein (P-gp).[17]
NanoBRET™ Target Engagement Indirectly measures cellular availability by comparing ligand binding to a NanoLuc®-tagged intracellular target in intact vs. permeabilized cells.[18]Provides a direct measure of intracellular target engagement, which is the ultimate goal of permeability. High-throughput potential.[18]Does not provide a traditional permeability coefficient (Papp); results can be confounded by target affinity.[19]A powerful, functional assay to confirm that a PROTAC can cross the membrane and bind its target in a live-cell context.[18]

The Causality of Assay Choice: PAMPA vs. Caco-2

For PROTACs, the data from PAMPA and Caco-2 assays, when compared, can tell a compelling story.

  • Scenario 1: Low PAMPA, Low Caco-2 (A→B)

    • Interpretation: The PROTAC has intrinsically poor passive permeability, likely due to high MW and PSA. This is a common profile for PROTACs.[15] The primary challenge is getting the molecule to cross the lipid bilayer.

  • Scenario 2: Low PAMPA, Low Caco-2 (A→B), but High Caco-2 (B→A)

    • Interpretation: The PROTAC is a substrate for active efflux. The apparent permeability from the apical (A) to basolateral (B) side is low because efflux pumps like P-gp are actively pumping it back out.[15][17] The high permeability in the reverse (B→A) direction confirms this. This finding is critical, as it suggests that co-dosing with an efflux inhibitor or chemical modification to evade the transporter could dramatically improve cellular accumulation. The Caco-2 assay is essential for uncovering this mechanism, which PAMPA would miss entirely.[14][15]

cluster_0 PAMPA Assay Logic cluster_1 Caco-2 Assay Logic PROTAC PROTAC in Donor Well Membrane Artificial Lipid Membrane PROTAC->Membrane Passive Diffusion Receiver Receiver Well Membrane->Receiver PROTAC_C PROTAC in Apical Chamber Monolayer Caco-2 Cell Monolayer PROTAC_C->Monolayer Passive Diffusion Paracellular Transport Monolayer->PROTAC_C Active Efflux (e.g., P-gp) Basolateral Basolateral Chamber Monolayer->Basolateral

Caption: High-level workflows for PAMPA and Caco-2 assays.

Detailed Experimental Protocols

Trustworthy data begins with a robust, self-validating protocol. The following methods include critical quality control steps and considerations specific to the challenges posed by PROTACs.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed for early-stage, high-throughput screening to assess passive permeability.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test PROTAC (and positive/negative controls) in 100% DMSO.

    • Rationale: High concentration DMSO stocks are standard for automated liquid handlers and minimize the final assay concentration of the solvent.

  • Donor Plate Preparation:

    • Dilute the 10 mM stock solutions to an intermediate concentration (e.g., 500 µM) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Add 200 µL of the diluted compound solution to each well of a 96-well donor plate.

    • Self-Validation: Include control compounds: high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol).

  • Membrane Coating:

    • The PAMPA filter plate (e.g., Millipore MultiScreen-IP) contains a porous PVDF membrane.

    • Carefully add 5 µL of a synthetic lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to each pore of the filter plate.

    • Rationale: This artificial membrane mimics the lipid environment of a cell membrane for passive diffusion.[12]

  • Assay Assembly and Incubation:

    • Add 200 µL of buffer to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate onto the acceptor plate, creating the PAMPA "sandwich." The donor solution is now in contact with the membrane.

    • Incubate the assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification by LC-MS/MS:

    • After incubation, carefully separate the plates.

    • Take samples from both the donor and acceptor plates for analysis.

    • Quantify the concentration of the PROTAC in each sample using a validated LC-MS/MS method.[20][21][22]

    • Rationale: LC-MS/MS provides the sensitivity and selectivity required to detect the low concentrations of PROTACs that permeate the membrane.[20]

  • Calculation of Permeability Coefficient (Papp):

    • The apparent permeability is calculated using the following equation: Papp = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - [C_A] / [C_eq])

    • Where: V_A = volume of acceptor, V_D = volume of donor, A = area of the membrane, t = incubation time, [C_A] = concentration in acceptor, [C_eq] = equilibrium concentration.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive and active transport and is a more physiologically relevant model.

start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (allow differentiation) start->culture teer Measure TEER (Transepithelial Electrical Resistance) > 300 Ω·cm²? culture->teer teer->culture No wash Wash monolayer with pre-warmed HBSS teer->wash Yes add_a Add PROTAC to Apical (A) side wash->add_a add_b Add PROTAC to Basolateral (B) side wash->add_b incubate Incubate at 37°C (e.g., 90-120 min) add_a->incubate add_b->incubate sample_a Sample from B side (A→B transport) incubate->sample_a sample_b Sample from A side (B→A transport) incubate->sample_b analyze Quantify by LC-MS/MS sample_a->analyze sample_b->analyze calc Calculate Papp and Efflux Ratio analyze->calc

Caption: Experimental workflow for the Caco-2 bidirectional assay.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts (e.g., 0.4 µm pore size) and culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.[3]

  • Monolayer Integrity Verification (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >300 Ω·cm²) indicates a well-formed, confluent monolayer.

    • Alternatively, perform a Lucifer Yellow rejection assay. Low permeability of this fluorescent marker confirms tight junction integrity.

  • Assay Execution (Bidirectional):

    • Gently wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.

    • For A→B permeability: Add the test PROTAC (e.g., at 10 µM) to the apical (A) chamber. Add fresh assay buffer to the basolateral (B) chamber.

    • For B→A permeability: Add the test PROTAC to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • Causality: Running the assay in both directions is essential to calculate the efflux ratio and determine if the PROTAC is an efflux substrate.[15]

  • PROTAC-Specific Optimization (Improving Recovery):

    • Low recovery is a common issue for PROTACs due to non-specific binding.[6][8][16] To mitigate this, add 0.25% - 0.5% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment.[16]

    • Rationale: BSA acts as a protein "sink," mimicking physiological conditions and preventing the lipophilic PROTAC from binding to the plastic plate, thereby improving recovery and data quality.[16]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

    • At the end of the incubation, take samples from the receiver compartment of both A→B and B→A plates for analysis. Also, sample the final donor concentrations.

  • Quantification and Calculation:

    • Quantify PROTAC concentrations via LC-MS/MS.

    • Calculate Papp for both directions (Papp, A→B and Papp, B→A).

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

    • Interpretation: An ER > 2 is generally considered indicative of active efflux.

Conclusion and Future Directions

Evaluating the cellular permeability of PROTACs, including those with specialized linkers like this compound, is a non-trivial but essential task in drug development.[23] A simple PAMPA screen is often insufficient and may be misleading.[14][15] A more nuanced approach, employing a combination of assays, is required.

We recommend a tiered strategy:

  • Early Stage Screening: Use PAMPA for high-throughput ranking of novel chemical scaffolds to quickly identify candidates with favorable passive diffusion characteristics.

  • Lead Optimization: Advance promising compounds to the Caco-2 assay. This is the critical step for identifying efflux liabilities and obtaining a more physiologically relevant measure of permeability.[15] The insights gained here—especially regarding efflux—can guide rational chemical modifications to the linker or warheads to improve cellular access.

  • Mechanistic Follow-up: Employ functional assays like NanoBRET or transporter-specific cell lines (MDR1-MDCK) to confirm intracellular target engagement and dissect specific transport mechanisms.

By understanding the principles behind each assay and implementing robust, self-validating protocols, researchers can overcome the permeability challenges inherent to PROTACs and successfully advance these powerful therapeutic modalities toward the clinic.

References

  • Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672267. [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]

  • Cantrill, C., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1541–1547. [Link]

  • Maple, H. J., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1548–1554. [Link]

  • Imaeda, Y., & Asai, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100502. [Link]

  • Pharmacy Times. (2024). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]

  • Profacgen. (n.d.). Permeability Assay. Profacgen. [Link]

  • Anonymous. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Arrakis Translating RNA to Reality. [Link]

  • Weiss, F., et al. (2023). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Medicinal Chemistry, 14(6), 1059-1070. [Link]

  • MarinBio. (n.d.). PROTACs: Future Trends and Innovative Drug Development. MarinBio. [Link]

  • Drug Discovery Online. (2024). Protein Degraders Redefine ADME And Drug Disposition Dynamics. Drug Discovery Online. [Link]

  • Zhang, X., & Yang, H. (2021). An example of determining proteolysis targeting chimera cell permeability by using Caco-2 cells. α-Academic. [Link]

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  • Nussbaumer, P. (2022, November 21). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C) [Video]. YouTube. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Selen, E., Baghla, R., & Nandita, E. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. [Link]

  • Edmondson, S. D., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e620. [Link]

  • Waters Corporation. (n.d.). Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS. Waters Corporation. [Link]

  • Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. [Link]

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Safety Operating Guide

Operational Guide for the Safe Disposal of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (CAS No. 191871-91-7). As a critical intermediate in pharmaceutical research and development, particularly in the synthesis of complex molecules, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond mere procedural lists to explain the rationale behind each step, grounding our protocols in established safety science and regulatory standards.

Core Principle: Hazard-Driven Waste Management

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. This compound is not a benign substance; its hazard profile necessitates that it be treated as regulated hazardous waste from the moment it is designated for disposal. The primary causality for these stringent measures is its classification under the Globally Harmonized System (GHS).

GHS Hazard Profile

Understanding these hazards is the first step in a self-validating safety system. The risks associated with this compound directly inform the requirements for personal protective equipment (PPE), spill response, and final disposal methodology.

Hazard ClassGHS CategoryHazard StatementImplication for Handling & Disposal
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]Ingestion is a significant exposure route. Strict prohibition of eating or drinking in the lab is critical. Waste containers must be robust and clearly labeled to prevent accidental ingestion.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]Direct skin contact must be avoided. This mandates the use of chemical-resistant gloves and lab coats. All contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage[1]The risk of irreversible eye damage is high. This necessitates the mandatory use of safety glasses with side shields or chemical goggles.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]Inhalation of dust or aerosols must be minimized. All handling and weighing operations should be conducted within a certified chemical fume hood.

Furthermore, related carbamate compounds are often subject to Land Disposal Restrictions (LDR) by regulatory bodies like the U.S. Environmental Protection Agency (EPA), which may require specific treatment standards before disposal[2]. Therefore, on-site treatment or drain disposal is strictly prohibited.

Pre-Disposal Safety Protocols: Minimizing Exposure

Proper disposal begins with safe handling during use. The waste you generate is only as safely managed as your laboratory practices.

Required Personal Protective Equipment (PPE) & Engineering Controls

Before handling the parent compound or its waste, ensure the following controls are in place:

  • Engineering Controls : All operations involving the solid compound or its solutions must be performed in a well-ventilated laboratory, inside a certified chemical fume hood[3].

  • Eye Protection : Wear chemical safety goggles or a face shield for full protection[4]. Standard safety glasses are insufficient.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Wash gloves before removal and dispose of them as contaminated waste[5].

  • Body Protection : A lab coat must be worn and kept buttoned. Ensure shoes are closed-toe and cover the entire foot[6].

Spill Management Protocol

Accidental spills generate hazardous waste and must be managed immediately to prevent secondary contamination.

  • Evacuate & Alert : Alert personnel in the immediate area.

  • Contain : If safe to do so, prevent the spill from spreading. Cover drains in the vicinity[7].

  • Absorb : For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[8][9]. For solid spills, carefully sweep up the material, avoiding dust generation[10]. Do not use water to clean up the initial spill as this can increase the area of contamination.

  • Collect : Place all contaminated absorbent material and cleaning supplies into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.

The Core Disposal Workflow: From Generation to Final Disposition

The fundamental rule for the disposal of this compound is that all waste streams must be collected, segregated, and transferred to a licensed waste disposal facility[3][10][11]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain [10][12].

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_generation Step 1: Waste Generation cluster_segregation Step 2: Segregation at Point of Generation cluster_containment Step 3: Containment & Labeling cluster_disposal Step 4: Final Disposition WasteGen This compound Waste Generated Solid Unused/Expired Solid Chemical (in original or sealed container) WasteGen->Solid Liquid Solutions / Liquid Waste (e.g., from reactions, chromatography) WasteGen->Liquid PPE Contaminated PPE (Gloves, Weighing Paper, Wipes) WasteGen->PPE Glassware Contaminated Glassware/Sharps (Pipettes, Vials) WasteGen->Glassware SolidContainer Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Hazardous Liquid Waste Container (Non-halogenated organic or specific amine waste stream) Liquid->LiquidContainer PPEContainer Solid Waste / Debris Container PPE->PPEContainer GlassContainer Sharps / Broken Glass Container Glassware->GlassContainer FinalDisp Store in Satellite Accumulation Area & Transfer to Licensed Hazardous Waste Disposal Service (e.g., for Incineration) SolidContainer->FinalDisp LiquidContainer->FinalDisp PPEContainer->FinalDisp GlassContainer->FinalDisp

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol
  • Identify Waste Stream : At the point of generation, identify the type of waste:

    • Unused Solid Chemical : Keep in its original, tightly sealed container[3]. If the original container is compromised, transfer it to a new, compatible, and clearly labeled container.

    • Liquid Waste : Collect solutions containing the compound in a designated, leak-proof hazardous waste container. Consult your institution's EHS guidelines to determine the correct waste stream (e.g., non-halogenated organic, aqueous amine waste)[10]. Do not mix with incompatible waste streams, such as strong acids or oxidizers[11].

    • Contaminated Labware and PPE : All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, contaminated wipes) must be collected in a separate, clearly labeled container for solid hazardous waste[10][13].

    • Contaminated Glassware : Reusable glassware should be decontaminated using an appropriate cleaning procedure. Disposable glassware (e.g., broken vials, pipettes) must be placed in a puncture-resistant sharps container designated for contaminated items.

  • Labeling : Label every waste container clearly and accurately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials[7]. This area should be under the control of the laboratory personnel.

  • Final Disposal : Arrange for the pickup of the waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor[3][8][11]. The most common and effective disposal method for carbamate waste is high-temperature incineration, which ensures the complete destruction of the hazardous organic molecule[14].

References

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  • U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. National Service Center for Environmental Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1997). Carbamate Production, Identification and Listing of Hazardous Waste. National Service Center for Environmental Publications. Retrieved from [Link]

  • Agilent Technologies. (2024). Safety Data Sheet: Carbamate Pesticides Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. National Service Center for Environmental Publications. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

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  • PubChem. (n.d.). Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

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A Strategic Guide to Personal Protective Equipment for Handling tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a deep understanding of safety protocols is not just a regulatory hurdle, but the very foundation of scientific integrity and innovation. This guide provides a comprehensive, experience-driven framework for the safe handling of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound presents a specific set of hazards that dictate our PPE strategy. According to its Globally Harmonized System (GHS) classification, this compound is:

  • Harmful if swallowed (Acute toxicity, oral)[1][2][3]

  • Causes skin irritation[1][3][4]

  • May cause an allergic skin reaction[5][6]

  • Causes serious eye damage or irritation[1][2][3][4]

  • May cause respiratory irritation[1][2][3][4]

Some safety data sheets also classify it as causing severe skin burns and eye damage, highlighting its corrosive potential.[2] It is this multifaceted hazard profile that necessitates a multi-layered approach to personal protection.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all solution but is contingent on a thorough risk assessment of the specific procedures being undertaken. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.

Essential Personal Protective Equipment for Handling this compound

The following table summarizes the recommended PPE for handling this compound. The rationale behind each selection is crucial for understanding and implementing a robust safety protocol.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[3][7]Protects against accidental splashes and aerosols that can cause serious, and potentially irreversible, eye damage.[2] The carbamate functional group, in this and similar molecules, can be corrosive to the eyes.
Hand Protection Unlined, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8][9] Cuffs should extend up the forearm.Prevents skin contact, a primary route of exposure that can lead to irritation and potential sensitization.[5][8] Lined gloves should be avoided as they can absorb the chemical, prolonging skin contact.[8]
Skin and Body Protection A lab coat is a minimum requirement. For procedures with a higher risk of splashes or spills, a full-body, chemical-resistant suit or coveralls over normal work clothes is recommended.[8][10]Minimizes skin exposure from spills or splashes.[8] Given the compound's classification as a skin irritant and potential corrosive, comprehensive skin protection is paramount.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (P95 or P1 for nuisance exposures) is required when dusts or aerosols are generated.[3][7] In areas with high concentrations or limited oxygen, a supplied-air respirator should be used.Prevents inhalation of the compound, which may cause respiratory irritation.[1][2][4] Engineering controls, such as a chemical fume hood, should always be the primary method of controlling airborne contaminants.

Procedural Guidance for PPE Usage

A disciplined, step-by-step approach to the use and disposal of PPE is as critical as the equipment itself.

Donning and Doffing Protocol

The following workflow is designed to minimize the risk of contamination during the donning and doffing of PPE.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Coveralls Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

A logical workflow for the donning and doffing of PPE.
Operational Plan: A Step-by-Step Guide
  • Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures. Ensure that safety showers and eyewash stations are accessible and operational.[7]

  • Donning PPE : Follow the sequence outlined in the diagram above. The principle is to move from the least "contaminated" items to the most. Gloves are donned last to maintain their sterility for as long as possible.

  • Handling the Compound : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7] Avoid any direct contact with the substance.

  • Doffing PPE : The doffing sequence is critical to prevent self-contamination. Gloves are removed first as they are the most likely to be contaminated. The lab coat or coveralls should be removed by turning them inside out. Eye and face protection are removed next, followed by the respirator.

  • Hand Hygiene : Immediately after removing all PPE, wash your hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of contaminated PPE is a crucial final step in the safety protocol.

  • Gloves and other disposable PPE : Dispose of these items in a designated hazardous waste container immediately after use.[2]

  • Contaminated Clothing : Any clothing that becomes contaminated should be removed immediately and washed separately from other laundry before reuse.[4][6] Heavily contaminated clothing may need to be disposed of as hazardous waste.

By adhering to these detailed protocols, you are not just following a set of rules, but actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (2025). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
  • AK Scientific, Inc. (n.d.). Tert-butyl 4-(aminomethyl)phenethylcarbamate Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information.
  • Echemi. (n.d.). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate Safety Data Sheets.
  • Apollo Scientific. (2023). tert-Butyl N-(4-aminobutyl)carbamate Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet: tert-Butyl (4-(2-aminoethyl)phenyl)carbamate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-BOC-p-phenylenediamine.
  • Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: tert-Butyl carbamate.
  • MedChemExpress. (2026). tert-Butyl (4-aminobutyl)carbamate hydrochloride-SDS.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
  • ChemicalBook. (2025). tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.